alpha-Terpinyl acetate
Description
This compound is a natural product found in Perilla frutescens, Asarum epigynum, and other organisms with data available.
Terpinyl acetate is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGODOXYLBBXFDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026496 | |
| Record name | alpha-Terpinyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Dry Powder, Liquid; Liquid, colourless liquid with a sweet, refreshing, herbaceous odour | |
| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terpineol, acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terpinyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/353/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
115.00 °C. @ 2.00 mm Hg | |
| Record name | alpha-Terpineol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol, most fixed oils, propylene glycol, mineral oil; slightly soluble in glycerol; insoluble in water, 1 ml in 5 ml 70% alcohol (in ethanol) | |
| Record name | Terpinyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/353/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.953-0.962 | |
| Record name | Terpinyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/353/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
80-26-2, 8007-35-0, 10581-37-0 | |
| Record name | (±)-α-Terpinyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-Terpinyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terpineol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008007350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terpinyl acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15957 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terpineol, acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Terpinyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-menth-1-en-8-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Terpineol, acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-α,α,4-trimethylcyclohex-3-ene-1-methyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-TERPINYL ACETATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RXE0I9F2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | alpha-Terpineol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
alpha-Terpinyl acetate CAS number and synonyms
An In-depth Technical Guide to α-Terpinyl Acetate (B1210297)
Chemical Identification
CAS Number: 80-26-2[1][2][3][4]
Synonyms: α-Terpinyl acetate is known by a variety of names in scientific literature and commercial applications. Understanding these synonyms is crucial for comprehensive literature searches and regulatory compliance.
-
(±)-α-Terpinyl acetate[3]
-
(±)-2-(4-Methyl-3-cyclohexenyl)isopropyl acetate[3]
-
a-Terpineol acetate[6]
-
alpha-Terpineol acetate[5]
-
3-Cyclohexene-1-methanol, α,α,4-trimethyl-, acetate[5]
-
Terpinyl acetate (natural)[5]
Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of α-Terpinyl acetate. These parameters are fundamental for its application in research and industrial settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₂ | [1][3] |
| Molecular Weight | 196.29 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][7][8] |
| Density | 0.953 - 0.96 g/mL at 25 °C | [1] |
| Boiling Point | 220 - 232 °C | [1] |
| Melting Point | -20 °C | [1] |
| Flash Point | 101 °C | [1] |
| Refractive Index | n20/D 1.465 | [1] |
| Vapor Pressure | 0.003 mmHg @ 20°C; 0.038 mmHg @ 25°C | [1] |
| Solubility | Soluble in organic solvents like ethanol, ether; insoluble in water. | [7][8] |
| log P | 4.32 - 4.4 | [1][6] |
Experimental Protocols
Detailed methodologies for the synthesis of α-Terpinyl acetate are critical for reproducibility and process optimization. Below are protocols for its preparation from different starting materials.
Synthesis from α-Pinene using a Heterogeneous Zeolite Catalyst
This method describes the esterification of α-pinene to α-terpinyl acetate using a zeolite-based catalyst.[9]
Materials:
-
α-pinene (1 g)
-
Acetic anhydride (B1165640) (10 mL)
-
Dichloromethane (10 mL)
-
Distilled water (5 mL)
-
H/ZY zeolite catalyst (0.5 g)
Procedure:
-
Combine α-pinene, acetic anhydride, dichloromethane, and distilled water in a batch reactor equipped with a magnetic stirrer.
-
Add the H/ZY catalyst to the mixture.
-
Stir the reaction mixture continuously at a constant temperature of 40°C.
-
The reaction is carried out for 4 hours to achieve optimal yield.
-
After the reaction, separate the catalyst from the mixture by centrifugation for 10 minutes at 3500 rpm.
-
The resulting product has a yield of approximately 52.83% with a selectivity of 61.38%.[9]
Lipase-Catalyzed Synthesis in Supercritical Carbon Dioxide
This protocol outlines an enzymatic approach for the synthesis of α-terpinyl acetate, which is advantageous for its mild reaction conditions.[10]
Materials:
-
α-terpineol
-
Acetic anhydride
-
Immobilized lipase (B570770) (e.g., Candida rugosa lipase)
-
Supercritical Carbon Dioxide (SC-CO₂)
Procedure:
-
The esterification is conducted in a continuous flow reactor.
-
The molar ratio of α-terpineol to acetic anhydride is maintained at 3.0.
-
The reaction is catalyzed by an immobilized lipase, such as Candida rugosa lipase.
-
The reaction is performed in supercritical CO₂ at a pressure of 10 MPa and a temperature of 50°C.
-
A residence time of 1.5 hours is maintained to achieve an esterification extent of 53.0%.[10]
Synthesis from α-Pinene and Acetic Acid with a Composite Catalyst
This one-step synthesis method employs a composite catalyst to improve yield.[11]
Materials:
-
α-pinene
-
Acetic acid
-
Tartaric acid (α-hydroxycarboxylic acid)
-
Boric anhydride
Procedure:
-
The reactants and catalysts are combined in a mass ratio of 10:25:0.5:0.4 (α-pinene:acetic acid:tartaric acid:boric anhydride).
-
The reaction is carried out to achieve the conversion of α-pinene.
-
This method has been shown to achieve an α-pinene conversion of 91.8% and a terpinyl acetate selectivity of 45.6%.[11]
Synthesis Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis of α-Terpinyl acetate from α-Pinene using a heterogeneous zeolite catalyst.
Caption: Synthesis workflow of α-Terpinyl acetate from α-Pinene.
References
- 1. scentree.co [scentree.co]
- 2. alpha-terpinyl acetate, 80-26-2 [thegoodscentscompany.com]
- 3. scbt.com [scbt.com]
- 4. α-Terpinyl acetate [webbook.nist.gov]
- 5. This compound | C12H20O2 | CID 111037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound this compound (FDB003994) - FooDB [foodb.ca]
- 7. CAS 80-26-2: (±)-α-Terpinyl acetate | CymitQuimica [cymitquimica.com]
- 8. foreverest.net [foreverest.net]
- 9. Heterogeneous Zeolite-Based Catalyst for Esterification of α-Pinene to α-Terpinyl Acetate – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis of terpinyl acetate by lipase-catalyzed esterification in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of terpinyl acetate from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite catalyst - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources of α-Terpinyl Acetate in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Terpinyl acetate (B1210297) is a monoterpene ester recognized for its characteristic pleasant, herbaceous, and floral aroma, reminiscent of lavender and bergamot.[1] Beyond its significant role in the fragrance and flavor industries, α-terpinyl acetate has garnered attention for its potential pharmacological activities. This technical guide provides a comprehensive overview of the primary natural sources of α-terpinyl acetate in essential oils, detailed methodologies for its extraction and quantification, and an exploration of its biosynthetic pathway. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz.
Natural Sources and Quantitative Analysis of α-Terpinyl Acetate
α-Terpinyl acetate is a constituent of numerous essential oils, with its concentration varying significantly depending on the plant species, geographical origin, and cultivation conditions. The most prominent natural sources are plants from the Zingiberaceae (ginger) and Lamiaceae (mint) families.
Major Botanical Sources
Cardamom (Elettaria cardamomum) : Green cardamom is arguably the most significant natural source of α-terpinyl acetate, where it is a principal contributor to the spice's characteristic aroma.[2] Studies have revealed a wide range of α-terpinyl acetate concentrations in cardamom essential oil, highlighting the existence of different chemotypes.
Thyme (Thymus spp.) : Certain species and chemotypes of thyme are also notable sources of α-terpinyl acetate. While often a minor component, specific chemotypes of Thymus pulegioides have been found to contain exceptionally high levels of this ester.[3]
Other reported plant sources include, but are not limited to, Laurus nobilis (bay laurel), Myrtus communis (myrtle), Chamaecyparis obtusa (hinoki cypress), and various species within the Pinus (pine) genus.[3][4]
Quantitative Data Summary
The following table summarizes the quantitative analysis of α-terpinyl acetate in the essential oils of its primary botanical sources.
| Botanical Source | Plant Part | Geographic Origin | α-Terpinyl Acetate Concentration (%) | Reference(s) |
| Elettaria cardamomum | Seeds | Southern India | 29.9 - 61.3 | [2] |
| Elettaria cardamomum | Seeds | Guatemala | 18.71 - 37.6 | [2] |
| Thymus pulegioides | Aerial parts | Not Specified | up to 57.5 (in specific chemotypes) | [2] |
| Laurus nobilis | Not Specified | Not Specified | 9 - 15 | [2] |
Biosynthesis of α-Terpinyl Acetate
The biosynthesis of α-terpinyl acetate, like other monoterpenes, originates from the general terpenoid pathway. In higher plants, the plastidial methylerythritol phosphate (B84403) (MEP) pathway is primarily responsible for the synthesis of the C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
These precursors are then condensed to form geranyl pyrophosphate (GPP), the direct precursor for most monoterpenes. The final steps leading to α-terpinyl acetate involve two key enzymatic reactions: the cyclization of GPP to form α-terpineol, followed by the acetylation of α-terpineol.
The key enzymes in the final steps are:
-
α-Terpineol Synthase : This enzyme catalyzes the cyclization of the linear geranyl pyrophosphate (GPP) to the cyclic monoterpenol, α-terpineol.[5][6]
-
Alcohol Acetyltransferase (AAT) : This class of enzymes is responsible for the esterification of alcohols. In this case, an AAT facilitates the transfer of an acetyl group from acetyl-CoA to α-terpineol, forming α-terpinyl acetate.[7]
Experimental Protocols
Extraction of Essential Oils: Hydrodistillation using a Clevenger-type Apparatus
Hydrodistillation is a standard and widely used method for the extraction of essential oils from plant materials.[1]
Apparatus:
-
Clevenger-type apparatus[8]
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Collection vessel
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation : Weigh 100 g of the dried and powdered plant material (e.g., cardamom seeds).
-
Charging the Flask : Place the powdered plant material into the 2 L round-bottom flask and add 1 L of distilled water.
-
Assembly : Assemble the Clevenger-type apparatus with the flask, condenser, and collection arm. Ensure all joints are properly sealed.
-
Distillation : Heat the flask using the heating mantle to initiate boiling. The steam and volatilized essential oil will rise, enter the condenser, and the condensate will collect in the graduated arm of the Clevenger apparatus.
-
Duration : Continue the distillation for 3-4 hours, or until there is no further increase in the volume of the collected essential oil.
-
Collection and Drying : Carefully collect the separated essential oil from the apparatus. To remove any residual water, add a small amount of anhydrous sodium sulfate, allow it to stand for a few minutes, and then decant the oil.
-
Storage : Store the extracted essential oil in a sealed, dark glass vial at 4°C until analysis.
Quantification of α-Terpinyl Acetate: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the qualitative and quantitative analysis of volatile and semi-volatile compounds in essential oils.[9]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[10]
-
Autosampler
GC-MS Parameters:
| Parameter | Value | Reference(s) |
| Carrier Gas | Helium | [10][11] |
| Flow Rate | 1.0 mL/min | [10] |
| Injection Volume | 1 µL (split ratio 1:50) | [11] |
| Injector Temperature | 250 °C | [11] |
| Oven Temperature Program | Initial 60°C for 2 min, ramp at 4°C/min to 240°C, hold for 5 min | [10] |
| Transfer Line Temperature | 280 °C | [12] |
| Ion Source Temperature | 230 °C | [11] |
| Ionization Mode | Electron Impact (EI) at 70 eV | [11] |
| Mass Range | m/z 40-500 | [12] |
Sample Preparation:
-
Dilute 10 µL of the essential oil in 1 mL of a suitable solvent (e.g., hexane (B92381) or ethanol).
-
Vortex the solution to ensure homogeneity.
-
Transfer the diluted sample to a 2 mL GC vial for analysis.
Data Analysis:
-
Identification : The identification of α-terpinyl acetate is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a pure standard and with mass spectral libraries (e.g., NIST, Wiley).
-
Quantification : The relative percentage of α-terpinyl acetate is calculated based on the peak area relative to the total peak area of all identified compounds in the chromatogram.
Conclusion
This technical guide has provided a detailed overview of the natural sources, biosynthesis, and analytical methodologies for α-terpinyl acetate in essential oils. The significant variation in its concentration, particularly in cardamom, underscores the importance of robust quality control measures for which the detailed experimental protocols provided herein are essential. The elucidation of its biosynthetic pathway opens avenues for metabolic engineering to enhance its production in various plant systems. This comprehensive information serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. Soxhlet Extraction versus Hydrodistillation Using the Clevenger Apparatus: A Comparative Study on the Extraction of a Volatile Compound from Tamarindus indica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alpha-Terpinyl acetate | 8007-35-0 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C12H20O2 | CID 111037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. (−)-alpha-terpineol synthase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. scienceequip.com.au [scienceequip.com.au]
- 9. areme.co.jp [areme.co.jp]
- 10. scitepress.org [scitepress.org]
- 11. vipsen.vn [vipsen.vn]
- 12. azom.com [azom.com]
An In-depth Technical Guide to the Biosynthesis of Alpha-Terpinyl Acetate in Plants
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-terpinyl acetate (B1210297) (α-TA) is a monoterpene ester, a secondary metabolite found in a variety of aromatic plants, including cardamom (Eletteria cardamomum), laurel (Laurus nobilis), and certain chemotypes of thyme (Thymus pulegioides).[1][2] It is highly valued in the flavor and fragrance industries for its pleasant sweet, herbal, and lavender-like aroma.[3] As a naturally occurring compound, understanding its biosynthetic pathway is crucial for applications in metabolic engineering, synthetic biology, and the development of natural products for pharmaceuticals and other industries. This guide provides a detailed overview of the biochemical reactions leading to the formation of α-terpinyl acetate in plants, supported by quantitative data, experimental protocols, and pathway visualizations.
The Core Biosynthesis Pathway
The formation of α-terpinyl acetate is a two-stage process that begins with the universal precursors of all terpenoids and culminates in a final esterification step. The pathway originates from the primary metabolism, utilizing isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.
Stage 1: Formation of α-Terpineol from Geranyl Diphosphate (GPP)
The biosynthesis of the direct precursor to α-terpinyl acetate, α-terpineol, is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically α-terpineol synthase (EC 4.2.3.111).[4]
-
Precursor Formation : The C10 precursor, geranyl diphosphate (GPP), is formed by the condensation of one molecule of DMAPP and one molecule of IPP.
-
Ionization of GPP : The reaction is initiated by the enzyme-mediated removal of the diphosphate group from GPP, leading to the formation of a highly reactive geranyl carbocation.
-
Isomerization : The geranyl cation rapidly isomerizes to the more stable tertiary linalyl cation. This isomerization is crucial as it allows for the subsequent cyclization.[5]
-
Cyclization : The linalyl cation undergoes an enzyme-catalyzed cyclization to form the α-terpinyl cation, a key intermediate in the synthesis of numerous cyclic monoterpenes.[5]
-
Termination by Hydration : The reaction cascade is terminated by the nucleophilic attack of a water molecule on the α-terpinyl cation, followed by deprotonation, to yield the final alcohol product, α-terpineol.
Stage 2: Esterification of α-Terpineol
The final step in the pathway is the conversion of the monoterpene alcohol α-terpineol to its corresponding ester, α-terpinyl acetate.
-
Enzymatic Acetylation : This reaction is an esterification catalyzed by a putative alcohol acetyltransferase (AAT). These enzymes utilize acetyl-coenzyme A (Acetyl-CoA) as the acetyl group donor.
-
Reaction Mechanism : The hydroxyl group of α-terpineol acts as a nucleophile, attacking the carbonyl carbon of the thioester bond in Acetyl-CoA. This results in the formation of α-terpinyl acetate and the release of coenzyme A (CoA-SH). While specific acetyltransferases for α-terpineol have not been fully characterized in many plants, this mechanism is common for the biosynthesis of other acetate esters.
Visualization of the Biosynthesis Pathway
The following diagram illustrates the key steps in the conversion of Geranyl Diphosphate to α-Terpinyl Acetate.
Caption: Biosynthesis pathway of α-Terpinyl Acetate from Geranyl Diphosphate.
Quantitative Data
Quantitative analysis reveals a wide variation in the concentration of α-terpinyl acetate among different plant species and even within different populations of the same species. This variability is influenced by genetic factors, environmental conditions, and developmental stage. Specific enzyme kinetic data for the acetyltransferase responsible for the final synthesis step is currently limited in the literature.
| Plant Species | Plant Part / Condition | α-Terpinyl Acetate Concentration (% of Essential Oil) | Reference |
| Thymus pulegioides | Aerial parts (Chemotype) | Up to 57.50% | [2][6] |
| Thymus pulegioides | Aerial parts (Average over 131 habitats) | < 1.5% (found in 35% of habitats) | [2][6] |
| Aloysia citrodora | Essential Oil | ~17% | [7] |
| Eletteria cardamomum | Seeds | Major Component | [1][3] |
Experimental Protocols
Elucidating the biosynthesis of α-terpinyl acetate requires robust experimental methodologies for extraction, quantification, and enzyme activity assessment.
Protocol: Extraction and Quantification of α-Terpinyl Acetate from Plant Tissue via GC-MS
This protocol details a standard method for extracting and quantifying α-terpinyl acetate and its precursor, α-terpineol, from plant material.[8][9][10]
Methodology:
-
Sample Preparation:
-
Harvest fresh plant tissue (e.g., leaves, flowers) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Accurately weigh approximately 100-200 mg of the powdered tissue into a glass vial.
-
-
Solvent Extraction:
-
To the vial, add 1.5 mL of an extraction solvent (e.g., 85:15 v/v hexane:ethyl acetate). The ratio can be optimized based on the polarity of the target compounds.[9]
-
Add a known amount of an internal standard (e.g., 10 µL of 1 mg/mL tetradecane (B157292) or another non-native alkane) for accurate quantification.
-
Seal the vial and vortex vigorously for 1 minute.
-
Agitate the mixture on a shaker at room temperature for 2-4 hours.
-
-
Sample Cleanup:
-
Centrifuge the extract at 3,000 x g for 10 minutes to pellet the plant debris.
-
Carefully transfer the supernatant to a new glass vial.
-
For cleaner samples, pass the supernatant through a small silica (B1680970) gel column prepared in a Pasteur pipette, eluting with the extraction solvent.[10]
-
Concentrate the eluate under a gentle stream of nitrogen to a final volume of approximately 100-200 µL. Do not allow the sample to dry completely.
-
-
GC-MS Analysis:
-
Transfer the concentrated extract to a 2 mL GC vial with an insert.
-
Inject 1 µL of the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
GC Conditions (Example):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: 50°C for 2 min, then ramp at 5°C/min to 250°C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan m/z 40-400.
-
-
Identification and Quantification: Identify α-terpineol and α-terpinyl acetate by comparing their retention times and mass spectra to those of authentic standards. Quantify by integrating the peak areas relative to the internal standard.
-
Workflow Visualization:
Caption: Workflow for extraction and GC-MS analysis of α-terpinyl acetate.
Protocol: Putative α-Terpineol Acetyltransferase (AT) Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of a putative α-terpineol acetyltransferase in a crude or purified protein extract. The assay quantifies the free thiol group of Coenzyme A (CoA-SH) released during the reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[11][12]
Methodology:
-
Protein Extraction:
-
Homogenize fresh or frozen plant tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1 mM EDTA) with protease inhibitors.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (crude protein extract). Protein can be further purified using chromatography if desired.
-
Determine the total protein concentration using a Bradford or BCA assay.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer: 100 mM Tris-HCl (pH 7.8).
-
Prepare stock solutions of substrates: 10 mM Acetyl-CoA in water, 100 mM α-terpineol in ethanol.
-
Prepare a 10 mM DTNB stock solution in the reaction buffer.
-
-
Enzymatic Assay:
-
In a 96-well microplate or a cuvette, set up the reaction mixture in a final volume of 200 µL:
-
170 µL Reaction Buffer
-
10 µL Protein Extract (adjust volume for desired protein amount, e.g., 10-50 µg)
-
5 µL of 10 mM Acetyl-CoA (Final concentration: 0.25 mM)
-
-
Prepare a control reaction without the α-terpineol substrate.
-
Initiate the reaction by adding 5 µL of 100 mM α-terpineol (Final concentration: 2.5 mM).
-
Incubate at the optimal temperature (e.g., 30°C) for a set time (e.g., 30 minutes).
-
-
Detection and Measurement:
-
Stop the reaction by adding 10 µL of 10 mM DTNB.
-
Allow the color to develop for 5 minutes. The reaction between the released CoA-SH and DTNB produces the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion.
-
Measure the absorbance at 412 nm using a microplate reader or spectrophotometer.
-
Calculate the amount of CoA-SH released by using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).
-
Workflow Visualization:
Caption: Workflow for a spectrophotometric acetyltransferase activity assay.
Conclusion and Future Perspectives
The biosynthesis of α-terpinyl acetate in plants proceeds via a well-understood monoterpene pathway to form the α-terpineol precursor, followed by a final esterification step. While the initial stages involving terpene synthases are well-documented, the specific acetyltransferases responsible for the conversion of α-terpineol to α-terpinyl acetate remain largely uncharacterized in most species.
Future research should focus on the identification, cloning, and functional characterization of these novel acetyltransferases. This knowledge will be instrumental for metabolic engineering efforts aimed at enhancing the production of α-terpinyl acetate in microbial or plant-based systems, providing a sustainable source of this valuable natural compound for industrial applications.
References
- 1. floraandfona.org.in [floraandfona.org.in]
- 2. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. (−)-alpha-terpineol synthase - Wikipedia [en.wikipedia.org]
- 5. Decoding Catalysis by Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Terpenoids in Aromatic Plants Using Raman Spectroscopy and Gas Chromatography–Mass Spectrometry (GC–MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic Assay of Chloramphenicol Acetyltransferase [sigmaaldrich.com]
An In-depth Technical Guide to the Spectroscopic Data of α-Terpinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-terpinyl acetate (B1210297) (α-terpinyl acetate) is a naturally occurring monoterpene ester found in a variety of essential oils, including cardamom, pine, and lavender. It is widely used in the fragrance and flavor industries for its pleasant, herbaceous, and floral aroma. In the context of pharmaceutical and scientific research, a thorough understanding of its spectroscopic properties is crucial for its identification, quantification, and quality control. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for α-terpinyl acetate.
Chemical Structure and Properties:
-
IUPAC Name: 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate[1]
-
Molecular Formula: C₁₂H₂₀O₂[1]
-
Molecular Weight: 196.29 g/mol [1]
-
CAS Number: 80-26-2[1]
Spectroscopic Data
The following sections present the key spectroscopic data for α-terpinyl acetate in a structured format to facilitate analysis and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.35 | br s | 1H | =CH |
| ~1.98 | s | 3H | O=C-CH₃ |
| ~1.95-2.05 | m | 2H | CH₂ |
| ~1.80-1.90 | m | 2H | CH₂ |
| ~1.64 | s | 3H | =C-CH₃ |
| ~1.50-1.60 | m | 1H | CH |
| ~1.42 | s | 6H | C(CH₃)₂ |
| ~1.20-1.30 | m | 2H | CH₂ |
Data are estimated from typical values for similar structures and may vary slightly based on experimental conditions.
| Chemical Shift (δ) ppm | Assignment |
| 170.32 | C=O |
| 133.84 | =C(CH₃) |
| 120.41 | =CH |
| 84.77 | O-C(CH₃)₂ |
| 42.67 | CH |
| 30.96 | CH₂ |
| 26.44 | CH₂ |
| 23.94 | CH₂ |
| 23.36 | =C-CH₃ |
| 23.31 | C(CH₃)₂ |
| 23.15 | C(CH₃)₂ |
| 22.41 | O=C-CH₃ |
Source: PubChem CID 111037[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2968 | C-H (alkane) | Stretching |
| ~2925 | C-H (alkane) | Stretching |
| ~1735 | C=O (ester) | Stretching |
| ~1450 | C-H (alkane) | Bending |
| ~1367 | C-H (alkane) | Bending |
| ~1245 | C-O (ester) | Stretching |
| ~1020 | C-O (ester) | Stretching |
Data are interpreted from typical ester and terpene spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
| m/z | Relative Intensity (%) | Putative Fragment |
| 136 | 69.98 | [M - C₂H₄O₂]⁺ (Loss of acetic acid) |
| 121 | 99.99 | [C₉H₁₃]⁺ |
| 93 | 70.98 | [C₇H₉]⁺ |
| 43 | 82.49 | [CH₃CO]⁺ (Acylium ion) |
| 59 | 18.52 | [C₃H₇O]⁺ |
Source: PubChem CID 111037, NIST[1][2]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like α-terpinyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of α-terpinyl acetate is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. The spectrum is acquired on an NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR. The data is then processed, which includes Fourier transformation, phase correction, and baseline correction, to obtain the final spectrum.
Infrared (IR) Spectroscopy: For a neat liquid sample, a drop of α-terpinyl acetate is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of α-terpinyl acetate in a volatile solvent is injected into a gas chromatograph. The compound is separated from other components on a capillary column and then introduced into the mass spectrometer. Electron Ionization (EI) is a common method used, where the molecules are bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis of α-Terpinyl Acetate.
References
The Antimicrobial Mechanism of Action of α-Terpinyl Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Terpinyl acetate (B1210297), a monoterpene ester found in various essential oils, has demonstrated notable antimicrobial properties, particularly against fungi and dermatophytes. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action as an antimicrobial agent. The primary mode of action involves the disruption of microbial cell membrane integrity, leading to cellular leakage and death. Evidence also points towards the inhibition of key microbial enzymes and potential interference with biofilm formation. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of the proposed mechanisms and workflows to support further research and development in this area.
Introduction
α-Terpinyl acetate is a naturally occurring monoterpenoid and a major constituent of the essential oils of plants such as Elettaria cardamomum (cardamom) and certain chemotypes of Thymus pulegioides.[1][2] Its pleasant aroma has led to its widespread use in the fragrance and flavor industries.[3][4] Beyond its sensory characteristics, a growing body of research has highlighted its potential as an antimicrobial agent. This guide delves into the core mechanisms through which α-terpinyl acetate exerts its antimicrobial effects, providing a technical foundation for researchers and professionals in drug development.
Antimicrobial Spectrum and Efficacy
The antimicrobial activity of α-terpinyl acetate is broad, with a pronounced efficacy against fungi and dermatophytes, and a more moderate effect on bacteria.[1][2][5][6][7] Generally, it is more effective against Gram-positive bacteria than Gram-negative bacteria.[2]
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's efficacy. The following tables summarize the reported MIC values for pure α-terpinyl acetate against various microorganisms.
Table 1: Minimum Inhibitory Concentrations (MICs) of α-Terpinyl Acetate against Bacteria
| Microorganism | Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | (Not specified) | 125 | [1][2] |
| Escherichia coli | (Not specified) | 125 | [1][2] |
Note: The antibacterial effect is considered relatively weak compared to its antifungal activity.
Table 2: Minimum Inhibitory and Fungicidal Concentrations (MICs/MFCs) of α-Terpinyl Acetate against Fungi and Yeasts
| Microorganism | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference(s) |
| Aspergillus flavus | (Not specified) | 0.02 | 6.3 | [1][2] |
| Aspergillus fumigatus | (Not specified) | 0.4 | 125 | [1][2] |
| Trichophyton mentagrophytes | (Not specified) | 0.02 | 6.3 | [1][2] |
| Trichophyton rubrum | (Not specified) | 0.4 | 6.3 | [1][2] |
| Candida albicans | (Not specified) | 62.5 | 125 | [1][2] |
| Candida parapsilosis | (Not specified) | 31.3 | 62.5 | [1][2] |
Core Mechanisms of Antimicrobial Action
The antimicrobial activity of α-terpinyl acetate is believed to be multifactorial, primarily targeting the microbial cell envelope and potentially inhibiting essential cellular processes.
Disruption of Cell Membrane Integrity
The primary mechanism of action for α-terpinyl acetate, like many terpenoids, is the disruption of the microbial cell membrane. Its lipophilic nature facilitates its accumulation in the lipid bilayer of the cell membrane, leading to a loss of structural integrity and function. This disruption results in increased membrane permeability, leakage of vital intracellular components such as ions and ATP, and ultimately, cell death.
In Gram-negative bacteria, α-terpinyl acetate has been shown to cause sublethal damage to both the outer and cytoplasmic membranes.[8][9] The recovery of these bacteria from such damage is dependent on peptidoglycan synthesis.
The proposed mechanism of membrane disruption is illustrated in the following diagram:
Caption: Proposed mechanism of microbial cell membrane disruption by α-terpinyl acetate.
Inhibition of Ergosterol (B1671047) Biosynthesis in Fungi
While direct experimental evidence for α-terpinyl acetate is pending, the related monoterpenoid, α-terpineol, is known to interfere with ergosterol biosynthesis in fungi.[10] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and integrity.[11][12][13] Inhibition of its synthesis leads to a dysfunctional cell membrane, contributing to the potent antifungal activity observed.[14][15]
The logical pathway for this proposed mechanism is as follows:
Caption: Proposed inhibition of the ergosterol biosynthesis pathway by α-terpinyl acetate.
Enzyme Inhibition
α-Terpinyl acetate has been demonstrated to be a competitive inhibitor of the human cytochrome P450 2B6 enzyme.[16] While this is not a microbial enzyme, it establishes the compound's potential to interact with and inhibit enzymatic activity. It is plausible that α-terpinyl acetate also targets essential microbial enzymes, such as those involved in cellular respiration or cell wall synthesis, although specific targets have yet to be identified.
Inhibition of Efflux Pumps
Bacterial efflux pumps are a significant mechanism of antibiotic resistance, actively expelling antimicrobial compounds from the cell.[17][18][19][20][21] Terpenes, as a class of molecules, are recognized for their potential to act as efflux pump inhibitors (EPIs), thereby restoring the efficacy of conventional antibiotics.[17][19][20] While direct evidence for α-terpinyl acetate is not yet available, its chemical nature suggests it may also possess this activity.
Caption: The role of α-terpinyl acetate as a potential efflux pump inhibitor (EPI).
Anti-Biofilm Activity
Microbial biofilms present a significant challenge in both clinical and industrial settings due to their increased resistance to antimicrobial agents.[22][23] Essential oils and their components are known to interfere with biofilm formation through various mechanisms, including the inhibition of bacterial adhesion to surfaces, disruption of the extracellular polymeric substance (EPS) matrix, and interference with quorum sensing (QS), the cell-to-cell communication system that regulates biofilm development.[24][25][26] The potential of α-terpinyl acetate to inhibit biofilm formation warrants further investigation.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted for testing the antimicrobial activity of essential oil components.
-
Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), microbial inoculum, α-terpinyl acetate, solubilizing agent (e.g., Tween 80 or DMSO), and a viability indicator (e.g., resazurin).
-
Procedure:
-
Prepare a stock solution of α-terpinyl acetate in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the α-terpinyl acetate in the broth medium to achieve a range of desired concentrations. A solubilizing agent may be necessary to ensure the compound remains in solution.
-
Prepare a microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the standardized inoculum to each well containing the diluted α-terpinyl acetate.
-
Include positive (inoculum without α-terpinyl acetate) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visual inspection for turbidity or by adding a viability indicator. The MIC is the lowest concentration of α-terpinyl acetate that inhibits visible growth.
-
Assessment of Anti-Biofilm Activity using Crystal Violet Assay
This method quantifies the total biomass of a biofilm.[5][24][27][25][28]
-
Materials: 96-well microtiter plates, appropriate growth medium, microbial inoculum, α-terpinyl acetate, crystal violet solution (0.1%), and a solvent for destaining (e.g., 95% ethanol (B145695) or 30% acetic acid).
-
Procedure:
-
Add a standardized microbial inoculum to the wells of a microtiter plate and incubate to allow for biofilm formation.
-
For biofilm prevention assays, add varying concentrations of α-terpinyl acetate at the time of inoculation. For biofilm disruption assays, treat pre-formed biofilms with α-terpinyl acetate.
-
After incubation, gently wash the wells with a buffer (e.g., PBS) to remove planktonic cells.
-
Fix the remaining biofilm with methanol (B129727) for 15 minutes.
-
Stain the biofilm with a 0.1% crystal violet solution for 15-30 minutes.
-
Wash the wells to remove excess stain and allow them to air dry.
-
Solubilize the bound crystal violet with a destaining solution.
-
Measure the absorbance of the solubilized stain using a microplate reader (typically at 570 nm). A reduction in absorbance in the treated wells compared to the control indicates anti-biofilm activity.
-
Ergosterol Quantification Assay
This protocol is used to determine if a compound inhibits ergosterol synthesis in fungi.[29][30][31][32][33]
-
Materials: Fungal culture, α-terpinyl acetate, saponification solution (alcoholic KOH), n-heptane, and an HPLC system with a UV detector.
-
Procedure:
-
Grow the fungal culture in the presence and absence of sub-inhibitory concentrations of α-terpinyl acetate.
-
Harvest and lyophilize the fungal mycelia.
-
Perform saponification of the cell walls by refluxing the mycelia in an alcoholic KOH solution.
-
Extract the non-saponifiable lipids (including ergosterol) using n-heptane.
-
Evaporate the n-heptane and redissolve the lipid extract in a suitable solvent for HPLC analysis (e.g., methanol).
-
Analyze the extract using HPLC with a C18 column and detect ergosterol by UV absorbance at 282 nm.
-
Compare the ergosterol content in the treated samples to the untreated controls. A significant reduction indicates inhibition of the ergosterol biosynthesis pathway.
-
Efflux Pump Inhibition Assay using Ethidium (B1194527) Bromide
This assay measures the accumulation of the fluorescent dye ethidium bromide (EtBr), a substrate of many efflux pumps.[34][35][36][37][38]
-
Materials: Bacterial culture overexpressing an efflux pump, phosphate-buffered saline (PBS), ethidium bromide, glucose, and α-terpinyl acetate.
-
Procedure:
-
Grow the bacterial culture to the mid-log phase and wash the cells with PBS.
-
Resuspend the cells in PBS containing a sub-inhibitory concentration of α-terpinyl acetate (and a control without the compound).
-
Add ethidium bromide to the cell suspension.
-
Monitor the accumulation of EtBr by measuring the fluorescence in a fluorometer over time.
-
After a period of accumulation, add glucose to energize the efflux pumps.
-
Continue to monitor the fluorescence. A slower decrease in fluorescence in the presence of α-terpinyl acetate compared to the control indicates inhibition of EtBr efflux.
-
Conclusion and Future Directions
α-Terpinyl acetate is a promising natural antimicrobial compound with a primary mechanism of action centered on the disruption of microbial cell membranes. Its pronounced antifungal activity is likely augmented by the inhibition of ergosterol biosynthesis. While its potential as a bacterial efflux pump inhibitor and anti-biofilm agent is plausible based on its chemical class, further direct experimental evidence is required to fully elucidate these mechanisms. Future research should focus on identifying the specific microbial enzyme targets of α-terpinyl acetate and investigating its impact on microbial gene expression to provide a more complete picture of its antimicrobial profile. Such studies will be invaluable for the development of new therapeutic agents and preservatives.
References
- 1. researchgate.net [researchgate.net]
- 2. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects [mdpi.com]
- 3. alpha-Terpinyl acetate | C12H20O2 | CID 111037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB003994) - FooDB [foodb.ca]
- 5. Crystal violet staining protocol | Abcam [abcam.com]
- 6. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of α-terpineol may induce morphostructural alterations in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. Ergosterol - Wikipedia [en.wikipedia.org]
- 12. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs | PLOS Pathogens [journals.plos.org]
- 14. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. | MDPI [mdpi.com]
- 16. Inhibitory effect of α-terpinyl acetate on cytochrome P450 2B6 enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Terpenes as bacterial efflux pump inhibitors: A systematic review [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Terpenes as bacterial efflux pump inhibitors: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Terpenes as bacterial efflux pump inhibitors: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efflux Pump Inhibitors Derived From Natural Sources as Novel Antibacterial Agents Against Pseudomonas aeruginosa: A Review [ijmedrev.com]
- 22. Cinnamomum: The New Therapeutic Agents for Inhibition of Bacterial and Fungal Biofilm-Associated Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Colorimetric Method for Identifying Plant Essential Oil Components That Affect Biofilm Formation and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Anti-biofilm mechanisms of action of essential oils by targeting genes involved in quorum sensing, motility, adhesion, and virulence: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Essential Oils for Biofilm Control: Mechanisms, Synergies, and Translational Challenges in the Era of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 31. researchgate.net [researchgate.net]
- 32. Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass [mdpi.com]
- 33. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Evaluation of efflux pump inhibitory activity of some plant extracts and using them as adjuvants to potentiate the inhibitory activity of some antibiotics against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 35. benchchem.com [benchchem.com]
- 36. journals.asm.org [journals.asm.org]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
neuroprotective effects of alpha-Terpinyl acetate in Alzheimer's research
An In-Depth Technical Guide on the Neuroprotective Effects of Alpha-Terpinyl Acetate (B1210297) in Alzheimer's Research
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a complex, multifactorial pathology for which multi-target directed ligands (MTDLs) are considered a promising therapeutic strategy. This document provides a comprehensive technical overview of the neuroprotective potential of alpha-terpinyl acetate (α-TA), a natural monoterpenoid. Evidence suggests that α-TA engages several key pathological pathways in AD. It demonstrates inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), potential to mitigate amyloid-beta (Aβ) induced neurotoxicity, and antioxidant and anti-inflammatory properties.[1] This guide synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanisms and workflows to support further research and development of α-TA as a potential therapeutic agent for Alzheimer's disease.
Introduction: The Multi-Target Approach in Alzheimer's Disease
Alzheimer's disease is a neurodegenerative disorder characterized by a complex interplay of pathological events, including cholinergic deficit, the formation of extracellular amyloid-beta (Aβ) plaques, and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[2] Oxidative stress and chronic neuroinflammation further exacerbate neuronal damage and cognitive decline.[1] The limitations of single-target drugs have propelled interest in multi-target directed ligands (MTDLs) that can simultaneously modulate several of these pathological cascades. Natural products, with their structural diversity, offer a rich source for such MTDLs. This compound, a major constituent of cardamom essential oil, has emerged as a compound of interest due to its reported multi-faceted biological activities relevant to AD.[1]
Neuroprotective Profile of this compound
This compound's potential in AD research stems from its ability to act on multiple fronts. The primary neuroprotective effects investigated include cholinesterase inhibition, anti-amyloidogenic activity, antioxidant effects, and anti-inflammatory actions.
Cholinesterase Inhibition
A key therapeutic strategy in managing AD symptoms is to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain by inhibiting the enzymes that break it down, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This compound has been identified as an inhibitor of both enzymes.[1]
Antioxidant and Anti-inflammatory Properties
While some reports suggest that the intrinsic radical scavenging activity of this compound may be low due to its chemical nature, its overall antioxidant effect in a cellular context involves reducing hydrogen peroxide-induced oxidative stress.[1] Its anti-inflammatory potential is a critical area of investigation, as chronic neuroinflammation mediated by microglia and astrocytes significantly contributes to AD pathogenesis. Compounds that can modulate inflammatory pathways, such as the NF-κB signaling cascade, are of high therapeutic interest.
Anti-Amyloidogenic and Neuroprotective Effects
Studies indicate that this compound can reduce Aβ-induced neurotoxicity.[1] This suggests an ability to interfere with the amyloid cascade, either by inhibiting the aggregation of Aβ peptides or by protecting neurons from the toxic effects of Aβ oligomers. Research on the related compound, alpha-terpineol (B3430122), has shown that it can form shorter, less toxic fibrillar structures and reduce amyloid plaque counts in vivo, suggesting a potential anti-amyloid effect for this class of compounds.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data on the bioactivities of this compound and the closely related compound, alpha-terpineol.
Table 1: Cholinesterase Inhibitory Activity of this compound
| Enzyme | IC₅₀ Value (µM) | Reference Compound | Reference IC₅₀ (µM) | Source |
| Acetylcholinesterase (AChE) | 54.7 | Donepezil | 0.15 | [1] |
| Butyrylcholinesterase (BuChE) | 47.5 | Donepezil | 5.8 | [1] |
Table 2: In Vivo Neuroprotective and Antioxidant Effects of Alpha-Terpineol (100 mg/kg) in an Aβ-Induced AD Rat Model
| Parameter | Effect of Alpha-Terpineol Treatment | Significance | Source |
| Serum Superoxide Dismutase (SOD) Level | Significantly increased compared to disease-induced groups | p<0.001 | [4] |
| Serum Malondialdehyde (MDA) Level | Significantly decreased compared to disease-induced groups | p<0.001 | [4] |
| Neuron Count (Neurogenesis) | Significantly increased compared to disease-induced groups | p<0.001 | [4] |
| Amyloid Plaque Amount | Significantly decreased compared to disease-induced groups | p<0.001 | [4] |
| Long-Term Memory (Behavioral Test) | Significant improvement compared to disease-induced groups | p<0.001 | [3] |
Note: Data for alpha-terpineol is presented as a proxy for the potential effects of the closely related this compound.
Proposed Mechanisms of Action: Signaling Pathways
The neuroprotective effects of this compound are likely mediated by its modulation of key intracellular signaling pathways involved in inflammation and cell survival.
Inhibition of NF-κB Signaling Pathway
Neuroinflammation in AD is largely driven by the activation of microglia, which, upon stimulation by factors like lipopolysaccharide (LPS) or Aβ, triggers the NF-κB signaling pathway. This leads to the transcription and release of pro-inflammatory cytokines such as TNF-α and IL-1β, creating a neurotoxic environment.[5][6] Given the anti-inflammatory potential of related terpenoids, it is hypothesized that this compound may exert its effects by inhibiting the activation of NF-κB in microglia, thereby reducing the production of these damaging cytokines.
References
α-Terpinyl Acetate: A Secondary Plant Metabolite Explored
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
α-Terpinyl acetate (B1210297) is a monoterpene ester and a significant secondary metabolite found in a variety of aromatic plants.[1] It is a key contributor to the characteristic aroma of essential oils such as cardamom and is also found in laurel, clary sage, and red thyme.[2] Beyond its use in the fragrance and flavor industries, α-terpinyl acetate has garnered scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] This technical guide provides a comprehensive overview of α-terpinyl acetate, including its physicochemical properties, natural occurrence, biosynthesis, and biological activities, with a focus on its potential applications in drug development. Detailed experimental protocols for its extraction, characterization, and biological evaluation are also presented.
Physicochemical Properties
α-Terpinyl acetate is a colorless liquid with a characteristic sweet, herbaceous, and floral aroma reminiscent of bergamot and lavender.[5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₂ | [2] |
| Molecular Weight | 196.29 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Density | 0.96 g/cm³ | [2] |
| Boiling Point | 232°C | [2] |
| Flash Point | 101°C | [2] |
| Refractive Index @20°C | 1.465 | [2] |
| Log P | 4.4 | [2] |
| Water Solubility | 0.14 g/L |
Natural Occurrence and Biosynthesis
α-Terpinyl acetate is a prominent constituent of the essential oils of several plant species. Its concentration can vary significantly depending on the plant variety, geographical location, and cultivation conditions.
| Plant Species | Plant Part | Concentration Range of α-Terpinyl Acetate | Reference |
| Elettaria cardamomum (Cardamom) | Fruits/Seeds | 29.9% - 61.3% | [6] |
| Thymus pulegioides | Aerial parts | up to 57.5% | [2] |
| Laurus nobilis (Laurel) | Leaves | Major component | [2] |
| Salvia sclarea (Clary Sage) | Flowers and leaves | Major component | [2] |
| Thymus vulgaris (Red Thyme) | Aerial parts | Major component | [2] |
Biosynthesis Pathway
The synthesis of α-terpinyl acetate in plants typically occurs through the esterification of α-terpineol with acetic acid or acetic anhydride. α-Terpineol itself is derived from the cyclization of geranyl pyrophosphate (GPP), a key intermediate in the mevalonate (B85504) pathway. A simplified representation of this pathway is provided below.
Caption: Biosynthesis of α-Terpinyl Acetate.
Biological Activities and Therapeutic Potential
α-Terpinyl acetate has demonstrated a wide range of biological activities, making it a promising candidate for further investigation in drug development.
Antimicrobial Activity
α-Terpinyl acetate exhibits significant antimicrobial effects against various pathogens, particularly fungi and dermatophytes.[2][7]
| Microorganism | MIC (μg/mL) of pure α-Terpinyl Acetate | Reference |
| Aspergillus flavus | 0.4 | [2] |
| Trichophyton rubrum | 0.4 | [2] |
| Aspergillus fumigatus | 1.6 | [2] |
| Trichophyton mentagrophytes | 1.6 | [2] |
| Staphylococcus aureus | 125 | [2] |
| Escherichia coli | 125 | [2] |
Anti-inflammatory and Antioxidant Activity
Studies have shown that α-terpinyl acetate possesses both anti-inflammatory and antioxidant properties.[3] Essential oils rich in this compound have shown significant radical scavenging activity. For instance, the essential oil of the Valley Green variety of Elettaria cardamomum, containing 55.36% α-terpinyl acetate, exhibited an IC50 value of 19.87 μg/mL in the ABTS assay.[8][9]
Neuroprotective Effects
α-Terpinyl acetate has been investigated as a multi-target directed ligand for Alzheimer's disease.[3] It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), reduce Aβ-induced neurotoxicity, and exhibit anti-amyloidogenic properties.[3]
Interaction with Cytochrome P450 Enzymes
α-Terpinyl acetate has been identified as a competitive inhibitor of cytochrome P450 2B6 (CYP2B6), an important enzyme in drug metabolism.[6][10] This interaction could have implications for drug-drug interactions.
| Parameter | Value | Reference |
| Binding Affinity (Kd) for CYP2B6 | 5.4 μM | [6] |
| IC50 for CYP2B6 Inhibition | 10.4 μM | [6] |
| Ki for CYP2B6 Inhibition | 7.6 μM | [6] |
Signaling Pathway Interactions
Inhibition of Cytochrome P450 2B6
α-Terpinyl acetate acts as a competitive substrate for CYP2B6, binding to its active site and thereby inhibiting the metabolism of other drugs that are substrates for this enzyme.[6][10]
Caption: Competitive inhibition of CYP2B6 by α-Terpinyl Acetate.
Potential Modulation of the NF-κB Pathway
While direct studies on α-terpinyl acetate are limited, its precursor, α-terpineol, has been shown to inhibit the NF-κB signaling pathway.[9][11] This pathway is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory drug development. It is plausible that α-terpinyl acetate may exert its anti-inflammatory effects through a similar mechanism.
Caption: Postulated inhibition of the NF-κB pathway by α-Terpinyl Acetate.
Experimental Protocols
Extraction of α-Terpinyl Acetate-Rich Essential Oil by Hydrodistillation
This protocol describes the extraction of essential oil from plant material using a Clevenger-type apparatus.
Materials:
-
Dried and coarsely powdered plant material (e.g., Elettaria cardamomum fruits)
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Anhydrous sodium sulfate
-
Amber-colored storage vial
Procedure:
-
Weigh 70 g of the coarsely powdered plant material and place it into a round-bottom flask.[12]
-
Add distilled water to the flask until the plant material is completely submerged.
-
Set up the Clevenger-type apparatus according to the manufacturer's instructions, with the round-bottom flask placed on a heating mantle.
-
Heat the mixture to boiling and continue the hydrodistillation for 4 hours.[12]
-
Collect the distilled essential oil in the collection tube of the apparatus.
-
Carefully separate the oil from the aqueous layer.
-
Dry the collected oil by adding a small amount of anhydrous sodium sulfate.
-
Filter the dried oil and store it in an amber-colored vial at 4°C.[12]
Caption: Workflow for Hydrodistillation.
Quantification of α-Terpinyl Acetate by High-Performance Thin-Layer Chromatography (HPTLC)
This protocol outlines a validated HPTLC method for the quantification of α-terpinyl acetate in essential oils.[8][12]
Materials:
-
HPTLC plates pre-coated with silica (B1680970) gel 60 F254
-
Standard α-terpinyl acetate
-
Essential oil sample
-
Mobile phase: n-hexane:ethyl acetate (8:2, v/v)
-
Anisaldehyde-sulfuric acid reagent
-
HPTLC applicator, developing chamber, scanner, and plate heater
Procedure:
-
Prepare a standard solution of α-terpinyl acetate in methanol (e.g., 1 mg/mL).
-
Prepare a sample solution of the essential oil in methanol.
-
Apply bands of the standard and sample solutions to the HPTLC plate using an automated applicator.
-
Develop the plate in a pre-saturated HPTLC chamber with the mobile phase until the solvent front migrates a defined distance.
-
Dry the plate.
-
Derivatize the plate by spraying with anisaldehyde-sulfuric acid reagent and heating at 100°C.
-
Scan the plate in a densitometer at 665 nm.
-
Quantify the amount of α-terpinyl acetate in the sample by comparing the peak areas with the standard calibration curve.
Caption: Workflow for HPTLC Quantification.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the determination of the MIC of α-terpinyl acetate against microbial strains.[2][7]
Materials:
-
Pure α-terpinyl acetate
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or visual assessment
Procedure:
-
Prepare a stock solution of α-terpinyl acetate in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium.
-
Perform serial two-fold dilutions of the α-terpinyl acetate solution in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the inoculum to each well containing the diluted compound. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
Determine the MIC as the lowest concentration of α-terpinyl acetate that completely inhibits the visible growth of the microorganism.
References
- 1. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects [mdpi.com]
- 3. floraandfona.org.in [floraandfona.org.in]
- 4. tandfonline.com [tandfonline.com]
- 5. hptlc-association.org [hptlc-association.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effect of α-terpinyl acetate on cytochrome P450 2B6 enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essential oils against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Alpha-Terpinyl Acetate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-terpinyl acetate (B1210297) is a naturally occurring monoterpene ester valued for its pleasant floral and fruity aroma, reminiscent of bergamot and lavender. It is a key component in many essential oils, including cardamom and pine, and sees extensive use in the fragrance, flavor, cosmetic, and pharmaceutical industries. A thorough understanding of its solubility and stability in different solvent systems is critical for formulation development, ensuring product efficacy, safety, and shelf-life.
This technical guide provides a comprehensive overview of the solubility and chemical stability of alpha-terpinyl acetate in a range of common solvents. It includes quantitative solubility data, detailed experimental protocols for solubility and stability assessment, and a discussion of the primary factors influencing its degradation.
Solubility of this compound
This compound is a lipophilic molecule, a characteristic that dictates its solubility profile. It is generally soluble in organic solvents and has very limited solubility in water.
Qualitative Solubility
This compound is readily soluble in many common organic solvents. Qualitative assessments indicate its solubility in:
-
Alcohols (e.g., ethanol, isopropanol)
-
Esters (e.g., ethyl acetate)
-
Ethers (e.g., diethyl ether)
-
Ketones (e.g., acetone)
-
Hydrocarbons (e.g., cyclohexane, kerosene, paraffin (B1166041) oil)
-
Fixed oils
-
Propylene glycol
Conversely, it is considered insoluble or practically insoluble in water and slightly soluble in glycerol.[1]
Quantitative Solubility Data
The following table summarizes the quantitative solubility of this compound in various solvents at 25°C. This data is essential for formulating solutions with precise concentrations.
| Solvent | Solubility (g/L) @ 25°C |
| Chloroform | 2032.28 |
| 1,4-Dioxane | 1556.72 |
| Tetrahydrofuran (THF) | 1459.93 |
| Dichloromethane | 1308.85 |
| Methanol | 1000.4 |
| tert-Butanol | 979.1 |
| N,N-Dimethylformamide (DMF) | 835.31 |
| 2-Propoxyethanol | 823.5 |
| Isopropanol | 815.93 |
| Cyclohexanone | 800.14 |
| Ethanol | 790.81 |
| N-Methyl-2-pyrrolidone (NMP) | 748.78 |
| 2-Methoxyethanol | 753.53 |
| N,N-Dimethylacetamide (DMAc) | 732.67 |
| Methyl tert-butyl ether (MTBE) | 697.71 |
| n-Hexanol | 689.34 |
| Acetonitrile (B52724) | 639.75 |
| 1,2-Dichloroethane | 626.05 |
| n-Propanol | 622.28 |
| sec-Butanol | 602.79 |
| n-Butanol | 586.86 |
| Acetone | 568.16 |
| Ethyl Acetate | 565.97 |
| Methyl Acetate | 544.57 |
| Isopentanol | 543.18 |
| Isobutanol | 520.57 |
| Acetic Acid | 514.16 |
| Toluene | 488.31 |
| 2-Butanone (MEK) | 482.77 |
| Dimethyl sulfoxide (B87167) (DMSO) | 447.26 |
| n-Butyl Acetate | 409.04 |
| 2-Ethoxyethanol | 401.47 |
| n-Pentanol | 375.77 |
| Isopropyl Acetate | 368.75 |
| 2-Butoxyethanol | 366.28 |
| Ethyl Formate | 335.12 |
| n-Octanol | 337.59 |
| Propylene Glycol | 326.09 |
| Methyl isobutyl ketone (MIBK) | 298.63 |
| n-Pentyl Acetate | 282.48 |
| Tetrachloromethane | 268.35 |
| n-Heptanol | 268.85 |
| n-Propyl Acetate | 265.93 |
| Cyclohexane | 251.26 |
| Ethylbenzene | 236.98 |
| Isobutyl Acetate | 209.41 |
| Ethylene Glycol | 156.23 |
| n-Hexane | 131.35 |
| n-Heptane | 77.26 |
| Water | 4.23 |
Stability of this compound
The chemical stability of this compound is a critical parameter for its application in various formulations. As an ester, its primary degradation pathway is hydrolysis, which is significantly influenced by the presence of water and the pH of the medium. Other factors such as temperature, light, and oxidative stress can also contribute to its degradation.
Factors Affecting Stability
-
pH and Hydrolysis: this compound is susceptible to hydrolysis, the rate of which is dependent on the pH of the aqueous environment. This reaction breaks the ester linkage, yielding alpha-terpineol (B3430122) and acetic acid. The hydrolysis is catalyzed by both acids and bases. Therefore, the stability of this compound is compromised in highly acidic or alkaline aqueous solutions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and oxidation. For long-term storage, it is advisable to keep this compound in a cool environment.
-
Light: Exposure to ultraviolet (UV) light can induce photodegradation. To mitigate this, this compound and its formulations should be stored in light-resistant containers.
-
Oxidation: While generally stable against oxidation, the presence of strong oxidizing agents can lead to degradation. The use of antioxidants in formulations may be beneficial.
-
Solvent Matrix: The stability of this compound is significantly higher in non-aqueous, aprotic solvents compared to aqueous or protic solvents where hydrolysis can occur.
Degradation Products
The principal degradation products of this compound via hydrolysis are:
-
Alpha-Terpineol: A monoterpene alcohol with a characteristic lilac aroma.
-
Acetic Acid: A simple carboxylic acid.
The formation of these products can lead to a shift in the organoleptic properties of the formulation and a decrease in the concentration of the active ingredient.
Experimental Protocols
The following sections detail the methodologies for determining the solubility and stability of this compound.
Protocol for Solubility Determination
This protocol outlines a method for the quantitative determination of this compound solubility in a given solvent.
4.1.1 Materials and Equipment
-
This compound (high purity)
-
Solvent of interest
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Volumetric flasks and pipettes
4.1.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture vigorously using a vortex mixer for 2 minutes.
-
Place the vials in a thermostatically controlled shaker or water bath set at a constant temperature (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved material to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any suspended particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification by HPLC or GC-MS:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions to generate a calibration curve.
-
Analyze the diluted sample solution.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the solubility by taking into account the dilution factor.
-
Protocol for Stability Testing (Stability-Indicating Assay)
This protocol describes a stability-indicating assay to assess the degradation of this compound under various stress conditions.
4.2.1 Materials and Equipment
-
This compound solution in the solvent of interest
-
Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
-
HPLC-UV/PDA or GC-MS system
-
Volumetric flasks and pipettes
4.2.2 Forced Degradation Studies
-
Acid Hydrolysis:
-
Mix the this compound solution with an equal volume of a suitable concentration of HCl (e.g., 0.1 N).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw samples, neutralize with NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix the this compound solution with an equal volume of a suitable concentration of NaOH (e.g., 0.1 N).
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At specified time points, withdraw samples, neutralize with HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the this compound solution with a solution of H₂O₂ (e.g., 3%).
-
Store the mixture at room temperature, protected from light, for a defined period.
-
At specified time points, withdraw samples and dilute for analysis.
-
-
Thermal Degradation:
-
Place the this compound solution in a thermostatically controlled oven at an elevated temperature (e.g., 60°C).
-
At specified time points, withdraw samples and dilute for analysis.
-
-
Photodegradation:
-
Expose the this compound solution to a controlled light source in a photostability chamber (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, withdraw samples from both the exposed and control groups and dilute for analysis.
-
4.2.3 Analytical Method (HPLC-UV Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound (e.g., ~210 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring it can separate the intact this compound from its degradation products.
Visualizations
Experimental Workflow for Solubility and Stability Testing
Caption: Workflow for determining the solubility and stability of this compound.
Factors Influencing the Stability of this compound
Caption: Key factors that can lead to the degradation of this compound.
Conclusion
This technical guide has provided a detailed overview of the solubility and stability of this compound. Its high solubility in organic solvents and low solubility in water are key considerations for formulation. The primary stability concern is hydrolysis, which is influenced by pH and the presence of water. By understanding these properties and utilizing the provided experimental protocols, researchers, scientists, and drug development professionals can effectively formulate and stabilize products containing this compound, ensuring their quality, efficacy, and shelf-life.
References
An In-depth Technical Guide to the Isomers of alpha-Terpinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpinyl acetate (B1210297) is a naturally occurring monoterpene ester found in a variety of essential oils, including those from cardamom, pine, and lavender. It is widely utilized in the fragrance, flavor, and pharmaceutical industries for its characteristic pleasant aroma and potential biological activities. Commercially, "terpinyl acetate" often refers to a mixture of isomers, with α-terpinyl acetate, β-terpinyl acetate, and γ-terpinyl acetate being the most prevalent.[1][2] These isomers, while sharing the same molecular formula (C₁₂H₂₀O₂), exhibit distinct chemical structures and, consequently, different physicochemical and biological properties. This guide provides a comprehensive technical overview of these primary isomers, focusing on their chemical differences, experimental protocols for their synthesis and analysis, and their interactions with biological systems.
Chemical Structures and Isomerism
The core chemical structure of terpinyl acetate is based on a p-menthane (B155814) backbone. The isomerism primarily arises from the position of the double bond in the cyclohexene (B86901) ring and the stereochemistry of the acetate group.
α-Terpinyl Acetate
Alpha-terpinyl acetate (p-menth-1-en-8-yl acetate) is the most common and commercially significant isomer.[2] Its structure features a double bond within the cyclohexene ring between carbons 1 and 2.
β-Terpinyl Acetate
In beta-terpinyl acetate (p-menth-8-en-1-yl acetate), the double bond is exocyclic to the cyclohexane (B81311) ring, located between the carbon at position 4 and the isopropyl group. This isomer can exist as cis and trans diastereomers, depending on the orientation of the acetate group relative to the isopropyl group.
γ-Terpinyl Acetate
Gamma-terpinyl acetate (p-menth-4(8)-en-1-yl acetate) is characterized by an exocyclic double bond involving the carbon at position 4 and the isopropylidene group.
Below is a Graphviz representation of the chemical structures of the three main isomers of terpinyl acetate.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of α-Terpinyl Acetate from α-Pinene
These application notes provide detailed protocols for the synthesis of α-terpinyl acetate (B1210297), a valuable fragrance and flavor compound, from α-pinene. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. Two primary synthetic strategies are detailed: a one-pot synthesis and a traditional two-step approach.
One-Pot Synthesis of α-Terpinyl Acetate from α-Pinene
The one-pot synthesis offers a more direct route from α-pinene to α-terpinyl acetate, typically through acid-catalyzed esterification. Recent advancements have focused on the development of novel composite catalysts to improve yield and selectivity.
Experimental Protocol: Synthesis using an α-Hydroxycarboxylic Acid–Boric Acid Composite Catalyst
This protocol is based on the use of a tartaric acid–boric acid composite catalyst, which has demonstrated high catalytic activity.[1][2][3]
Materials:
-
α-Pinene
-
Acetic acid
-
Tartaric acid
-
Boric acid (or Boric anhydride (B1165640), B₂O₃)
-
Deionized water
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatography (GC) equipment for analysis
Procedure:
-
Catalyst Preparation (if not pre-mixed): Prepare the tartaric acid–boric acid composite catalyst by mixing the two components in the desired mass ratio.
-
Reaction Setup: In a round-bottom flask, combine α-pinene, acetic acid, and the tartaric acid–boric acid composite catalyst. A typical mass ratio is 10:25:0.5:0.4 for α-pinene:acetic acid:tartaric acid:B₂O₃.[1][2]
-
Reaction Conditions: Stir the mixture at a constant temperature, for instance, 25°C, for 24 hours.[1][2]
-
Work-up:
-
After the reaction is complete, dilute the mixture with an organic solvent like diethyl ether.
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water, 5% sodium bicarbonate solution to neutralize excess acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Product Isolation:
-
Filter to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator.
-
-
Analysis:
-
Analyze the crude product using Gas Chromatography (GC) to determine the conversion of α-pinene and the selectivity for α-terpinyl acetate.
-
Data Presentation: One-Pot Synthesis
The following table summarizes the quantitative data from various one-pot synthesis methods.
| Catalyst System | Reactants Mass Ratio (α-pinene:acetic acid:catalyst) | Temp. (°C) | Time (h) | α-Pinene Conversion (%) | α-Terpinyl Acetate Selectivity (%) | Yield (%) | Reference |
| Tartaric acid–Boric acid | Not specified | Ambient | 24 | 91.8 | 45.6 | ~41.9 | [1][2][3] |
| Tartaric acid–B₂O₃ (with 1% water) | 10:25:(0.5:0.4) | 25 | 24 | 89.6 | 47.5 | ~42.6 | [2] |
| Lactic acid–B₂O₃ | 10:25:(1:0.4) | 25 | 24 | 93.2 | 47.1 | ~43.9 | [3] |
| H/ZY Zeolite | Not specified | 40 | 4 | Not specified | 61.38 | 52.83 | [4] |
| Acidic Ionic Liquid | Not specified | Not specified | Not specified | Not specified | Not specified | 35.70 | [5] |
Visualization: One-Pot Synthesis Workflow
Caption: One-pot synthesis of α-terpinyl acetate workflow.
Two-Step Synthesis of α-Terpinyl Acetate from α-Pinene
The traditional two-step synthesis involves the initial hydration of α-pinene to form α-terpineol, followed by the esterification of the alcohol intermediate.[6]
Experimental Protocol: Step 1 - Hydration of α-Pinene to α-Terpineol
This protocol uses an acid catalyst to hydrate (B1144303) α-pinene.
Materials:
-
α-Pinene
-
Dilute mineral acid (e.g., sulfuric acid) or a composite catalyst system (e.g., citric acid, phosphoric acid, acetic acid)[7][8]
-
Water
-
Organic solvent (e.g., diethyl ether)
-
Sodium bicarbonate solution (5% w/v)
Procedure:
-
Reaction Setup: In a round-bottom flask, create a mixture of α-pinene, water, acetic acid, and the acid catalyst (e.g., citric and phosphoric acids). A reported mass ratio is 1:1:2.5:(0.1-0.05):0.05 for α-pinene:water:acetic acid:citric acid:phosphoric acid.[8]
-
Reaction Conditions: Heat the vigorously stirred mixture to 70°C for 12-15 hours.[8]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and then with a sodium bicarbonate solution to remove the acid catalyst.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Product Isolation:
-
Filter and remove the solvent by rotary evaporation to yield crude α-terpineol.
-
Further purification can be achieved by distillation.
-
Experimental Protocol: Step 2 - Esterification of α-Terpineol
This protocol describes the esterification of the synthesized α-terpineol.
Materials:
-
α-Terpineol (from Step 1)
-
Acetic anhydride
-
Catalyst (e.g., lipase (B570770) for enzymatic catalysis or an acid catalyst)[9]
Procedure:
-
Reaction Setup: Combine α-terpineol and acetic anhydride in a reaction vessel. If using an enzyme like Candida rugosa lipase, it is added to the mixture.[9]
-
Reaction Conditions: The reaction conditions depend on the catalyst. For enzymatic catalysis in supercritical CO₂, conditions of 50°C and 10 MPa for 1.5 hours have been reported.[9] For conventional acid catalysis, the mixture might be stirred at room temperature or with gentle heating.
-
Work-up and Isolation: The work-up procedure is similar to the one-pot synthesis, involving neutralization, washing, drying, and solvent evaporation to isolate the final product, α-terpinyl acetate.
Data Presentation: Two-Step Synthesis
The table below summarizes quantitative data for the two-step synthesis.
| Step | Catalyst System | Temp. (°C) | Time (h) | Substrate Conversion (%) | Product Selectivity (%) | Reference |
| Hydration | Citric acid, Phosphoric acid, Acetic acid | 70 | 12-15 | 96.0 | 48.1 (for α-terpineol) | [7][8] |
| Hydration | Mandelic acid, Boric acid | Ambient | Not specified | 96.1 | 55.5 (for terpineol) | [10] |
| Esterification | Candida rugosa lipase (in supercritical CO₂) | 50 | 1.5 | Not specified | 53.0 (Esterification extent) | [9] |
Visualization: Two-Step Synthesis Workflow
Caption: Two-step synthesis of α-terpinyl acetate workflow.
References
- 1. Synthesis of terpinyl acetate from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of terpinyl acetate from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite catalyst | PLOS One [journals.plos.org]
- 3. Synthesis of terpinyl acetate from α-pinene catalyzed by α-hydroxycarboxylic acid-boric acid composite catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterogeneous Zeolite-Based Catalyst for Esterification of α-Pinene to α-Terpinyl Acetate – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of terpinyl acetate by lipase-catalyzed esterification in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes: Extraction and Isolation of α-Terpinyl Acetate from Cardamom Seeds
Introduction
Elettaria cardamomum (L.) Maton, commonly known as green or true cardamom, is a highly valued spice renowned for its distinct aroma and flavor. The essential oil extracted from its seeds is a complex mixture of volatile compounds, with α-terpinyl acetate (B1210297) and 1,8-cineole being the principal bioactive constituents.[1][2] α-Terpinyl acetate, an ester, is a major contributor to the characteristic sweet and spicy aroma of cardamom.[3] These application notes provide a comprehensive overview of the methods for extracting cardamom essential oil and outline protocols for the subsequent isolation and quantification of α-terpinyl acetate, tailored for researchers in natural product chemistry and drug development.
Extraction Methodologies Overview
The selection of an extraction method is critical as it significantly influences the yield and chemical profile of the essential oil.[4] The most common techniques for extracting essential oil from cardamom seeds include hydrodistillation, steam distillation, solvent extraction, and supercritical fluid extraction (SFE).[3][5][6] More advanced methods like ultrasound-assisted extraction (UAE) are also employed to enhance efficiency.[7]
-
Hydrodistillation & Steam Distillation: These are the most traditional and widely used methods.[4][8] They involve the vaporization of volatile compounds from the plant material using steam or boiling water.[8] While effective, prolonged exposure to high temperatures can potentially lead to the degradation of thermolabile compounds.[4]
-
Solvent Extraction: This method uses organic solvents like ethanol (B145695) or hexane (B92381) to dissolve the essential oil from the plant matrix.[1][5] It is particularly useful for obtaining absolutes but requires an additional step to remove the solvent, which may leave residues if not performed meticulously.[5]
-
Supercritical Fluid Extraction (SFE): SFE, typically using carbon dioxide (CO₂), is a modern, green technology.[9] CO₂ in its supercritical state has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid.[9] This method is highly efficient, selective, and yields a high-purity extract free of solvent residues, as the CO₂ is simply evaporated off.[6][9] SFE can produce significantly higher concentrations of α-terpinyl acetate compared to solvent extraction.[1]
-
Ultrasound-Assisted Extraction (UAE): UAE uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and accelerating the extraction process.[10] It can significantly increase the essential oil yield and reduce extraction time compared to conventional hydrodistillation alone.[7][10]
Data Presentation
Table 1: Comparison of Extraction Methods for Cardamom Essential Oil
| Extraction Method | Typical Oil Yield (% w/w) | α-Terpinyl Acetate Content (%) | Advantages | Disadvantages | Citations |
| Hydrodistillation | 2.5 - 9.5% | 29.9 - 61.3% | Simple setup, low cost. | Long extraction times, potential for thermal degradation of compounds. | [1][11] |
| Steam Distillation | 1.0 - 5.0% | ~35 - 52% | Suitable for industrial scale, avoids direct boiling of plant material. | Can be less efficient for finely powdered material. | [2][3] |
| Solvent Extraction (Hexane) | ~7.6% | ~0.3% | High yield of total extractives (oleoresin). | Low selectivity for volatile compounds like α-terpinyl acetate, potential solvent residue. | [1] |
| Supercritical CO₂ (SFE) | ~6.0% | ~42.3% | High purity, no solvent residue, tunable selectivity, high yield. | High initial equipment cost. | [1][12] |
| Ultrasound-Assisted Hydrodistillation (UAE-HD) | ~7.0% | Higher ratio of α-terpinyl acetate to 1,8-cineole reported. | Reduced extraction time, increased yield. | Requires specialized equipment. | [7][10] |
Table 2: Typical GC-MS Parameters for Analysis of α-Terpinyl Acetate in Cardamom Oil
| Parameter | Specification | Citation |
| Instrument | Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) | [13][14] |
| Column | HP-5MS (or equivalent 5% Phenyl Methyl Siloxane) | [13][14] |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness | [13][14] |
| Carrier Gas | Helium | [12] |
| Injection Mode | Splitless | [14] |
| Injector Temperature | 250 °C | [12] |
| Oven Temperature Program | Initial 60°C, ramp to 240-280°C at 3-5°C/min | [12][14] |
| Mass Range | 40-500 amu | [12] |
| Identification Method | Comparison of mass spectra with NIST library and retention indices. | [15] |
Experimental Protocols
Protocol 1: Extraction by Hydrodistillation
This protocol describes a standard laboratory-scale method for extracting essential oil from cardamom seeds using a Clevenger-type apparatus.
1. Materials and Equipment
-
Dried cardamom seeds (e.g., 100 g)
-
Distilled water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Grinder or mill
-
Clevenger-type hydrodistillation apparatus (2 L flask)
-
Heating mantle
-
Amber glass vials for storage
2. Procedure
-
Grind the dried cardamom seeds into a coarse powder.[16]
-
Place the powdered seeds (100 g) into a 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask.
-
Set up the Clevenger apparatus according to the manufacturer's instructions, ensuring all joints are properly sealed.
-
Connect the condenser to a cold water supply.
-
Heat the flask using the heating mantle to initiate boiling. Adjust the heat to maintain a steady rate of distillation.
-
Continue the hydrodistillation for 3-4 hours.[11][16] The essential oil will be collected in the graduated tube of the Clevenger arm.
-
Once the extraction is complete, turn off the heat and allow the apparatus to cool.
-
Carefully collect the oil from the graduated tube.
-
Dry the collected oil by adding a small amount of anhydrous sodium sulfate to remove any residual water.
-
Decant the dried oil into an amber glass vial, seal, and store at 4°C until analysis.[16]
Protocol 2: Quantification of α-Terpinyl Acetate by GC-MS
This protocol outlines the analysis of the extracted essential oil to identify and quantify its chemical constituents, including α-terpinyl acetate.
1. Materials and Equipment
-
Extracted cardamom essential oil
-
Hexane (HPLC grade)
-
GC-MS system with an autosampler
-
Appropriate capillary column (e.g., HP-5MS)
-
Microsyringe
2. Procedure
-
Sample Preparation: Prepare a diluted sample by dissolving 10 µL of the essential oil in 1 mL of HPLC-grade hexane (a 1:100 v/v dilution).[4]
-
Instrument Setup: Set up the GC-MS system using the parameters outlined in Table 2.
-
Injection: Inject 1 µL of the diluted sample into the GC-MS.
-
Data Acquisition: Run the GC-MS analysis. The compounds will separate based on their boiling points and polarity as they pass through the column, and the mass spectrometer will generate a mass spectrum for each eluting compound.
-
Compound Identification: Identify the peaks in the resulting chromatogram by comparing their mass spectra with reference spectra in a database (e.g., NIST). Confirm identity by comparing calculated retention indices with literature values. The peak corresponding to α-terpinyl acetate should be clearly identifiable.[14][15]
-
Quantification: The relative percentage of α-terpinyl acetate is determined by integrating the peak area of α-terpinyl acetate and dividing it by the total area of all integrated peaks in the chromatogram.[17]
Protocol 3: Isolation of α-Terpinyl Acetate by Column Chromatography
This protocol provides a general method for the preparative isolation of α-terpinyl acetate from the crude essential oil. This step is necessary to obtain the pure compound for further research.
1. Materials and Equipment
-
Crude cardamom essential oil
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvent system (e.g., a gradient of n-hexane and ethyl acetate)
-
Fraction collector or test tubes
-
Rotary evaporator
-
TLC plates (silica gel 60 F254) and developing tank
-
Vanillin-sulfuric acid or other suitable staining reagent
2. Procedure
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve a known amount of the crude essential oil (e.g., 1 g) in a minimal volume of n-hexane. Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elution: Begin eluting the column with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., starting from 2%, then 5%, 10%, etc.). A mobile phase of n-hexane:ethyl acetate (8:2, v/v) has been noted in analytical HPTLC and can be a starting point for optimizing the separation.[16]
-
Fraction Collection: Collect the eluate in separate fractions using a fraction collector or manually in test tubes.
-
Monitoring by TLC: Monitor the separation by spotting small aliquots from the collected fractions onto a TLC plate alongside the crude oil. Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1). Visualize the spots under UV light or by staining. Fractions containing the same compound (i.e., having the same Rf value as a standard or a target spot) should be pooled.
-
Compound Isolation: Once the fractions containing pure α-terpinyl acetate are identified and pooled, remove the solvent using a rotary evaporator under reduced pressure.
-
Purity Confirmation: Confirm the purity and identity of the isolated compound using GC-MS and/or NMR spectroscopy.
Visualizations
Caption: Workflow from cardamom seeds to pure α-terpinyl acetate.
Caption: Relationship between extraction methods and key performance outcomes.
References
- 1. Recent advances in the extraction, chemical composition, therapeutic potential, and delivery of cardamom phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EXTRACTION OF CARDAMOM BY DIFFERENT EXTRACTION METHODS AND ISOLATION OF MOLECULE AND IN-SILICO ANALYSIS OF THE MOLECULES IN LUNG CANCER | PDF [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ambrosialaromatics.com [ambrosialaromatics.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 9. A Guide on Spice Oil Extraction: Check Out [buffaloextracts.com]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. Optimization of supercritical CO2 extraction process and volatile component analysis of Amomum cardamomum essential oil [manu61.magtech.com.cn]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. jppres.com [jppres.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
Application Note: Quantification of α-Terpinyl Acetate in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Alpha-terpinyl acetate (B1210297) (α-terpinyl acetate) is a monoterpene ester that contributes significantly to the aromatic profile of various essential oils, including those derived from cardamom, tea tree, and bay leaf.[1][2] As a key quality marker and a compound with potential phytotoxic and antimicrobial properties, its accurate quantification is crucial for researchers, scientists, and professionals in the drug development and fragrance industries.[1][2][3] This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of α-terpinyl acetate in complex essential oil matrices.
Key Applications:
-
Quality control of essential oils
-
Authentication of raw materials
-
Research and development of new therapeutic agents
-
Flavor and fragrance profiling
Experimental Protocol
This protocol outlines the necessary steps for the quantification of α-terpinyl acetate in essential oil samples.
1. Materials and Reagents
-
Essential Oil Samples: Cardamom, Tea Tree, Bay Leaf, etc.
-
Analytical Standard: α-Terpinyl acetate (≥98% purity)
-
Solvent: Hexane (B92381) or Ethyl Acetate (GC grade)
-
Internal Standard (IS): (Optional but recommended for improved precision) e.g., n-Tridecane or another suitable non-interfering compound.
-
Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
-
2. Preparation of Standard Solutions
-
Primary Stock Solution of α-Terpinyl Acetate (e.g., 1000 µg/mL): Accurately weigh 10 mg of α-terpinyl acetate standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Internal Standard Stock Solution (if used, e.g., 1000 µg/mL): Prepare in a similar manner to the primary stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution to cover the expected concentration range of α-terpinyl acetate in the essential oil samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL). If using an internal standard, add a constant concentration to each calibration standard and sample.
3. Sample Preparation
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add the solvent (and internal standard, if used) and vortex thoroughly to ensure complete dissolution.
-
Dilute the sample solution as necessary to bring the concentration of α-terpinyl acetate within the calibration range. A dilution factor of 1:100 or 1:200 is often a good starting point.[2]
-
Filter the diluted sample through a 0.22 µm syringe filter into a GC vial before analysis.
4. GC-MS Instrumental Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 1:30 or 1:50) or Splitless for trace analysis |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature 60°C for 5 min, ramp at 3°C/min to 180°C, then at 20°C/min to 280°C, hold for 10 min.[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 30-500 |
| Data Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. |
5. Data Analysis and Quantification
-
Identification: Identify the α-terpinyl acetate peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard. The mass spectrum of α-terpinyl acetate will show characteristic fragment ions.
-
Quantification: Generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) of the α-terpinyl acetate standards against their known concentrations. Determine the concentration of α-terpinyl acetate in the prepared sample by interpolating its peak area from the calibration curve. Calculate the final concentration in the original essential oil sample by applying the dilution factor.
Quantitative Data Summary
The concentration of α-terpinyl acetate can vary significantly depending on the plant species, geographical origin, and distillation method. The following table summarizes reported concentrations in various essential oils.
| Essential Oil | Plant Species | Concentration of α-Terpinyl Acetate (%) | Reference |
| Cardamom | Elettaria cardamomum | 28.6 - 68.19 | [1][4][5][6][7][8] |
| Bay Leaf | Laurus nobilis | Main Component (exact % not specified) | [2] |
| Thymus pulegioides | Thymus pulegioides | 6.53 - 63.12 | [2][3] |
| Tea Tree Oil | Melaleuca alternifolia | Not typically a major component; often below 1% or not detected in significant amounts. | [9][10][11] |
Method Validation
For reliable and accurate results, the analytical method should be validated according to established guidelines. Key validation parameters include:
-
Linearity: The calibration curve should demonstrate a linear relationship between concentration and response, with a correlation coefficient (R²) of >0.99.
-
Precision: Assessed by the relative standard deviation (RSD) of replicate measurements, which should typically be ≤15%.
-
Accuracy: Determined by recovery studies, with acceptable recovery typically within 80-120%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Experimental Workflow Diagram
Caption: Workflow for the quantification of α-terpinyl acetate.
Conclusion
The described GC-MS method provides a reliable and accurate approach for the quantification of α-terpinyl acetate in essential oils. This application note serves as a comprehensive guide for researchers and industry professionals, enabling consistent and high-quality analysis of this important aroma compound. Adherence to the detailed protocol and proper method validation will ensure the generation of reproducible and defensible data.
References
- 1. Antioxidant Activity and GC-MS Profile of Cardamom (Elettaria cardamomum) Essential Oil Obtained by a Combined Extraction Method—Instant Controlled Pressure Drop Technology Coupled with Sonication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. floraandfona.org.in [floraandfona.org.in]
- 3. mdpi.com [mdpi.com]
- 4. Chemical and Biological Evaluation of Essential Oils from Cardamom Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. jppres.com [jppres.com]
- 7. data.aromatics.com [data.aromatics.com]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS Chemical profile, Antioxidant Activity, and Sun Protection Factor of Essential Oil of Tea Tree (Melaleuca alternifolia) and Rosemary (Rosmarinus officinalis L.) – Oriental Journal of Chemistry [orientjchem.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. shayandcompany.com [shayandcompany.com]
Application Notes and Protocols for Testing the Antimicrobial Activity of α-Terpinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Terpinyl acetate (B1210297) is a monoterpene ester found in various essential oils, such as those from the Thymus genus, and has demonstrated notable antimicrobial properties.[1][2][3][4] This document provides detailed protocols for evaluating the antimicrobial activity of α-terpinyl acetate against a range of pathogenic and spoilage microorganisms. The methodologies outlined include broth microdilution for determining minimum inhibitory and bactericidal/fungicidal concentrations, agar (B569324) disk diffusion for assessing antimicrobial susceptibility, and vapor phase diffusion to evaluate activity of volatile compounds. These protocols are designed to provide a standardized framework for researchers in microbiology, natural product chemistry, and drug development.
Data Presentation
The antimicrobial efficacy of α-terpinyl acetate is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following table summarizes representative data from a study investigating pure α-terpinyl acetate.
Table 1: Antimicrobial Activity of α-Terpinyl Acetate (μg/mL) [5]
| Microorganism | Type | MIC (μg/mL) | MBC/MFC (μg/mL) |
| Escherichia coli | Gram-negative Bacteria | >50000 | >50000 |
| Staphylococcus aureus | Gram-positive Bacteria | 6250 | 12500 |
| Candida albicans | Yeast | 12500 | 25000 |
| Candida parapsilosis | Yeast | 6250 | 12500 |
| Aspergillus fumigatus | Fungi | 3.9 | 7.8 |
| Aspergillus flavus | Fungi | 0.2 | 0.4 |
| Trichophyton rubrum | Dermatophyte | 0.8 | 1.6 |
| Trichophyton mentagrophytes | Dermatophyte | 0.1 | 3.9 |
Experimental Protocols
Broth Microdilution Method for MIC and MBC/MFC Determination
This method is a highly standardized technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[6][7][8]
Materials:
-
α-Terpinyl acetate (≥90% purity)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures (standardized to 0.5 McFarland turbidity)
-
Solvent for α-terpinyl acetate (e.g., 96% ethanol (B145695) or Tween 80)[5][7]
-
Positive control (conventional antibiotic/antifungal)
-
Negative control (broth with solvent)
-
Incubator
Protocol:
-
Preparation of α-Terpinyl Acetate Stock Solution: Dissolve α-terpinyl acetate in the chosen solvent to a high concentration (e.g., 50% v/v).[5]
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the α-terpinyl acetate stock solution with the broth medium to achieve a range of final concentrations.
-
Inoculation: Adjust the microbial culture to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.[6]
-
Controls: Include wells with broth and inoculum only (growth control), broth and the highest concentration of the solvent (solvent toxicity control), and a standard antibiotic/antifungal (positive control).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for bacteria, 25-37°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of α-terpinyl acetate at which no visible growth of the microorganism is observed.
-
MBC/MFC Determination: To determine the MBC/MFC, aliquot a small volume (e.g., 10 µL) from each well showing no visible growth onto an appropriate agar medium. Incubate the agar plates. The MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
Agar Disk Diffusion Method
This method is used to assess the susceptibility of microorganisms to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.[6]
Materials:
-
α-Terpinyl acetate
-
Sterile filter paper disks (6 mm diameter)
-
Agar plates with appropriate medium (e.g., Mueller-Hinton Agar)
-
Microbial cultures (standardized to 0.5 McFarland turbidity)
-
Solvent for α-terpinyl acetate
-
Positive and negative control disks
-
Incubator
Protocol:
-
Inoculation of Agar Plates: Uniformly spread the standardized microbial suspension over the entire surface of the agar plate using a sterile swab.
-
Preparation of Disks: Impregnate sterile filter paper disks with a known concentration of α-terpinyl acetate dissolved in a suitable solvent. Allow the solvent to evaporate completely.
-
Disk Placement: Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Vapor Phase Diffusion Method
Due to the volatility of essential oil components like α-terpinyl acetate, it is important to assess their antimicrobial activity in the vapor phase.[6][9][10]
Materials:
-
α-Terpinyl acetate
-
Sterile Petri dishes with appropriate agar medium
-
Sterile filter paper disks
-
Microbial cultures (standardized to 0.5 McFarland turbidity)
-
Parafilm
Protocol:
-
Inoculation of Agar Plates: Prepare inoculated agar plates as described in the agar disk diffusion method.
-
Disk Placement: Place a sterile filter paper disk impregnated with a known amount of α-terpinyl acetate on the inside of the Petri dish lid, ensuring it does not touch the agar surface.[10]
-
Sealing and Incubation: Seal the Petri dishes with parafilm to prevent the vapor from escaping and incubate them in an inverted position at the appropriate temperature.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of growth inhibition on the agar surface below the disk.
Visualizations
Caption: Workflow for antimicrobial activity testing of α-Terpinyl acetate.
Caption: Detailed protocol for the Broth Microdilution Method.
Mechanism of Action Insights
Preliminary studies suggest that the antimicrobial action of α-terpinyl acetate involves damage to the cell envelope.[11] It appears to cause sublethal injury to both the outer and cytoplasmic membranes of Gram-negative bacteria like E. coli.[11] Furthermore, for some bacteria, the recovery from this damage is dependent on peptidoglycan synthesis, as the addition of penicillin G prevents recovery from injuries induced by α-terpinyl acetate.[11] Molecular docking studies have also indicated potential binding interactions with enzymes like β-lactamase, suggesting a multi-faceted mechanism of action.[11]
References
- 1. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. floraandfona.org.in [floraandfona.org.in]
- 5. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Broth micro-dilution method for determining the susceptibility of Escherichia coli and Staphylococcus aureus to the essential oil of Melaleuca alternifolia (tea tree oil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the Antibacterial Potential of Liquid and Vapor Phase Phenolic Essential Oil Compounds against Oral Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the Neuroprotective Effects of Alpha-Terpinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-Terpinyl acetate (B1210297), a monoterpene acetate found in various essential oils, has garnered interest for its potential therapeutic properties, including its neuroprotective effects.[1] Emerging research suggests its promise in the context of neurodegenerative diseases like Alzheimer's disease, attributed to its multi-target-directed ligand potential.[1][2][3] This document provides detailed application notes and protocols for a suite of cell-based assays to rigorously evaluate the neuroprotective capabilities of alpha-Terpinyl acetate. The methodologies outlined herein are designed to assess its impact on cell viability, cytotoxicity, oxidative stress, and apoptosis in neuronal cell models.
Recommended Cell Lines
The SH-SY5Y human neuroblastoma cell line is a widely used and appropriate model for in vitro neuroprotection studies. These cells can be differentiated into a more mature neuronal phenotype, making them suitable for mimicking neuronal responses to neurotoxic insults. Another suitable cell line is the PC12 rat pheochromocytoma line, which differentiates into neuron-like cells in the presence of nerve growth factor (NGF) and is sensitive to oxidative stress.[2][4]
Data Presentation
All quantitative data from the following assays should be summarized in clearly structured tables to facilitate easy comparison between different concentrations of this compound and control groups. Tables should include mean values, standard deviations, and statistical significance.
Experimental Protocols
Assessment of Cell Viability and Cytotoxicity
a) MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of viable cells, which reflects cell proliferation and viability.
-
Principle: The mitochondrial dehydrogenases of living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.[5]
-
Protocol:
-
Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.
-
Induce neurotoxicity by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) (e.g., 100-200 µM) or amyloid-beta (Aβ₂₅₋₃₅) peptide (e.g., 10-25 µM) and incubate for 24 hours.[1] Include untreated cells as a negative control and cells treated only with the neurotoxin as a positive control.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 50% dimethylformamide and 20% SDS) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
b) Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Principle: LDH is a stable cytoplasmic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD⁺ to NADH. The amount of NADH produced, measured colorimetrically, is proportional to the number of lysed cells.[8][9][10][11]
-
Protocol:
-
Follow the same cell seeding, pre-treatment, and neurotoxin induction steps as in the MTT assay.
-
After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a reaction mixture according to a commercial LDH assay kit's instructions or a standard laboratory protocol. Typically, this involves a catalyst and dye solution.
-
Add 50 µL of the reaction mixture to each supernatant sample.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well.[10]
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
| Assay | Parameter Measured | Principle | Typical Readout |
| MTT | Cell Viability | Mitochondrial dehydrogenase activity | Absorbance at 570 nm |
| LDH | Cytotoxicity | Lactate dehydrogenase release | Absorbance at 490 nm |
Measurement of Oxidative Stress
a) Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay for Reactive Oxygen Species (ROS)
This assay is used to quantify intracellular ROS levels.
-
Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[12]
-
Protocol:
-
Seed SH-SY5Y or PC12 cells in a black, clear-bottom 96-well plate and treat with this compound and a neurotoxin as previously described.
-
After the desired incubation period, remove the medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.[12][13]
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[12]
-
| Assay | Parameter Measured | Principle | Typical Readout |
| DCFH-DA | Intracellular ROS | Oxidation of DCFH to fluorescent DCF | Fluorescence (Ex/Em: 485/535 nm) |
Assessment of Apoptosis
a) Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: Activated caspase-3 cleaves a specific peptide substrate (e.g., DEVD) that is conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (e.g., AMC) reporter molecule. The amount of released reporter is proportional to the caspase-3 activity.[14][15]
-
Protocol:
-
Treat cells with this compound and a neurotoxin in a 6-well plate.
-
After incubation, harvest the cells and lyse them using a chilled lysis buffer.
-
Centrifuge the lysate at 10,000 x g for 1 minute and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add 50-200 µg of protein per well and adjust the volume with lysis buffer.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubate for 1-2 hours at 37°C.
-
Measure the absorbance at 405 nm (for pNA) or fluorescence according to the specific substrate used.[15]
-
b) Western Blot for Bax and Bcl-2 Expression
This technique is used to determine the protein levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. The ratio of Bax to Bcl-2 is a critical determinant of apoptosis.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against Bax and Bcl-2.
-
Protocol:
-
Following treatment, lyse the cells and quantify the protein concentration.
-
Separate 30-50 µg of protein per sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.[17]
-
Incubate the membrane with primary antibodies against Bax and Bcl-2 (and a loading control like β-actin) overnight at 4°C.[16][17]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.
-
| Assay | Parameter Measured | Principle | Typical Readout |
| Caspase-3 Activity | Apoptosis Execution | Cleavage of a specific substrate | Colorimetric or Fluorometric signal |
| Western Blot | Apoptotic Protein Expression | Antibody-based protein detection | Band intensity (densitometry) |
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing neuroprotective effects.
Caption: Potential PI3K/Akt signaling pathway modulation.
Caption: Hypothesized inhibition of NF-κB signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A natural monoterpenoid from Elettaria cardamomum as multi-target directed ligand in Alzheimer’s disease [agris.fao.org]
- 3. This compound: A natural monoterpenoid from Elettaria cardamomum as multi-target directed ligand in Alzheimer’s disease [agris.fao.org]
- 4. Multivalent Neuroprotective Activity of Elettaria cardamomum (Cardamom) and Foeniculum vulgare (Fennel) in H2O2-Induced Oxidative Stress in SH-SY5Y Cells and Acellular Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. assaygenie.com [assaygenie.com]
- 14. caspase3 assay [assay-protocol.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]
using alpha-Terpinyl acetate as a fragrance ingredient in formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-terpinyl acetate (B1210297) (α-terpinyl acetate) is a widely utilized monoterpene ester in the fragrance and flavor industries.[1] It is valued for its pleasant, sweet, and mildly herbaceous aroma with floral and citrus undertones, often compared to bergamot and lavender.[2][3] Naturally occurring in essential oils like cardamom and thyme, it is also synthesized for broad application in fine fragrances, personal care products, and household goods.[1][4] Its stability in various media makes it a versatile ingredient for researchers and formulators.[2][5] This document provides detailed technical data, application guidance, and experimental protocols for the effective use of α-terpinyl acetate.
Physicochemical & Olfactory Properties
The physical and chemical characteristics of α-terpinyl acetate are crucial for predicting its behavior in formulations. Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of α-Terpinyl Acetate
| Property | Value | Reference(s) |
| IUPAC Name | 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate | [6] |
| CAS Number | 80-26-2 | [7] |
| Molecular Formula | C₁₂H₂₀O₂ | [7] |
| Molecular Weight | 196.29 g/mol | [6][7] |
| Appearance | Colorless to pale yellow liquid | [3][8] |
| Boiling Point | 220 - 232 °C | [4][7] |
| Flash Point | >99.4 °C (211 °F) | [2][9] |
| Vapor Pressure | ~0.038 - 0.039 mmHg @ 25 °C | [2][7] |
| Density | ~0.953 - 0.962 g/mL @ 25 °C | [2] |
| Solubility | Soluble in ethanol (B145695) and oils; insoluble in water. | [2][3][4] |
| logP (o/w) | 2.4 - 4.4 | [1][7] |
The olfactory profile determines the sensory contribution of α-terpinyl acetate to a fragrance. Its characteristics are detailed in Table 2.
Table 2: Olfactory Profile of α-Terpinyl Acetate
| Parameter | Description | Reference(s) |
| Odor Type | Herbal, floral, sweet, citrus, with lavender and bergamot nuances. | [2][3][4] |
| Odor Strength | Medium | [2] |
| Substantivity | ~20 hours on a smelling strip | [2] |
| Odor Threshold | 2.5 ppm (0.00025%) | [7] |
| Typical Use Level | 1% up to 30% in fragrance concentrate | [5] |
| Common Applications | Soaps, shampoos, lotions, detergents, air fresheners, fine fragrances. | [3][4] |
Safety & Regulatory Profile
Understanding the safety and regulatory landscape is critical for formulation development. Alpha-terpinyl acetate has been assessed for safety by relevant bodies.
Table 3: Safety & Regulatory Data for α-Terpinyl Acetate
| Parameter | Finding | Reference(s) |
| Oral LD50 (Rat) | 5075 mg/kg | [3][9] |
| Skin Irritation | Causes skin irritation (GHS Category 2) | [9][10] |
| Eye Irritation | Causes serious eye irritation (GHS Category 2A) | [9][10] |
| Skin Sensitization | No safety concerns under current declared levels of use. | [11] |
| Genotoxicity | Does not present a concern for genotoxicity. | [11] |
| IFRA Standards | Compliant with IFRA standards; usage levels depend on the product category. | [12][13] |
| GHS Hazard | H411: Toxic to aquatic life with long lasting effects. | [14] |
Experimental Protocols
The following protocols provide standardized methods for evaluating α-terpinyl acetate in fragrance applications.
Protocol: Evaluation of Olfactory Profile using Gas Chromatography-Olfactometry (GC-O)
This protocol outlines the characterization of the odor-active components of a fragrance formulation containing α-terpinyl acetate.
-
Objective: To separate and identify the specific aroma contribution of α-terpinyl acetate and other volatile compounds within a formulation.
-
Principle: A sample is injected into a gas chromatograph (GC) to separate its volatile components. The effluent is split between a mass spectrometer (MS) for chemical identification and a sniffing port, where a trained analyst assesses the odor of each eluting compound.
Methodology:
-
Sample Preparation: Dilute the fragrance oil containing α-terpinyl acetate in a suitable solvent (e.g., ethanol) to an appropriate concentration (e.g., 1000 ppm).
-
Instrumentation:
-
Gas Chromatograph with a polar capillary column (e.g., DB-WAX).
-
Effluent splitter (1:1 ratio).
-
Mass Spectrometer (MS) detector.
-
Olfactory Detection Port (ODP) with a humidified air supply.
-
-
GC Conditions:
-
Injector Temp: 250 °C
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program: Start at 50 °C, hold for 2 min, ramp at 5 °C/min to 230 °C, hold for 10 min.
-
Split Ratio: 10:1
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Transfer Line Temp: 240 °C.
-
-
Olfactometry Procedure:
-
A trained sensory panelist sniffs the effluent from the ODP throughout the GC run.
-
The panelist records the time, intensity, and a descriptor for each odor detected.
-
-
Data Analysis: Correlate the retention times of detected odors with the peaks identified by the MS to assign aromas to specific chemical compounds.
Protocol: Assessment of Stability in an Emulsion Base
This protocol describes an accelerated stability test to evaluate the performance and integrity of α-terpinyl acetate in a cosmetic lotion.
-
Objective: To predict the long-term chemical and physical stability of a fragranced lotion by subjecting it to elevated temperatures.
-
Principle: Chemical degradation and physical changes are accelerated at higher temperatures. By observing the product over a shorter period under stressed conditions, its shelf life at room temperature can be estimated. A common guideline is that 3 months at 45°C is equivalent to approximately two years at ambient temperature.[5][15]
Methodology:
-
Sample Preparation:
-
Prepare a batch of the control lotion base (unfragranced).
-
Prepare a test batch by incorporating α-terpinyl acetate into the lotion base at the desired concentration (e.g., 0.8%).
-
Package samples in the final intended packaging and in inert glass jars for comparison.
-
-
Storage Conditions:
-
Place samples in stability chambers at the following conditions:
-
45°C ± 2°C (Accelerated)
-
25°C ± 2°C / 60% RH (Room Temperature Control)
-
4°C ± 2°C (Refrigerator Control)
-
-
-
Testing Schedule: Evaluate samples at intervals: Time 0, 1 week, 2 weeks, 4 weeks, 8 weeks, and 12 weeks.
-
Evaluation Parameters:
-
Physical: Color, clarity, viscosity, pH, phase separation, and weight loss.
-
Olfactory: Odor profile compared to the control stored at 4°C. Note any changes, such as weakening, souring, or distortion of the scent.
-
Packaging: Check for any interaction with the packaging, such as leakage, discoloration, or paneling.
-
-
Data Analysis: Compile the data in a table to track changes over time. The formulation is considered stable if it meets all physical, chemical, and olfactory specifications at the end of the 12-week period at 45°C.
Protocol: Measurement of Substantivity on Fabric using Headspace GC-MS
This protocol measures the longevity and release profile of α-terpinyl acetate from a fabric substrate, simulating its performance in a laundry product.
-
Objective: To quantify the amount of α-terpinyl acetate remaining on fabric over time after washing and drying.
-
Principle: Dynamic Headspace analysis coupled with Gas Chromatography-Mass Spectrometry (HS-GC-MS) is used to capture and measure the volatile compounds released from a fabric swatch. The amount of fragrance detected in the headspace is proportional to its concentration on the fabric.
Methodology:
-
Sample Preparation:
-
Prepare a standard laundry detergent base.
-
Create a test sample by adding a known concentration of α-terpinyl acetate to the detergent base.
-
Wash pre-weighed, unfragranced cotton swatches with the test detergent under standardized conditions (water temperature, volume, wash time).
-
Line-dry the swatches in a controlled environment for 24 hours.
-
-
Headspace Sampling:
-
Cut a standardized portion of the dried swatch and place it into a 20 mL headspace vial. Seal the vial.
-
Place the vial in the headspace autosampler.
-
Incubation: Equilibrate the vial at a set temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.
-
-
Instrumentation:
-
Headspace Autosampler with a heated transfer line.
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
-
-
GC-MS Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: Non-polar (e.g., DB-5ms).
-
Oven Program: Start at 40 °C, hold 2 min, ramp at 10 °C/min to 280 °C, hold 5 min.
-
MS Scan Range: m/z 40-400.
-
-
Data Collection & Analysis:
-
Analyze swatches at different time points after drying (e.g., 1 hour, 6 hours, 24 hours, 48 hours) to create a release profile.
-
Identify α-terpinyl acetate by its retention time and mass spectrum.
-
Quantify the peak area at each time point. Plot the peak area versus time to visualize the substantivity and evaporation rate.
-
Olfactory Signal Transduction
The perception of α-terpinyl acetate begins with its interaction with olfactory receptors in the nasal epithelium. This process initiates a complex signaling cascade.
An odorant molecule, such as α-terpinyl acetate, binds to a G-protein coupled receptor (GPCR) on the cilia of an olfactory sensory neuron.[10] This binding activates the G-protein Gα-olf, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[16] The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Na⁺ and Ca²⁺ ions.[12] This influx depolarizes the neuron, generating an electrical signal that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.
References
- 1. scent.vn [scent.vn]
- 2. This compound, 80-26-2 [thegoodscentscompany.com]
- 3. foreverest.net [foreverest.net]
- 4. khattrisons.com [khattrisons.com]
- 5. freelanceformulations.com [freelanceformulations.com]
- 6. This compound | C12H20O2 | CID 111037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ScenTree - this compound (CAS N° 80-26-2) [scentree.co]
- 8. CAS 80-26-2: (±)-α-Terpinyl acetate | CymitQuimica [cymitquimica.com]
- 9. The Good Scents Company safety data sheet for (±)-alpha- terpinyl acetate [thegoodscentscompany.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 12. certifiedcosmetics.com [certifiedcosmetics.com]
- 13. Handcrafted Soap and Cosmetic Guild [soapguild.org]
- 14. nmppdb.com.ng [nmppdb.com.ng]
- 15. makingcosmetics.com [makingcosmetics.com]
- 16. Showing Compound this compound (FDB003994) - FooDB [foodb.ca]
α-Terpinyl Acetate: Application Notes and Protocols for Use as a Flavoring Agent in Food
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-terpinyl acetate (B1210297) is a naturally occurring monoterpene ester found in various essential oils, including those of cardamom, pine, and thyme.[1] It is characterized by a pleasant, sweet, herbal, and floral aroma with distinct lavender and citrus notes.[1] Due to its favorable sensory profile and safety, it is widely utilized as a flavoring agent in the food industry. This document provides detailed application notes and experimental protocols for the use of α-terpinyl acetate in food products.
Regulatory Status and Safety
Alpha-terpinyl acetate is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and is approved for use in food by the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA).
-
FEMA Number: 3047
-
FDA Regulation: 21 CFR 172.515
-
JECFA Number: 368
Sensory Profile and Applications
This compound imparts a unique combination of flavor notes, making it a versatile ingredient in a wide range of food products.
Sensory Descriptors:
-
Herbal[2]
-
Sweet
-
Lavender
-
Bergamot-like
-
Citrus (lemon)[3]
-
Fruity (apricot, peach, cherry)[1]
-
Woody[2]
Typical Food Applications:
-
Beverages: Non-alcoholic and alcoholic beverages.[2]
-
Confectionery: Hard candies, chewing gum, and frostings.[2]
-
Frozen Dairy: Ice cream and other frozen desserts.[4]
Data Presentation: Typical Usage Levels
The following table summarizes the typical usage levels of α-terpinyl acetate in various food categories as recommended by FEMA. It is important to note that these are guidelines, and optimal levels may vary depending on the specific product formulation and desired flavor intensity.
| Food Category | Average Usual ppm | Average Maximum ppm |
| Baked Goods | - | 15.0 |
| Beverages (non-alcoholic) | - | 3.5 |
| Chewing Gum | 14.0 | 260.0 |
| Hard Candy | - | 9.9 |
| Frozen Dairy | - | 3.2 |
| Gelatins & Puddings | - | - |
| Condiments / Relishes | - | 15.0 |
| Meat Products | 1.7 | 40.0 |
Data sourced from The Good Scents Company Information System.[2]
Experimental Protocols
Protocol for Incorporation of α-Terpinyl Acetate into a Beverage (e.g., Lemon-Lime Carbonated Soft Drink)
This protocol outlines the steps for adding α-terpinyl acetate to a model beverage system for sensory evaluation.
Materials:
-
α-Terpinyl acetate (food grade)
-
Ethanol (food grade, as a solvent)
-
Sugar (sucrose)
-
Citric acid
-
Carbonated water
-
Volumetric flasks, pipettes, and beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Stock Solution Preparation: Prepare a 1% (w/v) stock solution of α-terpinyl acetate in food-grade ethanol. This aids in its dispersion in the aqueous beverage base.
-
Syrup Preparation:
-
In a beaker, dissolve sugar and citric acid in a portion of non-carbonated water to create a concentrated syrup.
-
While stirring, add the desired amount of the α-terpinyl acetate stock solution to the syrup. The target concentration should be calculated based on the final desired ppm in the beverage. For example, to achieve a final concentration of 3 ppm, add 0.3 ml of the 1% stock solution per 1 liter of the final beverage.
-
-
Final Beverage Preparation:
-
Add the flavored syrup to a volumetric flask.
-
Carefully add chilled carbonated water to the flask to reach the final volume, minimizing agitation to retain carbonation.
-
Gently invert the flask a few times to ensure thorough mixing.
-
-
Control Sample: Prepare a control sample following the same procedure but omitting the addition of the α-terpinyl acetate stock solution.
Workflow Diagram:
Protocol for Sensory Evaluation: Triangle Test
The triangle test is a discriminative method used to determine if a sensory difference exists between two products.
Objective: To determine if the addition of α-terpinyl acetate at a specific concentration is perceptible in the beverage.
Materials:
-
Flavored beverage sample (prepared as per 5.1)
-
Control beverage sample (prepared as per 5.1)
-
Identical, odor-free tasting cups, coded with random three-digit numbers
-
Water and unsalted crackers for palate cleansing
-
Ballot sheets for recording responses
Procedure:
-
Panelist Selection: Recruit a panel of at least 20-30 individuals who are regular consumers of similar beverages.
-
Sample Presentation:
-
For each panelist, present three samples in a randomized order. Two samples will be identical (either both control or both flavored), and one will be different.
-
There are six possible presentation orders: AAB, ABA, BAA, BBA, BAB, ABB (where A is the control and B is the flavored sample). Ensure all orders are used an equal number of times across the panel.
-
-
Evaluation:
-
Instruct panelists to taste each sample from left to right.
-
Ask them to identify the sample that is different from the other two.
-
Panelists should rinse their mouths with water and eat a small piece of an unsalted cracker between samples to cleanse their palate.
-
-
Data Analysis:
-
Count the number of correct identifications.
-
Use a statistical table for triangle tests to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05).
-
Workflow Diagram:
Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
QDA is used to quantify the intensities of the sensory attributes of a product.
Objective: To create a detailed flavor profile of the beverage containing α-terpinyl acetate.
Materials:
-
Flavored and control beverage samples
-
Trained sensory panel (8-12 members)
-
Sensory booths with controlled lighting and air circulation
-
Ballot sheets with unstructured line scales for each attribute
-
Reference standards for specific aroma notes (e.g., lavender oil, bergamot oil, lemon extract)
Procedure:
-
Panel Training:
-
Familiarize the panel with the product and the expected flavor notes.
-
Develop a consensus vocabulary to describe the sensory attributes (e.g., "herbal," "lavender," "citrus," "sweetness," "sourness").
-
Train panelists to use the unstructured line scale (e.g., a 15-cm line with "low" and "high" anchors at each end) to rate the intensity of each attribute.
-
-
Evaluation:
-
Present the coded samples (flavored and control) to the panelists in a randomized order.
-
Panelists independently evaluate each sample and rate the intensity of each attribute on the provided scales.
-
-
Data Analysis:
-
Convert the marks on the line scales to numerical data.
-
Analyze the data using statistical methods (e.g., ANOVA) to identify significant differences in attribute intensities between the samples.
-
Visualize the results using a spider plot to compare the sensory profiles.
-
Logical Relationship Diagram:
Protocol for Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the quantification of α-terpinyl acetate in a food matrix.
Materials:
-
Food sample containing α-terpinyl acetate
-
Internal standard (e.g., deuterated α-terpinyl acetate or a compound with similar chemical properties not present in the sample)
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Solid Phase Microextraction (SPME) fibers (if using headspace analysis)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Anhydrous sodium sulfate
-
Vials and syringes
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Homogenize a known amount of the food sample.
-
Add a known amount of the internal standard.
-
Extract the sample with an appropriate organic solvent multiple times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a known volume.
-
-
Sample Preparation (Headspace SPME):
-
Place a known amount of the homogenized food sample in a headspace vial.
-
Add the internal standard.
-
Seal the vial and incubate at a specific temperature and time to allow volatiles to equilibrate in the headspace.
-
Expose the SPME fiber to the headspace for a defined period.
-
-
GC-MS Analysis:
-
Inject the prepared sample (liquid extract or desorbed from SPME fiber) into the GC-MS.
-
Use an appropriate temperature program for the GC oven to separate the volatile compounds.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of α-terpinyl acetate and the internal standard.
-
-
Quantification:
-
Create a calibration curve using standard solutions of α-terpinyl acetate of known concentrations with a fixed amount of the internal standard.
-
Calculate the concentration of α-terpinyl acetate in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Stability Considerations
This compound is a relatively stable ester. However, its stability in a food matrix can be influenced by factors such as:
-
pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of the ester bond over time, resulting in the formation of α-terpineol and acetic acid, which will alter the flavor profile.
-
Temperature: High processing or storage temperatures can accelerate degradation reactions.
-
Enzymatic Activity: The presence of esterase enzymes in the food matrix could potentially hydrolyze the ester.
Stability testing should be conducted under the expected processing and storage conditions of the final food product to ensure flavor consistency throughout its shelf life.
Flavor Perception Signaling Pathways
Currently, there is a lack of specific, detailed scientific literature outlining the precise olfactory and gustatory signaling pathways involved in the perception of α-terpinyl acetate's complex flavor profile in humans. The perception of its aroma is understood to be initiated by the binding of the molecule to specific olfactory receptors in the nasal cavity, leading to a cascade of neural signals that are interpreted by the brain as its characteristic scent. However, the specific receptors and downstream signaling pathways have not been fully elucidated for this particular compound.
Conclusion
This compound is a valuable and versatile flavoring agent for a wide array of food products. Its characteristic sweet, herbal, and fruity-floral notes can significantly enhance the sensory experience of consumers. The successful application of α-terpinyl acetate requires careful consideration of its sensory profile, appropriate usage levels, and stability within the food matrix. The protocols provided in this document offer a framework for the systematic incorporation and evaluation of this flavoring agent in food product development.
References
- 1. foreverest.net [foreverest.net]
- 2. This compound, 80-26-2 [thegoodscentscompany.com]
- 3. Terpinyl Acetate | Global Supplier Of Chemicals [chemicalbull.com]
- 4. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Topical Formulation of alpha-Terpinyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-terpinyl acetate (B1210297) is a naturally occurring monoterpene ester found in various essential oils, including cardamom and pine.[1] It is recognized for its pleasant herbal and floral aroma, leading to its widespread use in fragrances and personal care products.[2][3] From a pharmaceutical development perspective, alpha-terpinyl acetate presents significant interest due to its lipophilic nature and its demonstrated ability to act as a skin permeation enhancer.[4][5] Like other terpenes, it can reversibly modify the barrier properties of the stratum corneum, facilitating the dermal and transdermal delivery of other active pharmaceutical ingredients (APIs).[4][6] Furthermore, related compounds have shown potential antimicrobial and anti-inflammatory activities, suggesting therapeutic possibilities for this compound itself.[7][8][9][10]
These application notes provide a comprehensive guide to the formulation of this compound for topical delivery. The focus is on developing stable and effective formulations, such as nanoemulsions, and provides detailed protocols for their preparation and characterization.
Physicochemical and Solubility Data
Successful formulation development begins with a thorough understanding of the active ingredient's properties. This compound is a colorless to pale yellow liquid with high lipophilicity, as indicated by its logP value.[7][11] This property dictates the choice of formulation strategy, favoring systems that can effectively solubilize and deliver lipophilic compounds to the skin.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₂H₂₀O₂ | [1][7][11] |
| Molecular Weight | 196.29 g/mol | [1][11] |
| Appearance | Colorless to pale yellow liquid | [1][7][11] |
| Density | ~0.96 g/cm³ | [11] |
| Boiling Point | 232 °C (449.6 °F) | [11] |
| Flash Point | 101 °C (213.8 °F) | [11] |
| logP (Octanol/Water) | 3.075 - 4.4 | [11][12][13] |
| Vapor Pressure @ 25°C | 0.038 - 0.0819 hPa | [11][14] |
Table 2: Solubility of this compound
| Solvent | Solubility | References |
| Water | Very low / Insoluble (4.23 g/L) | [1][7][12][14] |
| Ethanol (B145695) | Soluble (790.81 g/L) | [1][3][14] |
| Methanol | Soluble (1000.4 g/L) | [14] |
| Isopropanol | Soluble (815.93 g/L) | [14] |
| Fixed Oils | Soluble | [3] |
| Kerosene | Soluble | [3] |
| Paraffin Oil | Soluble | [3] |
Application Notes: Formulation Strategies
The high lipophilicity and low water solubility of this compound are the primary challenges for its topical formulation. The goal is to create a stable system that enhances its solubility, skin permeation, and bioavailability.
Recommended Formulation Approach: Oil-in-Water (O/W) Nanoemulsions
Nanoemulsions are thermodynamically stable or kinetically stable colloidal dispersions of oil and water, stabilized by an interfacial film of surfactant and co-surfactant molecules, with droplet sizes typically ranging from 20 to 200 nm. This system is particularly well-suited for this compound for several reasons:
-
Enhanced Solubilization: The oil core of the nano-droplets serves as a reservoir for the lipophilic this compound.
-
Improved Skin Permeation: The small droplet size provides a large surface area for contact with the stratum corneum, and the surfactants used can themselves act as permeation enhancers, working synergistically with the terpene.[5]
-
Good Sensory Properties: O/W nanoemulsions are typically non-greasy and have a pleasant skin feel.
-
Stability: Properly formulated nanoemulsions can exhibit excellent physical stability.[15]
Excipient Selection for Nanoemulsions
-
Oil Phase: A key component that solubilizes the this compound. Medium-chain triglycerides (MCTs) like Caprylic/Capric Triglyceride are an excellent choice due to their high solubilizing capacity and skin compatibility. Other options include natural oils such as soybean or castor oil.[16]
-
Surfactants: Non-ionic surfactants are preferred for topical formulations due to their low irritancy potential. Polysorbates (e.g., Tween® 80) and sorbitan (B8754009) esters (e.g., Span® 80) are commonly used. A combination of high and low HLB (Hydrophile-Lipophile Balance) surfactants is often required to achieve a stable nanoemulsion.[17]
-
Co-surfactants/Co-solvents: Short-chain alcohols (e.g., ethanol, propylene (B89431) glycol, Transcutol® P) can be used. They help to reduce the interfacial tension further and increase the fluidity of the interface, facilitating the spontaneous formation of nano-droplets.[18]
-
Aqueous Phase: Purified water is typically used. Buffers may be added to control the pH of the final formulation.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and characterization of an this compound nanoemulsion.
Protocol 1: Preparation of an O/W Nanoemulsion by Spontaneous Emulsification
This method, also known as the phase titration method, is a low-energy technique suitable for lab-scale preparation.
Materials and Equipment:
-
This compound
-
Oil (e.g., Caprylic/Capric Triglyceride)
-
Surfactant (e.g., Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Propylene Glycol)
-
Purified water
-
Magnetic stirrer and stir bar
-
Glass beakers and graduated cylinders
Methodology:
-
Preparation of the Organic Phase: In a glass beaker, accurately weigh the this compound, oil, surfactant, and co-surfactant.
-
Mixing: Place the beaker on a magnetic stirrer and mix at a moderate speed (e.g., 400 rpm) at room temperature until a clear, homogenous organic phase is obtained.
-
Titration: While maintaining stirring, add the aqueous phase (purified water) dropwise to the organic phase.
-
Nanoemulsion Formation: Observe the mixture for clarity and fluidity. The point at which a clear, bluish-white, or slightly opalescent, low-viscosity liquid forms indicates the formation of a nanoemulsion.
-
Equilibration: Continue stirring for an additional 15-30 minutes to ensure the system reaches equilibrium.
Protocol 2: Physicochemical Characterization of the Nanoemulsion
1. Droplet Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) for size and PDI; Electrophoretic Light Scattering for Zeta Potential.
-
Procedure: Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects. Perform the measurement at a constant temperature (e.g., 25°C).
-
Acceptance Criteria: Droplet size < 200 nm, PDI < 0.3 (for monodisperse systems), Zeta Potential > |±30| mV (for electrostatic stability).[17]
2. pH Measurement:
-
Technique: Calibrated pH meter.
-
Procedure: Directly measure the pH of the undiluted nanoemulsion at room temperature.
-
Acceptance Criteria: pH should be within a skin-compatible range (typically 4.5 - 6.5).
3. Viscosity Measurement:
-
Technique: Rotational viscometer/rheometer with appropriate geometry (e.g., cone-plate).
-
Procedure: Measure the viscosity of the undiluted sample at a controlled temperature (e.g., 25°C) over a range of shear rates to assess flow behavior.
Protocol 3: In Vitro Release Testing (IVRT)
IVRT is used to assess the rate at which this compound is released from the formulation.
Materials and Equipment:
-
Franz diffusion cells
-
Synthetic membrane (e.g., Polysulfone, PVDF)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4 with a solubilizing agent like ethanol or Tween® 80 to maintain sink conditions)
-
Water bath/circulator for temperature control (32 ± 1°C)
-
Syringes for sampling
-
Analytical method for quantification (e.g., GC-MS, HPLC-UV)
Methodology:
-
Setup: Assemble the Franz diffusion cells, clamping the synthetic membrane between the donor and receptor compartments.
-
Receptor Phase: Fill the receptor compartment with pre-warmed, deaerated receptor medium. Ensure no air bubbles are trapped beneath the membrane.
-
Temperature Control: Place the cells in a water bath set to maintain the membrane surface temperature at 32°C.
-
Dosing: Accurately apply a finite dose of the nanoemulsion formulation onto the membrane in the donor compartment.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment and immediately replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of drug released per unit area versus time and plot the release profile.
Protocol 4: In Vitro Permeation Testing (IVPT)
IVPT is similar to IVRT but uses excised skin to evaluate the permeation of this compound into and across the skin layers.
Methodology: The protocol is identical to IVRT with one critical exception:
-
Membrane: Instead of a synthetic membrane, use excised skin (e.g., human cadaver skin, porcine ear skin, or rat abdominal skin) mounted in the Franz cell with the stratum corneum facing the donor compartment.[4][19]
At the end of the experiment, the skin can be dismounted, and the amount of this compound retained in different skin layers (stratum corneum, epidermis, dermis) can be determined after appropriate extraction procedures. This provides crucial information on the skin distribution of the compound.
Potential Mechanism of Action: Signaling Pathway Interaction
While primarily used as a fragrance and permeation enhancer, the bioactive potential of this compound and its metabolites warrants investigation. Its structural analog, alpha-terpineol (B3430122), has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway in tumor cells.[8][9] The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drugs. Given that this compound can be hydrolyzed in vivo to alpha-terpineol and acetic acid, it may exert anti-inflammatory effects by inhibiting this pathway.
Conclusion
This compound is a promising molecule for topical applications, both as a permeation enhancer and potentially as an active ingredient. Its lipophilic nature necessitates the use of advanced formulation strategies like O/W nanoemulsions to ensure adequate solubilization and skin delivery. The protocols outlined above provide a robust framework for the development and characterization of such formulations. Further research into its specific biological activities, particularly its potential anti-inflammatory effects via pathways like NF-κB, is warranted to fully explore its therapeutic value in dermatology.
References
- 1. foreverest.net [foreverest.net]
- 2. This compound | Fresh Herbal Floral Aroma Chemical [chemicalbull.com]
- 3. This compound, 80-26-2 [thegoodscentscompany.com]
- 4. Percutaneous Permeation Enhancement by Terpenes: Mechanistic View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of essential oils as skin permeation enhancers: penetration enhancement effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Terpenes on the Enhancement of Skin Permeation of Lipophilic Drugs: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 80-26-2: (±)-α-Terpinyl acetate | CymitQuimica [cymitquimica.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Alpha Terpineol: A Potential Anticancer Agent which Acts through Suppressing NF-κB Signalling | Anticancer Research [ar.iiarjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. ScenTree - this compound (CAS N° 80-26-2) [scentree.co]
- 12. Showing Compound this compound (FDB003994) - FooDB [foodb.ca]
- 13. «alpha»-Terpinyl acetate (CAS 8007-35-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. scent.vn [scent.vn]
- 15. [PDF] Comprehensive study of α-terpineol-loaded oil-in-water (O/W) nanoemulsion: interfacial property, formulation, physical and chemical stability | Semantic Scholar [semanticscholar.org]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 17. jurnal.globalhealthsciencegroup.com [jurnal.globalhealthsciencegroup.com]
- 18. ijrpr.com [ijrpr.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of α-Terpinyl Acetate using Lipase
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Terpinyl acetate (B1210297) is a monoterpene ester widely used in the fragrance, flavor, and pharmaceutical industries for its characteristic floral and fruity aroma.[1] Traditionally, its synthesis has been carried out through chemical methods, which often require harsh reaction conditions and can lead to the formation of undesirable byproducts.[2] Enzymatic synthesis, employing lipases as biocatalysts, presents a green and sustainable alternative, offering high selectivity, mild reaction conditions, and reduced environmental impact.[3][4] Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification, transesterification, and other bioconversion reactions.[4] The use of immobilized lipases further enhances the process by allowing for easy separation of the catalyst from the reaction medium and enabling its reuse over multiple cycles.[3][5]
This document provides detailed protocols for the enzymatic synthesis of α-terpinyl acetate using lipase (B570770), covering enzyme immobilization, esterification reaction, and product analysis. It also includes quantitative data to illustrate the effects of various reaction parameters and visual diagrams to elucidate the experimental workflow and reaction mechanism.
Data Presentation
The following tables summarize the quantitative data on the enzymatic synthesis of α-terpinyl acetate and similar esters, highlighting the impact of different lipases, acyl donors, and reaction conditions on the conversion yield.
Table 1: Effect of Lipase Type on the Esterification of α-Terpineol
| Lipase Source | Acyl Donor | Reaction Time (h) | Temperature (°C) | Pressure (MPa) | Conversion/Esterification Extent (%) | Reference |
| Candida rugosa type VII | Acetic Anhydride (B1165640) | 1.5 | 50 | 10 | 53.0 | [6] |
| Amano PS | Acetic Anhydride | 1.5 | 50 | 10 | Not specified | [6] |
| Amano AP-6 | Acetic Anhydride | 1.5 | 50 | 10 | Not specified | [6] |
| Amano G | Acetic Anhydride | 1.5 | 50 | 10 | Not specified | [6] |
| Lipozyme RM IM | Acetic Anhydride | 1.5 | 50 | 10 | Not specified | [6] |
Table 2: Influence of Reaction Parameters on Terpenyl Ester Synthesis
| Terpene Alcohol | Acyl Donor | Molar Ratio (Alcohol:Acyl Donor) | Temperature (°C) | Enzyme | Conversion/Yield (%) | Reference |
| α-Terpineol | Acetic Anhydride | 1:3 | 35-50 | Candida rugosa lipase | Yield increases with temperature | [6][7] |
| Citronellol | Geranyl Acetate | 1:1 | 41 | Black cumin seedling lipase | 76.32 | [8] |
| Nerol | Ethyl Acetate | 1:12.6 | 52.7 | Novozyme 435 | 91.6 | |
| Pentan-1-ol | Acetic Acid | 1:2 | 40 | Lipozyme®435 | >80 | [9] |
Experimental Protocols
Protocol 1: Immobilization of Lipase (General Procedure)
This protocol describes a general method for the immobilization of lipase on a solid support, which can enhance its stability and reusability.[3][5]
Materials:
-
Lipase from Candida rugosa or other suitable source
-
Support material (e.g., Nylon, macroporous acrylic beads)
-
Phosphate (B84403) buffer (pH 7.0)
-
Glutaraldehyde (B144438) solution (2.5% v/v in phosphate buffer)
-
Shaking incubator
-
Büchner funnel and filter paper
Procedure:
-
Prepare a lipase solution by dissolving the enzyme in phosphate buffer.
-
Add the support material to the lipase solution.
-
Gently agitate the mixture in a shaking incubator for a specified period (e.g., 4 hours) at a controlled temperature (e.g., 25°C) to allow for enzyme adsorption.
-
For cross-linking, add the glutaraldehyde solution to the mixture and continue agitation for another 2-4 hours.
-
Separate the immobilized lipase from the solution by filtration using a Büchner funnel.
-
Wash the immobilized lipase thoroughly with phosphate buffer to remove any unbound enzyme.
-
Dry the immobilized lipase at room temperature or under vacuum.
Protocol 2: Enzymatic Synthesis of α-Terpinyl Acetate
This protocol details the lipase-catalyzed esterification of α-terpineol with an acyl donor. The reaction can be performed in a solvent-free system or in an organic solvent.
Materials:
-
α-Terpineol
-
Acetic anhydride (or other acyl donor like vinyl acetate or acetic acid)
-
Immobilized lipase (e.g., Novozym 435 or immobilized Candida rugosa lipase)
-
Organic solvent (e.g., n-hexane, optional)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with temperature control
-
Molecular sieves (optional, to remove water)
Procedure:
-
In a reaction vessel, combine α-terpineol and the acyl donor at a specific molar ratio (e.g., 1:1 or 1:3). If using a solvent, add it to the mixture.
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is typically a percentage of the total substrate weight (e.g., 10% w/w).
-
If desired, add molecular sieves to the mixture to remove the water produced during the reaction, which can shift the equilibrium towards product formation.
-
Seal the reaction vessel and place it in a shaking incubator or on a magnetic stirrer at the desired reaction temperature (e.g., 40-60°C).
-
Maintain constant agitation (e.g., 150-200 rpm) for the duration of the reaction (e.g., 1-24 hours).
-
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC).
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for reuse.
-
The crude product can be purified by distillation or chromatography if necessary.
Protocol 3: Gas Chromatography (GC) Analysis of α-Terpinyl Acetate
This protocol outlines a general method for the analysis of the reaction mixture to determine the conversion of α-terpineol and the yield of α-terpinyl acetate.
Instrumentation:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-225-MS)[1][10]
GC Conditions (Example):
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
Injector Temperature: 250°C.[2]
-
Detector Temperature: 250°C (FID).[2]
-
Oven Temperature Program:
-
Injection Mode: Split (e.g., 1:30 ratio).[1]
Procedure:
-
Prepare a standard solution of α-terpinyl acetate and α-terpineol of known concentrations in a suitable solvent (e.g., n-hexane).
-
Dilute the reaction aliquots with the same solvent.
-
Inject a small volume (e.g., 1 µL) of the standard and sample solutions into the GC.
-
Identify the peaks corresponding to α-terpineol and α-terpinyl acetate by comparing their retention times with those of the standards.
-
Quantify the components by integrating the peak areas and using a calibration curve generated from the standard solutions.
-
Calculate the conversion of α-terpineol and the yield of α-terpinyl acetate based on the GC data.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of α-terpinyl acetate.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
- 1. floraandfona.org.in [floraandfona.org.in]
- 2. Synthesis of terpinyl acetate from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Synthesis of terpinyl acetate by lipase-catalyzed esterification in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. psecommunity.org [psecommunity.org]
- 10. benchchem.com [benchchem.com]
Application Note: Chiral Separation of α-Terpinyl Acetate Enantiomers by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the chiral separation of α-terpinyl acetate (B1210297) enantiomers using gas chromatography (GC) with a chiral stationary phase (CSP). α-Terpinyl acetate, a common monoterpene ester in essential oils and a key ingredient in fragrance and flavor industries, possesses a chiral center, leading to (R)- and (S)-enantiomers. As enantiomers can exhibit different sensory and biological properties, their accurate separation and quantification are crucial. This document provides a detailed protocol for achieving baseline separation of α-terpinyl acetate enantiomers, making it an invaluable resource for quality control, natural product analysis, and stereoselective synthesis.
Introduction
α-Terpinyl acetate is a naturally occurring monoterpenoid ester found in a variety of essential oils, including those from cardamom and pine. Its pleasant floral and citrus aroma makes it a valuable component in perfumes, cosmetics, and as a flavoring agent. The molecule contains a stereogenic center, and thus exists as a pair of enantiomers. The enantiomeric distribution of α-terpinyl acetate can vary depending on its natural source or synthetic route. As the biological and olfactory properties of enantiomers can differ significantly, a reliable method for their separation and quantification is essential for research, quality control, and regulatory purposes. Chiral gas chromatography, particularly with cyclodextrin-based stationary phases, has proven to be a highly effective technique for the enantioselective analysis of volatile compounds like monoterpene esters.
Data Presentation
| Parameter | Expected Value |
| Chiral Stationary Phase | Rt-βDEXse |
| First Eluting Enantiomer | (To be determined experimentally) |
| Second Eluting Enantiomer | (To be determined experimentally) |
| Resolution (Rs) | > 1.5 |
| Separation Factor (α) | > 1.05 |
Experimental Protocol
This protocol outlines the recommended starting conditions for the chiral separation of α-terpinyl acetate enantiomers by GC. Optimization may be required to achieve the desired resolution for specific applications.
1. Instrumentation and Materials
-
Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral GC Column: Rt-βDEXse, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent cyclodextrin-based chiral column).
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Sample: Racemic α-terpinyl acetate standard and/or sample containing α-terpinyl acetate.
-
Solvent: Hexane (B92381) or ethanol (B145695) (HPLC grade) for sample dilution.
2. Sample Preparation
-
Prepare a stock solution of racemic α-terpinyl acetate in hexane at a concentration of 1 mg/mL.
-
For GC analysis, dilute the stock solution to a final concentration of approximately 10-100 µg/mL. If analyzing essential oils or other complex mixtures, dilute the sample accordingly to ensure the α-terpinyl acetate concentration is within the linear range of the detector.
3. GC Conditions
-
Injector:
-
Mode: Split (split ratio of 50:1 to 100:1 is recommended to avoid peak broadening).
-
Temperature: 250 °C.
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 2 °C/minute.
-
Hold: Hold at 180 °C for 5 minutes.
-
-
Carrier Gas:
-
Gas: Helium.
-
Flow Rate: 1.5 mL/min (constant flow).
-
-
Detector (FID):
-
Temperature: 250 °C.
-
Hydrogen Flow: 40 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
4. Data Analysis
-
Identify the peaks corresponding to the α-terpinyl acetate enantiomers based on their retention times. The elution order of the (R)- and (S)-enantiomers needs to be confirmed by injecting a standard of a single, known enantiomer if available.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A value greater than 1.5 indicates baseline separation.
-
Determine the enantiomeric excess (% ee) and the ratio of the two enantiomers by integrating the peak areas.
Mandatory Visualization
Caption: Workflow for the chiral separation of α-terpinyl acetate enantiomers.
Conclusion
The proposed chiral gas chromatography method provides a reliable and robust approach for the separation and quantification of α-terpinyl acetate enantiomers. By utilizing a cyclodextrin-based chiral stationary phase, baseline resolution of the enantiomers can be achieved, enabling accurate determination of their ratio and enantiomeric excess. This application note serves as a valuable starting point for researchers in the fields of natural product chemistry, flavor and fragrance analysis, and stereoselective synthesis, facilitating a deeper understanding of the properties and applications of the individual enantiomers of α-terpinyl acetate.
References
Troubleshooting & Optimization
optimizing yield and purity of alpha-Terpinyl acetate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of α-terpinyl acetate (B1210297) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing α-terpinyl acetate?
A1: The synthesis of α-terpinyl acetate is primarily achieved through two main routes: the one-step and two-step methods.[1]
-
One-Step Method: This involves the direct reaction of α-pinene with acetic acid or acetic anhydride (B1165640) in the presence of a catalyst.[1] This method is advantageous for its simplified process and cost-effectiveness. The primary challenge lies in finding a highly selective catalyst to minimize byproduct formation.[1]
-
Two-Step Method: This is a more traditional and industrialized process.[1][2] It involves the hydration of α-pinene to α-terpineol in the first step, followed by the esterification of the purified α-terpineol with acetic anhydride to yield α-terpinyl acetate.[1][2]
Q2: What are the typical catalysts used in α-terpinyl acetate synthesis?
A2: A variety of catalysts can be employed, each with its own advantages and disadvantages:
-
Heterogeneous Catalysts: Zeolites (e.g., H-beta, H/ZY) are commonly used and offer the benefit of easy separation from the reaction mixture.[3][4] Their acidic properties facilitate the esterification reaction.[3]
-
Homogeneous Catalysts: Mineral acids (e.g., phosphoric acid) and composite catalysts (e.g., α-hydroxycarboxylic acid–boric acid) are also utilized.[5][6] While effective, they may require a neutralization step during workup.
-
Enzymatic Catalysts: Lipases can be used for a more environmentally friendly approach, operating under milder reaction conditions.[7]
Q3: What are the common byproducts in α-terpinyl acetate synthesis and how can they be minimized?
A3: The synthesis is often accompanied by isomerization and ring-expansion side reactions, leading to byproducts such as camphene, limonene, terpinene, bornyl acetate, and fenchyl acetate.[5] Minimizing these byproducts is crucial for achieving high purity.
-
Catalyst Selection: The choice of catalyst significantly impacts selectivity. Milder catalysts can reduce the extent of side reactions.
-
Temperature Control: Lower reaction temperatures generally favor the formation of α-terpinyl acetate over isomerization and dehydration byproducts.
-
Reaction Time: Prolonged reaction times can lead to the degradation of the desired product and the formation of further byproducts.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the synthesis is typically monitored using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[3] These techniques allow for the quantification of reactants, products, and byproducts, enabling the determination of conversion and selectivity over time.
Q5: What are the recommended purification methods for α-terpinyl acetate?
A5: After the reaction, the mixture is typically worked up to isolate and purify the α-terpinyl acetate. Common purification steps include:
-
Catalyst Removal: Heterogeneous catalysts can be removed by filtration or centrifugation.[3] Homogeneous acid catalysts are neutralized with a weak base (e.g., sodium carbonate or sodium hydroxide (B78521) solution).[8]
-
Washing: The organic layer is washed with water and/or a saturated saline solution to remove any remaining acid, base, and water-soluble impurities.[8]
-
Drying: The organic layer is dried over an anhydrous drying agent like anhydrous sodium sulfate.[3]
-
Distillation: The final purification is often achieved by fractional distillation under reduced pressure to separate the α-terpinyl acetate from unreacted starting materials and byproducts.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of α-Terpinyl Acetate | - Inefficient catalyst. - Suboptimal reaction temperature. - Incorrect molar ratio of reactants. - Presence of water in the reaction mixture (for some catalytic systems).[5] - Short reaction time. | - Screen different catalysts to find one with higher activity and selectivity. - Optimize the reaction temperature; yields often decrease at temperatures above 40-50°C. - Adjust the molar ratio of α-pinene/terpineol to acetic anhydride/acetic acid. An excess of the acetylating agent can sometimes improve conversion.[5] - Ensure all reactants and solvents are anhydrous, especially when using water-sensitive catalysts. However, a small amount of water can sometimes improve the catalytic activity of certain systems.[5] - Increase the reaction time and monitor the progress by GC to determine the optimal duration. |
| Low Purity of α-Terpinyl Acetate (High levels of byproducts) | - Use of a non-selective catalyst. - High reaction temperature promoting side reactions. - Prolonged reaction time leading to product degradation or further reactions.[2] - Impure starting materials. | - Switch to a more selective catalyst, such as certain zeolites or enzymatic catalysts. - Lower the reaction temperature to minimize isomerization and other side reactions. - Optimize the reaction time to stop the reaction once the maximum yield of the desired product is achieved. - Use high-purity α-pinene or α-terpineol as starting material. The purity of the starting material can affect the final product composition.[5] |
| Incomplete Conversion of Starting Material | - Insufficient catalyst activity or amount. - Low reaction temperature. - Insufficient reaction time. - Catalyst deactivation. | - Increase the catalyst loading, but be aware that this might also increase byproduct formation. - Gradually increase the reaction temperature while monitoring for byproduct formation. - Extend the reaction time. - For heterogeneous catalysts, consider regeneration. For example, zeolite catalysts can sometimes be regenerated by calcination.[4][6] |
| Product is Off-Color or Has an Unpleasant Odor | - Formation of colored impurities due to high reaction temperatures or air oxidation. - Presence of residual acidic or basic impurities after workup. - Presence of strongly odorous byproducts. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[9] - Ensure thorough neutralization and washing during the workup process. - Purify the product by fractional distillation under reduced pressure. Treatment with activated carbon may also help remove some color and odor impurities. |
Data Presentation
Table 1: Comparison of Different Catalytic Systems for α-Terpinyl Acetate Synthesis
| Catalyst | Starting Material | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |
| H/ZY Zeolite | α-Pinene | 40 | 4 | 52.83 | 61.38 | [3] |
| Tartaric acid–boric acid | α-Pinene | 25 | 24 | - | 45.6 | [5] |
| Phosphoric acid/SnCl₄·5H₂O | α-Terpineol | 35-40 | 6 | 85.73 | 90.76 | [8] |
| Lipase (Candida rugosa) | α-Terpineol | 50 | 1.5 | 53.0 (esterification extent) | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of α-Terpinyl Acetate from α-Pinene using a Heterogeneous Zeolite Catalyst
This protocol is based on the method described by Wijayati et al. (2019).[3]
Materials:
-
α-pinene (1 g)
-
Acetic anhydride (10 mL)
-
Dichloromethane (10 mL)
-
Distilled water (5 mL)
-
H/ZY zeolite catalyst (0.5 g)
Procedure:
-
To a batch reactor equipped with a magnetic stirrer, add α-pinene, acetic anhydride, dichloromethane, and distilled water.
-
Add the H/ZY zeolite catalyst to the mixture.
-
Stir the reaction mixture continuously at 40°C for 4 hours.
-
After the reaction is complete, separate the catalyst from the reaction mixture by centrifugation (e.g., 10 minutes at 3500 rpm).
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine yield and purity.
Protocol 2: Synthesis of α-Terpinyl Acetate from α-Terpineol using a Homogeneous Composite Catalyst
This protocol is adapted from a patent by Chen et al. (2009).[8]
Materials:
-
α-Terpineol (116.6 g, 0.757 mol)
-
Acetic anhydride (83.29 g, 0.817 mol)
-
Phosphoric acid (0.70 g)
-
SnCl₄·5H₂O (0.3997 g)
-
Sodium carbonate solution
-
10% Sodium hydroxide solution
-
Saturated saline solution
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and condenser, combine α-terpineol and acetic anhydride.
-
Add phosphoric acid and SnCl₄·5H₂O to the mixture and stir until the solids are dissolved.
-
Gradually heat the reaction mixture to 35-40°C and maintain this temperature for 6 hours.
-
Monitor the reaction progress by taking samples for GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a sodium carbonate solution.
-
Perform a simple distillation to remove the majority of the unreacted acetic acid.
-
Wash the remaining product with a 10% sodium hydroxide solution and then with a saturated saline solution until neutral.
-
Purify the final product by fractional distillation under reduced pressure.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of α-terpinyl acetate.
Caption: Troubleshooting logic for addressing low yield or purity in α-terpinyl acetate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. floraandfona.org.in [floraandfona.org.in]
- 3. Heterogeneous Zeolite-Based Catalyst for Esterification of α-Pinene to α-Terpinyl Acetate – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of terpinyl acetate from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2004080591A1 - A method for the regeneration of zeolite catalysts - Google Patents [patents.google.com]
- 7. foreverest.net [foreverest.net]
- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects | MDPI [mdpi.com]
Technical Support Center: Industrial Scale-Up of Alpha-Terpinyl Acetate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the industrial scale-up of alpha-terpinyl acetate (B1210297) production.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during the synthesis and purification of alpha-terpinyl acetate on an industrial scale.
Synthesis Stage
Question: We are experiencing a lower than expected yield of this compound in our batch reactor. What are the potential causes and how can we troubleshoot this?
Answer: A low yield of this compound can stem from several factors related to reaction kinetics, catalyst activity, and raw material quality. Here is a step-by-step troubleshooting guide:
-
Raw Material Purity: Verify the purity of your starting materials, alpha-terpineol (B3430122) and acetic anhydride (B1165640) (or acetic acid). Impurities in the alpha-terpineol feedstock, such as other terpene alcohols or hydrocarbons, can lead to the formation of side products. Similarly, water content in acetic acid can inhibit the esterification reaction.
-
Catalyst Deactivation: The catalyst is crucial for this reaction. Its deactivation is a common issue in industrial settings.
-
Poisoning: The catalyst's active sites can be blocked by contaminants in the feedstock.[1][2]
-
Coking: Carbonaceous materials can deposit on the catalyst surface, especially at elevated temperatures, blocking pores and active sites.[1][3]
-
Sintering: High temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[3]
-
Troubleshooting:
-
Analyze the feedstock for potential poisons.
-
Consider regenerating the catalyst. For solid acid catalysts like zeolites, a common regeneration method is controlled combustion of coke deposits in a stream of air or oxygen.[4]
-
-
-
Reaction Equilibrium: The esterification of alpha-terpineol is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield.
-
Sub-optimal Reaction Conditions: Ensure that the reaction temperature, pressure, and reactant molar ratio are optimized. Deviations from optimal conditions can significantly impact the yield.
Question: We are observing a significant amount of byproduct formation, particularly other terpene isomers like camphene (B42988) and limonene. How can we improve the selectivity towards this compound?
Answer: The formation of terpene byproducts is often a result of side reactions catalyzed by the acidic conditions required for esterification. Here’s how to address this:
-
Catalyst Choice: The type of acid catalyst used plays a significant role in selectivity. Strong mineral acids like sulfuric acid can promote isomerization and polymerization of terpenes.[8] Consider using milder solid acid catalysts such as zeolites (e.g., H-beta) or certain ion-exchange resins, which can offer higher selectivity.[9]
-
Temperature Control: Isomerization reactions are often favored at higher temperatures. Maintaining a consistent and optimal reaction temperature is critical. Hot spots within the reactor due to poor mixing can lead to increased byproduct formation.
-
Reaction Time: Prolonged reaction times can sometimes lead to the degradation of the desired product and the formation of further byproducts. It is important to monitor the reaction progress and stop it once the optimal conversion has been reached.
Purification Stage
Question: We are facing difficulties in separating this compound from unreacted alpha-terpineol and isomeric byproducts like bornyl acetate and fenchyl acetate using fractional distillation. What are the common challenges and solutions?
Answer: The purification of this compound by fractional distillation is challenging due to the close boiling points of the components.
| Compound | Boiling Point (°C at 760 mmHg) |
| This compound | ~220 |
| alpha-Terpineol | ~219 |
| Bornyl acetate | ~223 |
| Fenchyl acetate | ~220 |
-
Column Efficiency: Ensure your distillation column has a sufficient number of theoretical plates to achieve the required separation. For components with close boiling points, a column with high efficiency (e.g., packed with structured packing) is necessary.
-
Reflux Ratio: A higher reflux ratio generally improves separation but also increases energy consumption. The optimal reflux ratio should be determined to balance purity and operational cost. Operating at 1.2 to 1.5 times the minimum reflux ratio is a common practice.[10]
-
Vacuum Distillation: Performing the distillation under vacuum will lower the boiling points of the components, which can help to prevent thermal degradation of the product and may improve the relative volatility, aiding in separation.
-
Troubleshooting Common Distillation Problems:
-
Flooding: This occurs when the liquid and vapor flow rates are too high, leading to liquid accumulation on the trays.[11][12] It can be detected by a sharp increase in column pressure drop.[10][11] To resolve this, reduce the feed rate or the reboiler duty.[13]
-
Weeping: This is when liquid leaks through the tray perforations at low vapor velocities, resulting in poor vapor-liquid contact.[10][11][12] It can be addressed by increasing the vapor flow rate.[12]
-
Azeotrope Formation: While less common for these specific components, the possibility of azeotrope formation with residual solvents or other impurities should be considered. Azeotropic distillation, where an entrainer is added to form a new, lower-boiling azeotrope with one of the components, can be a solution in such cases.[14][15][16]
-
Post-Reaction Processing
Question: During the workup of the reaction mixture, we are encountering a stable emulsion after the neutralization and washing steps, which is making phase separation very difficult. What can we do?
Answer: Emulsion formation is a common problem in industrial chemical processes, especially when dealing with molecules that have both polar and non-polar characteristics, like terpenes.
-
Causes of Emulsion:
-
Troubleshooting Emulsions:
-
Reduce Agitation: Use gentle mixing or inversions instead of vigorous stirring during washing to prevent emulsion formation.[17]
-
Addition of Brine: Adding a saturated sodium chloride solution (brine) can increase the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.[18]
-
Centrifugation: For persistent emulsions, centrifugation can be a highly effective method to accelerate phase separation.[17]
-
Temperature Adjustment: Gently warming the mixture can sometimes help to break an emulsion by reducing the viscosity of the phases.
-
Filtration: Passing the mixture through a bed of a material like glass wool can help to coalesce the dispersed droplets.[18]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns in the industrial production of this compound?
A1: The primary safety concerns include:
-
Flammability: this compound and the solvents used in its production are flammable.[2] Vapors can form explosive mixtures with air.[14] It is crucial to handle these materials in well-ventilated areas and away from ignition sources.[14]
-
Corrosivity: The use of acid catalysts necessitates the use of corrosion-resistant equipment. Acidic waste streams must be neutralized before disposal.
-
Skin and Eye Irritation: this compound can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), such as safety glasses and gloves, should be worn.[1]
Q2: What are the key environmental considerations for this process?
A2: The main environmental considerations are:
-
Waste Management: The process generates acidic wastewater from the neutralization and washing steps. This water may also contain dissolved organic compounds and needs to be treated before discharge.[19]
-
Use of Solvents: Some synthesis routes may use organic solvents that are harmful to the environment.[20] Whenever possible, solvent-free processes or the use of green solvents should be prioritized.
-
Catalyst Disposal: Solid catalysts, once they can no longer be regenerated, need to be disposed of in accordance with local regulations.
Q3: How do heat and mass transfer limitations affect the scale-up of this reaction?
A3: In large industrial reactors, inefficient mixing and heat transfer can lead to:
-
Non-uniform Temperature Distribution: This can create localized hot spots, leading to increased byproduct formation and potential catalyst degradation.[21]
-
Poor Reactant Contact: Inefficient mixing can result in incomplete conversion as the reactants and catalyst are not brought into sufficient contact.
-
Challenges in Process Control: The thermal inertia of large reactors makes it more difficult to control the temperature precisely, which is critical for selectivity.
To mitigate these effects, it is important to use reactors with efficient agitation systems and heat transfer surfaces. Computational fluid dynamics (CFD) modeling can be a useful tool to predict and optimize mixing and heat transfer in large-scale reactors.
Experimental Protocols
Key Experiment: Synthesis of this compound via Esterification of Alpha-Terpineol
This protocol is a general guideline for a batch synthesis process. The specific quantities and conditions should be optimized for your particular equipment and desired scale.
Materials:
-
Alpha-terpineol (high purity)
-
Acetic anhydride
-
Acid catalyst (e.g., phosphoric acid, solid acid catalyst)
-
Sodium carbonate solution (for neutralization)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Equipment:
-
Jacketed glass-lined or stainless steel reactor with an agitator, temperature probe, condenser, and addition funnel.
-
Heating/cooling system for the reactor jacket.
-
Separatory funnel or decanter for phase separation.
-
Vacuum distillation setup with a fractionating column.
Procedure:
-
Charging the Reactor: Charge the reactor with alpha-terpineol and the acid catalyst.
-
Addition of Acetic Anhydride: Slowly add the acetic anhydride to the reactor under agitation. The reaction is exothermic, so control the addition rate to maintain the desired reaction temperature.
-
Reaction: Heat the mixture to the optimal reaction temperature (typically in the range of 40-80°C, depending on the catalyst) and hold for several hours. Monitor the reaction progress by taking samples and analyzing them using gas chromatography (GC).
-
Cooling and Quenching: Once the desired conversion is achieved, cool the reaction mixture.
-
Neutralization: Slowly add a sodium carbonate solution to neutralize the acidic catalyst and any unreacted acetic anhydride. Be cautious as this will generate carbon dioxide gas.
-
Washing: Transfer the mixture to a separatory vessel. Wash the organic layer sequentially with water and then with brine to remove any remaining salts and water-soluble impurities. If an emulsion forms, refer to the troubleshooting guide above.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and purify the crude this compound by vacuum fractional distillation.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. ijset.com [ijset.com]
- 3. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 4. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 5. Removal of acetic acid from wastewater by esterification in the membrane reactor -Membrane and Water Treatment [koreascience.kr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sterlingtt.com [sterlingtt.com]
- 9. Heterogeneous Zeolite-Based Catalyst for Esterification of α-Pinene to α-Terpinyl Acetate – Oriental Journal of Chemistry [orientjchem.org]
- 10. FACTORS AFFECTING DISTILLATION COLUMN OPERATION [rccostello.com]
- 11. Distillation Column Troubleshooting: Flooding/Foaming/Weeping Diagnosis [eureka.patsnap.com]
- 12. Distillation Column Troubleshooting: Flooding, Weeping, And Tray Damage [eureka.patsnap.com]
- 13. youtube.com [youtube.com]
- 14. Azeotropic distillation | PPTX [slideshare.net]
- 15. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Effect of Acidic Industrial Effluent Release on Microbial Diversity and Trace Metal Dynamics During Resuspension of Coastal Sediment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of terpinyl acetate from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 21. diva-portal.org [diva-portal.org]
Technical Support Center: Synthesis and Removal of By-products in α-Terpinyl Acetate Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of α-terpinyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the common by-products formed during the synthesis of α-terpinyl acetate from α-pinene?
A1: The synthesis of α-terpinyl acetate from α-pinene, typically through reaction with acetic acid or acetic anhydride, is often accompanied by the formation of several by-products. These arise from isomerization, rearrangement, and competing esterification reactions. Common by-products include:
-
Isomeric Terpenes: Camphene, limonene, and various terpinenes are formed through the rearrangement of the α-pinene carbocation intermediate.
-
Other Terpene Esters: Bornyl acetate and fenchyl acetate can be produced through alternative esterification pathways.[1]
-
Unreacted Starting Materials: Residual α-pinene and α-terpineol (if the synthesis proceeds via terpineol) are common impurities.
-
Olefinic By-products: Dehydration of terpene alcohols can lead to the formation of various terpene hydrocarbons (olefins).[2]
The relative abundance of these by-products is highly dependent on the catalyst used, reaction temperature, and reaction time.[3]
Q2: How can these by-products be removed to obtain high-purity α-terpinyl acetate?
A2: The most effective method for removing the by-products from the α-terpinyl acetate synthesis is vacuum fractional distillation .[4] This technique separates compounds based on their boiling point differences. Since many of the by-products have boiling points close to that of α-terpinyl acetate, a fractional distillation column with a sufficient number of theoretical plates is necessary for efficient separation.[5]
The general purification workflow after the synthesis reaction involves:
-
Neutralization: The crude reaction mixture is typically neutralized to remove any acidic catalysts. This can be done by washing with a solution of sodium carbonate or sodium hydroxide.[2]
-
Washing: Subsequent washing with water and/or a saturated saline solution helps to remove any remaining salts and water-soluble impurities.[2]
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) to remove residual water.
-
Vacuum Fractional Distillation: The dried crude product is then subjected to fractional distillation under reduced pressure. Vacuum is applied to lower the boiling points of the components and prevent thermal degradation of the heat-sensitive terpenes and esters.[1][6]
Q3: What are the key parameters to control during vacuum fractional distillation for optimal purification?
A3: To achieve high-purity α-terpinyl acetate, the following parameters during vacuum fractional distillation are critical:
-
Vacuum Pressure: A stable, reduced pressure is essential to lower the boiling points and prevent product degradation. Typical pressures for terpene distillation range from 5 to 15 mmHg.[4][7]
-
Reflux Ratio: The reflux ratio, which is the ratio of the amount of condensate returned to the column to the amount collected as distillate, is crucial for achieving good separation. A higher reflux ratio generally leads to better separation but increases the distillation time. An optimal reflux ratio needs to be determined for a specific distillation setup and mixture composition.[4][7]
-
Column Efficiency (Theoretical Plates): The fractionating column must have a sufficient number of theoretical plates to separate components with close boiling points. The required number of plates depends on the boiling point differences of the components in the mixture.[5]
-
Heating Rate: A slow and steady heating rate is necessary to maintain equilibrium within the distillation column and ensure a gradual separation of the fractions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of α-Terpinyl Acetate from By-products | - Insufficient column efficiency (too few theoretical plates).- Reflux ratio is too low.- Distillation rate is too fast.- Unstable vacuum. | - Use a longer or more efficient fractionating column.- Increase the reflux ratio.- Reduce the heating rate to slow down the distillation.- Ensure the vacuum system is leak-free and the pressure is stable. |
| Product Decomposition (Darkening of Color, Off-Odor) | - Distillation temperature is too high.- Presence of residual acid catalyst. | - Increase the vacuum (lower the pressure) to reduce the boiling points.- Ensure complete neutralization of the crude product before distillation. |
| "Bumping" or Uncontrolled Boiling | - Uneven heating.- Absence of boiling chips or a magnetic stirrer. | - Use a heating mantle for even heat distribution.- Add fresh boiling chips or use a magnetic stirrer in the boiling flask. |
| Flooding of the Distillation Column | - Excessive heating rate, leading to a high vapor flow that the column cannot handle. | - Reduce the heating rate to decrease the rate of vaporization. |
| Low Yield of Purified Product | - Incomplete reaction during synthesis.- Loss of product during workup and transfers.- Inefficient collection of fractions during distillation. | - Optimize the synthesis reaction conditions (catalyst, temperature, time).- Be meticulous during the washing and transfer steps.- Carefully monitor the distillation temperature and collect the desired fraction at the correct boiling point range. |
| Suspected Azeotrope Formation | - A mixture of two or more components boils at a constant temperature and composition, making separation by simple distillation impossible.[8] | - While specific azeotropes for this system are not widely reported, if suspected, consider using azeotropic distillation by adding an entrainer that forms a new, lower-boiling azeotrope with one of the components, which can then be more easily separated.[9] |
Experimental Protocols & Data
General Protocol for Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all joints are properly sealed and connected to a vacuum pump with a pressure gauge.
-
Charging the Flask: Charge the dried crude α-terpinyl acetate mixture into the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system, ensuring it is stable at the desired pressure before starting to heat.
-
Heating and Distillation: Begin heating the flask gently using a heating mantle. As the mixture heats up, you will observe a vapor front rising through the column.
-
Equilibration: Allow the system to equilibrate by adjusting the heating rate so that a steady reflux is established in the column.
-
Collecting Fractions: Once the temperature at the distillation head stabilizes, begin collecting the first fraction, which will be enriched in the lower-boiling point components (e.g., isomeric terpenes).
-
Main Fraction: As the temperature starts to rise again and then stabilizes at the boiling point of α-terpinyl acetate at the working pressure, change the receiving flask to collect the main product fraction.
-
Final Fraction: Collect any higher-boiling point components as a final fraction after the main product has distilled over.
-
Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine their composition and the purity of the α-terpinyl acetate fraction.
Quantitative Data: Boiling Points of Key Compounds
The separation by fractional distillation relies on the differences in the boiling points of the components. The following table summarizes the available boiling point data. Note that boiling points at reduced pressure are crucial for vacuum distillation.
| Compound | Boiling Point at Atmospheric Pressure (°C) | Boiling Point at Reduced Pressure (°C @ mmHg) |
| α-Terpinyl Acetate | 220[10] | 115 @ 2[11] |
| α-Pinene | 155-156 | ~50-52 @ 20 |
| Camphene | 159-160 | ~53-55 @ 20 |
| d-Limonene | 176 | ~68-70 @ 20 |
| Bornyl Acetate | 223-224 | ~100-102 @ 10 |
| α-Terpineol | 219-220 | 104 @ 15 |
Note: Boiling points at reduced pressure are estimates based on available data and may vary. It is recommended to perform a preliminary small-scale distillation to determine the exact boiling ranges under your specific experimental conditions.
GC-MS Analysis Protocol for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying the components in the reaction mixture and purified fractions.
-
Sample Preparation: Dilute a small aliquot of the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Column: Use a non-polar or medium-polarity capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5).
-
GC Oven Program: A typical temperature program would start at a low temperature (e.g., 50-60°C) and ramp up to a higher temperature (e.g., 250-280°C) to elute all components. An example program could be: initial temperature of 60°C for 2 minutes, then ramp at 5°C/min to 180°C, then ramp at 20°C/min to 280°C and hold for 5 minutes.[2]
-
Mass Spectrometer: The mass spectrometer should be operated in electron ionization (EI) mode.
-
Identification: Identify the components by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of each component can be determined by the area normalization method from the GC chromatogram.
Visualizations
Caption: Workflow for the synthesis and purification of α-terpinyl acetate.
Caption: Formation pathways of α-terpinyl acetate and major by-products.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN101503354A - Method for preparing terpinyl acetate - Google Patents [patents.google.com]
- 3. ScenTree - Alpha-Terpinyl acetate (CAS N° 80-26-2) [scentree.co]
- 4. mdpi.com [mdpi.com]
- 5. vernier.com [vernier.com]
- 6. rootsciences.com [rootsciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Azeotrope - Wikipedia [en.wikipedia.org]
- 9. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 10. nmppdb.com.ng [nmppdb.com.ng]
- 11. This compound | C12H20O2 | CID 111037 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability issues of alpha-Terpinyl acetate in acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of α-terpinyl acetate (B1210297) in acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with α-terpinyl acetate in experimental formulations?
A1: The primary stability concern for α-terpinyl acetate, an ester, is its susceptibility to hydrolysis, particularly in aqueous environments under both acidic and basic conditions. This chemical degradation leads to the formation of α-terpineol and acetic acid, which can alter the physicochemical properties, efficacy, and sensory attributes of a formulation.
Q2: How stable is α-terpinyl acetate in acidic aqueous solutions?
A2: α-Terpinyl acetate is highly unstable in acidic aqueous solutions. Studies have shown that its half-life can be 10 minutes or less at pH values of 2 and 4.[1] The hydrolysis in acidic conditions is a reversible reaction catalyzed by the presence of hydronium ions (H₃O⁺).
Q3: What happens to the degradation products of α-terpinyl acetate under acidic conditions?
A3: Under acidic conditions, the primary hydrolysis product, α-terpineol, can undergo further degradation through acid-catalyzed dehydration. This can lead to the formation of a complex mixture of terpene hydrocarbons, such as terpinolene, dipentene, α-terpinene, and γ-terpinene.
Q4: What is the stability of α-terpinyl acetate in basic (alkaline) conditions?
Q5: What are the main degradation products of α-terpinyl acetate?
A5: The principal degradation products of α-terpinyl acetate under both acidic and basic hydrolysis are α-terpineol and acetic acid (or its salt in basic conditions). Under more strenuous acidic conditions, α-terpineol can further dehydrate to various terpene hydrocarbons.
Troubleshooting Guides
Issue 1: Rapid loss of α-terpinyl acetate in an acidic formulation.
| Possible Cause | Troubleshooting Steps |
| Low pH of the formulation | Measure the pH of your formulation. If it is in the acidic range (pH < 7), this is likely the primary cause of degradation. Consider reformulating with a buffer system to maintain a pH closer to neutral, if compatible with your application. |
| Presence of water | α-Terpinyl acetate hydrolysis requires water. If possible, minimize the water content in your formulation or use an anhydrous solvent system. |
| Elevated temperature | Higher temperatures accelerate the rate of hydrolysis. Store your formulation at a lower temperature to improve stability. |
Issue 2: Unexpected peaks appearing in the chromatogram during stability analysis of a formulation containing α-terpinyl acetate.
| Possible Cause | Troubleshooting Steps |
| Degradation of α-terpinyl acetate | The new peaks are likely degradation products. The primary product is α-terpineol. In acidic media, secondary degradation products like terpinolene, dipentene, and various terpinenes may also be present. |
| Interaction with excipients | Some excipients may react with α-terpinyl acetate or its degradation products. Review the compatibility of all formulation components. |
| Contamination | Ensure proper handling and storage to avoid contamination of your sample. |
Experimental Protocols
Forced Degradation Study Protocol for α-Terpinyl Acetate
This protocol outlines a general procedure for conducting a forced degradation study on α-terpinyl acetate to identify potential degradation products and assess its intrinsic stability. The goal is to achieve 5-20% degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of α-terpinyl acetate at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
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Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
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Incubate at 60°C and monitor at regular intervals (e.g., 5, 10, 15, 30 minutes) due to the high instability in acid.
-
After the desired time, neutralize the solution with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis (Saponification):
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
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Incubate at 60°C and monitor at time points such as 1, 2, 4, and 8 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
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Store at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of α-terpinyl acetate in a stability chamber at 70°C for 48 hours.
-
For solution stability, heat the stock solution at 70°C for 24 hours.
-
Dissolve/dilute the sample in the mobile phase for analysis.
-
3. Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating analytical method (see below).
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Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Stability-Indicating Analytical Method (HPLC-UV)
This method can be used to separate and quantify α-terpinyl acetate from its primary degradation product, α-terpineol.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Data Presentation
Table 1: Summary of α-Terpinyl Acetate Stability under Stress Conditions (Hypothetical Data)
| Stress Condition | Time | % α-Terpinyl Acetate Remaining | Major Degradation Products |
| 0.1 M HCl at 60°C | 10 min | 45% | α-Terpineol, Acetic Acid |
| 0.1 M NaOH at 60°C | 4 hours | 82% | α-Terpineol, Acetate Salt |
| 3% H₂O₂ at RT | 24 hours | 95% | Minor unidentified peaks |
| 70°C (Solid) | 48 hours | 98% | Minor unidentified peaks |
Visualizations
Caption: Acid-catalyzed degradation pathway of α-terpinyl acetate.
References
Technical Support Center: Improving the Solubility of alpha-Terpinyl Acetate for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize alpha-Terpinyl acetate (B1210297) for in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of alpha-Terpinyl acetate in common laboratory solvents?
A1: this compound is a hydrophobic compound that is practically insoluble in water. However, it is soluble in various organic solvents. It is crucial to use a suitable solvent to prepare a concentrated stock solution before diluting it to the final working concentration in your aqueous assay medium. For detailed solubility data, please refer to the table below.
Q2: Which solvent should I choose to prepare my this compound stock solution for cell-based assays?
A2: The most commonly used solvents for preparing stock solutions of hydrophobic compounds for cell-based assays are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). The choice depends on the specific requirements of your experiment and the tolerance of your cell line to the solvent.[1] It is recommended to prepare a high-concentration stock solution to minimize the final solvent concentration in the cell culture medium.
Q3: What is the maximum recommended final concentration of solvents like DMSO or ethanol in a cell culture medium?
A3: The final concentration of organic solvents in cell culture should be kept as low as possible to avoid cytotoxicity and other off-target effects. For most cell lines, the final concentration of DMSO should not exceed 1%, with many researchers aiming for 0.1% or lower.[2][3] Similarly, the final concentration of ethanol should ideally be kept below 0.5% to 1%.[1] However, solvent tolerance can be cell-line specific, so it is essential to perform a vehicle control experiment to determine the maximum non-toxic solvent concentration for your specific cells.[1]
Q4: Can I use surfactants to improve the solubility of this compound in my aqueous assay buffer?
A4: Yes, non-ionic surfactants like Tween 80 (polysorbate 80) can be used to increase the solubility of essential oil components like this compound in aqueous solutions.[4][5] Surfactants work by forming micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous medium.[6] It is important to determine the optimal concentration of the surfactant and to run appropriate vehicle controls, as high concentrations of surfactants can also be toxic to cells.
Troubleshooting Guide
Issue 1: My this compound precipitates immediately after I add the stock solution to my cell culture medium.
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Question: I dissolved this compound in DMSO to make a 100 mM stock solution. When I add it to my cell culture medium to get a final concentration of 100 µM, a cloudy precipitate forms instantly. What is happening and how can I prevent this?
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Answer: This phenomenon is often referred to as "solvent shock" or "crashing out." It occurs when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.[7] The sudden change in solvent polarity causes the compound to precipitate.
Solutions:
-
Reduce the Final Concentration: Your target concentration may be above the solubility limit of this compound in the final medium. Try testing a lower final concentration.
-
Use Pre-warmed Medium: Always add your compound to cell culture medium that has been pre-warmed to 37°C, as solubility is often higher at this temperature.[8]
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to the final volume of medium, perform one or more intermediate dilution steps in pre-warmed medium. This gradual decrease in solvent concentration can help keep the compound in solution.[8]
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Increase Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid dispersal.[8]
-
Issue 2: The media with this compound looks fine at first, but I see a precipitate after a few hours of incubation.
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Question: My prepared media containing this compound was clear initially, but after several hours in the 37°C incubator, I noticed a crystalline precipitate. What could be the cause?
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Answer: This delayed precipitation can be due to several factors:
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Metastable Supersaturation: You may have created a supersaturated solution that is thermodynamically unstable and precipitates over time.
-
Temperature Fluctuations: Although you pre-warmed the media, slight temperature changes can still affect solubility over longer periods.
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Interaction with Media Components: The compound may be slowly interacting with components in the media, such as salts or proteins in the serum, leading to the formation of an insoluble complex.[7]
Solutions:
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Lower the Working Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay.
-
Consider a Surfactant: Incorporating a low concentration of a biocompatible surfactant like Tween 80 in your final medium can help maintain the solubility of the compound over time.
-
Prepare Freshly: Prepare the final working solution of this compound in the medium immediately before adding it to your cells.
-
Issue 3: I am observing toxicity in my cells, even at low concentrations of this compound.
-
Question: My cell viability is decreasing even at what should be a non-toxic concentration of this compound. Could the solvent be the problem?
-
Answer: Yes, it is highly likely that the solvent is contributing to the observed toxicity.
Solutions:
-
Run a Vehicle Control: Always include a control group that is treated with the same final concentration of the solvent (e.g., DMSO or ethanol) without the this compound. This will allow you to distinguish between the toxicity of the compound and the toxicity of the solvent.
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Determine the Maximum Tolerable Solvent Concentration: Perform a dose-response experiment with the solvent alone to determine the highest concentration that does not affect your cells' viability or the specific endpoint you are measuring.
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Reduce the Solvent Concentration: Prepare a more concentrated stock solution of this compound so that you can add a smaller volume to your medium, thereby lowering the final solvent concentration.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes |
| Water | Insoluble / Practically Insoluble[8][9][10] | Estimated solubility of 18.97 mg/L at 25°C.[1] |
| Dimethyl Sulfoxide (DMSO) | 90 mg/mL[2] | Ultrasonic assistance may be required.[2] |
| Ethanol | Soluble[1][3][8] | A 1 ml in 5 ml 70% ethanol solution is possible.[3][11] |
| Ether | Soluble[8] | No quantitative data available. |
| Ethyl Acetate | Soluble[8] | No quantitative data available. |
| Oils (Fixed and Mineral) | Soluble[1][9][11] | No quantitative data available. |
| Propylene Glycol | Soluble[1][11] | No quantitative data available. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution for In Vitro Assays
This protocol describes the standard method for preparing a stock solution of this compound in DMSO and its subsequent dilution into cell culture medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
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Complete cell culture medium (e.g., DMEM with 10% FBS), sterile
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound.
-
Add the appropriate volume of sterile DMSO to achieve a high concentration stock solution (e.g., 100 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.[2]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Option A (Direct Dilution - for low final concentrations):
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Calculate the volume of the stock solution needed to achieve the desired final concentration.
-
While gently vortexing the pre-warmed medium, add the calculated volume of the stock solution dropwise.
-
Visually inspect the solution for any signs of precipitation.
-
-
Option B (Serial Dilution - recommended to prevent precipitation):
-
Create an intermediate dilution of the stock solution in the pre-warmed medium. For example, to achieve a final concentration of 100 µM from a 100 mM stock (a 1:1000 dilution), you could first make a 1:100 dilution in the medium to get a 1 mM intermediate solution.
-
Then, perform a final 1:10 dilution of the intermediate solution in fresh, pre-warmed medium to reach the 100 µM working concentration.
-
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control by adding the same volume of DMSO to the pre-warmed medium as was used to prepare the highest concentration of the this compound working solution.
-
-
Application to Cells:
-
Use the freshly prepared working solutions and the vehicle control to treat your cells immediately.
-
Mandatory Visualization
Caption: Workflow for solubilizing this compound for in vitro assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 11. cellculturedish.com [cellculturedish.com]
troubleshooting poor separation of alpha-Terpinyl acetate in GC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the Gas Chromatography (GC) analysis of α-Terpinyl acetate (B1210297). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor separation between α-Terpinyl acetate and other terpenes, particularly α-terpineol.
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Question: My chromatogram shows co-eluting or poorly resolved peaks for α-Terpinyl acetate and what I suspect to be α-terpineol. How can I improve their separation?
-
Answer: Poor separation between α-Terpinyl acetate and α-terpineol is a common challenge due to their similar chemical structures. Here are several strategies to enhance resolution:
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Optimize the Temperature Program: A slow, controlled temperature ramp is crucial for separating closely related compounds.[1][2][3] Avoid excessively fast ramps, as this can lead to co-elution. Start with a lower initial oven temperature to improve the separation of more volatile components. A typical starting point is a "scouting gradient" with a low initial temperature (e.g., 40-60°C) and a ramp rate of 10°C/min.[1] You can then optimize from there. For instance, a program with an initial temperature of 60°C held for 5 minutes, followed by a ramp of 3°C/min to 180°C, has been shown to be effective.[4]
-
Select an Appropriate GC Column: The choice of stationary phase is critical. For terpene analysis, a non-polar or mid-polar column is generally recommended. A 100% dimethyl polysiloxane column or a 5% phenyl-methylpolysiloxane (e.g., HP-5MS) are common choices that separate compounds primarily based on their boiling points.[4][5][6] Using a longer column (e.g., 30m or 60m) can also increase theoretical plates and improve resolution.[6]
-
Adjust Carrier Gas Flow Rate: Ensure your carrier gas (typically Helium or Hydrogen) flow rate is optimal. A lower flow rate can sometimes improve the separation of closely eluting peaks, but it will also increase the analysis time.
-
Issue 2: Peak Tailing of α-Terpinyl Acetate.
-
Question: The peak for α-Terpinyl acetate in my chromatogram is showing significant tailing. What could be the cause and how do I fix it?
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Answer: Peak tailing is often indicative of active sites within the GC system. Here's how to troubleshoot this issue:
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Check for System Contamination: Active sites can be present in the injector liner, the column itself, or the detector.
-
Injector Liner: The glass liner in the injector port can become contaminated with non-volatile residues from your sample matrix. Regularly replace or clean and deactivate the liner. Using a deactivated liner is crucial.
-
Column Contamination: The front end of the GC column can become contaminated over time. Trimming the first few centimeters of the column can often resolve this issue.
-
Septum Bleed: Particles from a worn-out septum can also contribute to active sites. Ensure you are using high-quality, low-bleed septa and replace them regularly.[5]
-
-
Sample Preparation: Ensure your sample is properly prepared and free of particulate matter. If analyzing essential oils, consider a dilution step in an appropriate solvent like ethyl acetate to minimize matrix effects.[7]
-
Issue 3: Poor Peak Shape (Broadening or Splitting).
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Question: My α-Terpinyl acetate peak is broad or split. What are the likely causes?
-
Answer: Broad or split peaks can arise from several factors related to the injection technique and system setup:
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Improper Injection Technique: A slow or inconsistent injection can lead to band broadening. If performing manual injections, ensure a fast and smooth injection. An autosampler is recommended for better reproducibility.
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Injector Temperature: The injector temperature should be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. A typical starting point is 250°C.[5]
-
Solvent Effects: Mismatched solvent polarity with the stationary phase or injecting a large volume of a highly volatile solvent can cause peak splitting or broadening. Ensure the solvent is compatible with your column and consider reducing the injection volume.
-
Experimental Protocols
Below are example GC method parameters that can be used as a starting point for the analysis of α-Terpinyl acetate.
Table 1: Example GC-MS Method Parameters for α-Terpinyl Acetate Analysis
| Parameter | Method 1 | Method 2 |
| GC Column | 100% Dimethyl Polysiloxane (30 m x 0.25 mm ID x 0.25 µm film thickness)[5] | HP-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness)[4] |
| Injector Temperature | 250°C[5] | 250°C |
| Injection Mode | Splitless[5] | Split (Ratio 1:30)[4] |
| Carrier Gas | Helium[4][5] | Helium[4] |
| Flow Rate | 1.6 mL/min[5] | 1 mL/min[4] |
| Oven Program | Initial 50°C (hold 7 min), ramp 4°C/min to 250°C (hold 5 min)[5] | Initial 60°C (hold 5 min), ramp 3°C/min to 180°C, then 20°C/min to 280°C (hold 10 min)[4] |
| Detector | Mass Spectrometer (MS) | Mass Spectrometer (MS) |
| MS Ionization | 70 eV[4] | 70 eV[4] |
| Mass Range | m/z 30-500[4] | Not Specified |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor separation of α-Terpinyl acetate in a GC analysis.
Caption: Troubleshooting workflow for poor GC separation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. floraandfona.org.in [floraandfona.org.in]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
Technical Support Center: Overcoming Bacterial Resistance to α-Terpinyl Acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with α-terpinyl acetate (B1210297).
Troubleshooting Guide
This guide addresses specific issues that may arise during your research on the antibacterial properties of α-terpinyl acetate.
| Issue | Potential Cause | Recommended Solution |
| High Minimum Inhibitory Concentration (MIC) values observed for α-terpinyl acetate against test bacteria. | Intrinsic resistance of the bacterial strain (e.g., Gram-negative bacteria with an outer membrane barrier).[1] Development of acquired resistance mechanisms. | 1. Synergy Testing: Combine α-terpinyl acetate with other essential oil components (e.g., α-terpineol, linalool) or conventional antibiotics to identify synergistic interactions that enhance its efficacy.[2][3] 2. Efflux Pump Inhibition Assay: Investigate if efflux pumps are responsible for the observed resistance. If so, co-administer α-terpinyl acetate with a known efflux pump inhibitor.[4][5][6] 3. Optimize Assay Conditions: Ensure the broth microdilution or agar (B569324) diffusion method is properly validated for volatile compounds like α-terpinyl acetate to prevent evaporation and ensure accurate concentration exposure. |
| Inconsistent or non-reproducible MIC results. | Evaporation of α-terpinyl acetate during incubation. Improper solubilization of the hydrophobic compound in the aqueous culture medium. Variation in inoculum density. | 1. Seal Plates: Use sealing films or plates with tight-fitting lids during incubation to minimize evaporation. 2. Use of a Solubilizing Agent: Employ a non-inhibitory solvent (e.g., DMSO, ethanol) or a surfactant (e.g., Tween 80) at a low, non-toxic concentration to ensure proper dispersion of α-terpinyl acetate in the broth. Run appropriate solvent controls. 3. Standardize Inoculum: Strictly adhere to standardized inoculum preparation methods, such as adjusting the bacterial suspension to a 0.5 McFarland standard.[7] |
| α-Terpinyl acetate is effective against planktonic bacteria but fails to eradicate biofilms. | The extracellular polymeric substance (EPS) matrix of the biofilm acts as a physical barrier, preventing α-terpinyl acetate from reaching the embedded bacteria. Altered metabolic state of bacteria within the biofilm. | 1. Biofilm Disruption Assay: Combine α-terpinyl acetate with agents that can degrade the biofilm matrix (e.g., enzymes like DNase I or proteinase K). 2. Synergistic Combinations: Test the synergistic effects of α-terpinyl acetate with other anti-biofilm compounds or antibiotics. 3. Time-Kill Curve Analysis: Evaluate the efficacy of α-terpinyl acetate against established biofilms over an extended period to determine the required exposure time for eradication. |
| Difficulty in determining the mechanism of acquired resistance. | Multiple resistance mechanisms may be at play (e.g., target modification, enzymatic degradation, efflux pumps). | 1. Gene Expression Analysis: Use RT-qPCR to investigate the upregulation of genes known to be involved in resistance, such as those encoding efflux pumps. 2. Cell Morphology Studies: Employ electron microscopy (SEM/TEM) to observe any structural changes in the bacterial cell wall or membrane after prolonged exposure to sub-lethal concentrations of α-terpinyl acetate.[8] 3. Whole Genome Sequencing: Sequence the genomes of resistant and susceptible strains to identify mutations associated with resistance. |
Frequently Asked Questions (FAQs)
1. What are the known mechanisms of bacterial resistance to terpenes like α-terpinyl acetate?
Bacteria can exhibit resistance to terpenes through several mechanisms:
-
Efflux Pumps: These are membrane proteins that actively transport antimicrobial compounds out of the bacterial cell, preventing them from reaching their intracellular targets.[4][5][6] Terpenes have been identified as both substrates and inhibitors of these pumps.[4]
-
Biofilm Formation: Bacteria embedded in a self-produced matrix of extracellular polymeric substances (EPS) are more resistant to antimicrobial agents. The EPS matrix acts as a diffusion barrier, limiting the penetration of compounds like α-terpinyl acetate.[9]
-
Cell Membrane and Wall Modifications: Changes in the composition and structure of the bacterial cell membrane and wall can reduce the permeability and accumulation of hydrophobic compounds like terpenes.[10]
-
Enzymatic Degradation: Although less common for terpenes, some bacteria may possess enzymes capable of modifying or degrading the compound.
2. How can I investigate if efflux pumps are responsible for resistance to α-terpinyl acetate in my bacterial strain?
You can perform an efflux pump inhibition assay. This typically involves determining the MIC of α-terpinyl acetate in the presence and absence of a known efflux pump inhibitor (EPI), such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) or verapamil. A significant reduction in the MIC in the presence of the EPI suggests the involvement of efflux pumps.
3. What are some potential synergistic combinations to test with α-terpinyl acetate?
Based on studies with related terpenes, promising synergistic combinations include:
-
Other Terpenes: Combining α-terpinyl acetate with other monoterpenes like α-terpineol, linalool, or terpinen-4-ol may enhance its activity.[2][3]
-
Conventional Antibiotics: Testing α-terpinyl acetate in combination with antibiotics such as aminoglycosides (e.g., gentamicin), fluoroquinolones (e.g., ciprofloxacin), or β-lactams (e.g., amoxicillin) could reveal synergistic effects.[11][12]
4. My results show that α-terpinyl acetate has a higher MIC against Gram-negative bacteria compared to Gram-positive bacteria. Is this expected?
Yes, this is a common observation for many essential oils and their components.[1] The outer membrane of Gram-negative bacteria contains lipopolysaccharide (LPS), which acts as a barrier to hydrophobic compounds like α-terpinyl acetate, thus reducing their efficacy.[1]
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of α-Terpineol (a related monoterpenoid) Against Various Bacterial Strains.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 780 | [8] |
| Escherichia coli | 780 | [8] |
| Pseudomonas aeruginosa | >2500 | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1250 | [3] |
Note: Data for the closely related compound α-terpineol is presented as a reference due to the limited availability of specific MIC data for α-terpinyl acetate against a wide range of bacteria in the reviewed literature.
Table 2: Synergistic Activity of α-Terpineol with Farnesol against Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300.
| Compound(s) | MIC (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation | Reference |
| α-Terpineol alone | Not specified | - | - | [2] |
| Farnesol alone | Not specified | - | - | [2] |
| α-Terpineol + Farnesol | Not specified | 0.19 | Synergistic | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from standardized methods for antimicrobial susceptibility testing of essential oils.[7][13]
-
Preparation of α-Terpinyl Acetate Stock Solution: Prepare a stock solution of α-terpinyl acetate in a suitable solvent (e.g., 10% DMSO) to ensure its solubility in the aqueous broth.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Serial Dilutions: Add 50 µL of the α-terpinyl acetate stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth with inoculum, no α-terpinyl acetate) and a negative control (broth only). If a solvent is used, include a solvent control (broth with inoculum and the highest concentration of the solvent used).
-
Incubation: Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of α-terpinyl acetate that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
This method is used to evaluate the synergistic effect of α-terpinyl acetate with another compound (e.g., an antibiotic).
-
Plate Setup: In a 96-well plate, prepare serial dilutions of α-terpinyl acetate along the x-axis and the second compound along the y-axis.
-
Inoculation: Inoculate the wells with a standardized bacterial suspension as described in the MIC protocol.
-
Incubation: Incubate the plate under appropriate conditions.
-
Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Visualizations
Workflow for antimicrobial susceptibility testing of α-terpinyl acetate.
Mechanisms of and strategies to overcome bacterial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Preliminary Evaluation of the Synergistic Antibacterial Effects of Selected Commercial Essential Oil Compounds Against Methicillin-Resistant Staphylococcus aureus ATCC 43300 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First Evidence of a Combination of Terpinen-4-ol and α-Terpineol as a Promising Tool against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terpenes as bacterial efflux pump inhibitors: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Terpenes as bacterial efflux pump inhibitors: A systematic review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Harnessing Monoterpenes and Monoterpenoids as Weapons against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Essential Oils, A New Horizon in Combating Bacterial Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Terpenoids as principal bioactive compound of Cissampelos oppositifolia essential oils: enhancing synergistic efficacy with conventional antibiotics [frontiersin.org]
- 13. preprints.org [preprints.org]
Technical Support Center: Enhancing the Bioavailability of Alpha-Terpinyl Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of alpha-terpinyl acetate (B1210297) to enhance its bioavailability.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating alpha-terpinyl acetate for oral delivery?
This compound is a lipophilic compound with poor water solubility.[1][2] This low aqueous solubility is a significant hurdle for oral bioavailability, as the compound may not adequately dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Consequently, a large portion of the administered dose may pass through the gastrointestinal tract without being absorbed, leading to low therapeutic efficacy.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
Several advanced formulation strategies can be employed to overcome the solubility and bioavailability challenges of this compound. The most common and effective approaches include:
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Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range (typically 20-200 nm). The small droplet size provides a large surface area for drug release and absorption.
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Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. They can encapsulate lipophilic drugs like this compound, protecting them from degradation and enhancing their uptake.
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Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, increasing their solubility and stability.[3]
Q3: How do nanoemulsions improve the bioavailability of this compound?
Nanoemulsions enhance the bioavailability of this compound through several mechanisms:
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Increased Solubilization: this compound is dissolved in the oil phase of the nanoemulsion, bypassing the need for dissolution in aqueous gastrointestinal fluids.
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Enhanced Absorption: The small droplet size of nanoemulsions allows for better adhesion to the intestinal mucosa and facilitates transport across the epithelial cells.
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Protection from Degradation: Encapsulating this compound within the oil droplets can protect it from enzymatic degradation in the gastrointestinal tract.
Q4: What are the key parameters to consider when developing a nanoemulsion formulation?
The critical parameters for a stable and effective nanoemulsion formulation include:
-
Droplet Size and Polydispersity Index (PDI): A small droplet size and a low PDI are desirable for better stability and absorption.
-
Zeta Potential: This indicates the surface charge of the droplets and is a key factor in predicting the stability of the nanoemulsion. A zeta potential of ±30 mV or higher is generally considered stable.
-
Drug Loading and Encapsulation Efficiency: These parameters determine the amount of this compound that can be incorporated into the nanoemulsion.
-
Stability: The formulation should be stable over time, without significant changes in droplet size, PDI, or drug content.
Q5: How do Solid Lipid Nanoparticles (SLNs) work to increase bioavailability?
SLNs improve the bioavailability of this compound by:
-
Controlled Release: The solid lipid matrix can provide a sustained release of the encapsulated drug.
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Enhanced Uptake: SLNs can be taken up by the lymphatic system, bypassing the first-pass metabolism in the liver, which can significantly increase the amount of drug reaching systemic circulation.
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Improved Stability: The solid matrix protects the encapsulated drug from chemical and enzymatic degradation.
Q6: What is the mechanism of bioavailability enhancement by cyclodextrins?
Cyclodextrins have a hydrophilic exterior and a lipophilic interior cavity.[3] this compound, being lipophilic, can be encapsulated within the cyclodextrin cavity, forming an inclusion complex. This complex has a higher aqueous solubility than the free drug, leading to an increased concentration of the drug at the absorption site.
II. Troubleshooting Guides
A. Nanoemulsion Formulation Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Phase Separation or Creaming | - Inappropriate surfactant or co-surfactant concentration.- Incorrect oil-to-water ratio.- Insufficient homogenization energy. | - Optimize the surfactant-to-oil ratio (SOR) and surfactant-to-co-surfactant ratio (SCoS).- Adjust the oil phase percentage.- Increase homogenization time or speed. Use a high-pressure homogenizer if available. |
| Large Droplet Size and High PDI | - Inefficient homogenization.- Poor choice of surfactant.- Ostwald ripening. | - Increase homogenization energy (time, speed, or pressure).- Screen different surfactants with appropriate HLB values.- Select an oil phase with lower water solubility to minimize Ostwald ripening. |
| Low Drug Loading/Encapsulation Efficiency | - Poor solubility of this compound in the chosen oil phase.- Drug precipitation during formulation. | - Screen different oils to find one with higher solubilizing capacity for this compound.- Ensure the drug is fully dissolved in the oil phase before emulsification. |
| Instability Over Time (Droplet Growth) | - Ostwald ripening.- Coalescence. | - Add a ripening inhibitor (e.g., a less water-soluble oil).- Optimize the surfactant concentration to ensure adequate droplet stabilization. |
B. Solid Lipid Nanoparticle (SLN) Formulation Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Particle Aggregation | - Insufficient surfactant concentration.- Low zeta potential. | - Increase the concentration of the stabilizer/surfactant.- Adjust the pH of the aqueous phase to increase the surface charge of the nanoparticles. |
| Low Entrapment Efficiency | - Poor solubility of this compound in the solid lipid at room temperature.- Drug expulsion during lipid crystallization. | - Select a lipid matrix in which this compound has high solubility.- Use a mixture of lipids to create a less ordered crystalline structure, which can accommodate more drug. |
| Particle Size Too Large | - Inadequate homogenization energy.- High lipid concentration. | - Increase the homogenization speed or time, or the number of homogenization cycles.- Decrease the concentration of the lipid phase. |
| Gelation or Viscosity Increase During Storage | - Polymorphic transitions of the lipid matrix. | - Use a mixture of lipids to inhibit crystallization and polymorphic transitions.- Store the SLN dispersion at a suitable temperature. |
III. Data Presentation
Disclaimer: The following tables present hypothetical data for illustrative purposes, as specific comparative bioavailability studies for this compound formulations were not available in the public domain at the time of this writing. Researchers should generate their own data based on their specific formulations.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 | 150 ± 25 | 2.0 ± 0.5 | 800 ± 120 | 100 |
| Nanoemulsion | 50 | 750 ± 90 | 1.5 ± 0.3 | 4800 ± 550 | 600 |
| Solid Lipid Nanoparticles (SLNs) | 50 | 600 ± 75 | 2.5 ± 0.5 | 5200 ± 610 | 650 |
| Cyclodextrin Complex | 50 | 450 ± 60 | 1.0 ± 0.2 | 3200 ± 400 | 400 |
Table 2: Physicochemical Characterization of Different this compound Formulations (Hypothetical Data)
| Formulation | Particle/Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| Nanoemulsion | 120 ± 10 | 0.15 ± 0.02 | -35 ± 3 | 95 ± 2 |
| Solid Lipid Nanoparticles (SLNs) | 180 ± 15 | 0.22 ± 0.03 | -28 ± 4 | 88 ± 3 |
| Cyclodextrin Complex | N/A (molecular dispersion) | N/A | N/A | 98 ± 1 |
IV. Experimental Protocols
A. Preparation of this compound Nanoemulsion by High-Pressure Homogenization
-
Preparation of the Oil Phase:
-
Dissolve a specific amount of this compound (e.g., 5% w/w) in a suitable oil (e.g., medium-chain triglycerides) with gentle heating and stirring until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Disperse a hydrophilic surfactant (e.g., Tween 80) in deionized water (e.g., 2% w/w) and stir until fully dissolved.
-
-
Formation of the Pre-emulsion:
-
Add the oil phase to the aqueous phase dropwise while homogenizing using a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000 rpm for 10 minutes.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer (e.g., at 1000 bar) for a specified number of cycles (e.g., 5-10 cycles) until a translucent nanoemulsion is formed.
-
-
Characterization:
-
Measure the droplet size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.
-
Determine the entrapment efficiency by separating the free drug from the nanoemulsion using ultracentrifugation and quantifying the drug in the supernatant.
-
B. Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization followed by Ultrasonication
-
Preparation of the Lipid Phase:
-
Melt a solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve a surfactant (e.g., Poloxamer 188) in deionized water and heat it to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at 10,000 rpm for 5-10 minutes.
-
-
Ultrasonication:
-
Subject the hot pre-emulsion to high-power ultrasonication using a probe sonicator for a defined period (e.g., 15 minutes).
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using DLS.
-
Measure the entrapment efficiency using a suitable separation and quantification method.
-
C. Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing:
-
Place a specific molar ratio of beta-cyclodextrin (B164692) and this compound in a mortar.
-
-
Kneading:
-
Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the powder mixture to form a paste.
-
Knead the paste thoroughly for a specified time (e.g., 60 minutes).
-
-
Drying:
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Sieving and Storage:
-
Grind the dried complex into a fine powder and pass it through a sieve.
-
Store the resulting inclusion complex in a desiccator.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).
-
Determine the complexation efficiency by quantifying the amount of uncomplexed drug.
-
V. Visualizations
Caption: Experimental workflow for nanoemulsion preparation and characterization.
Caption: Strategies to enhance the bioavailability of poorly soluble this compound.
Caption: A logical troubleshooting guide for common formulation issues.
References
Technical Support Center: α-Terpinyl Acetate Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of α-terpinyl acetate (B1210297) under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to assist in designing and executing stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for α-terpinyl acetate during storage?
A1: The two main degradation pathways for α-terpinyl acetate are hydrolysis and oxidation. Hydrolysis, which is the reaction with water, leads to the formation of α-terpineol and acetic acid. This process can be catalyzed by the presence of acids or bases. Oxidation, which involves reaction with oxygen, can lead to a variety of degradation products, although specific oxidative degradants under typical storage are not extensively documented in publicly available literature.
Q2: What are the optimal storage conditions to minimize the degradation of α-terpinyl acetate?
A2: To ensure the stability of α-terpinyl acetate, it should be stored in a cool, dark, and dry place.[1][2] The container should be airtight to protect it from atmospheric moisture and oxygen.[1][2] It is also crucial to avoid contact with strong oxidizing agents.[1]
Q3: How can I detect and quantify the degradation of α-terpinyl acetate in my samples?
A3: Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, are commonly used. Gas Chromatography (GC) coupled with MS is also a powerful technique for identifying and quantifying volatile degradation products. These methods can separate α-terpinyl acetate from its degradation products, allowing for accurate quantification of the parent compound and the appearance of degradants over time.
Q4: What is a forced degradation study and why is it important for α-terpinyl acetate?
A4: A forced degradation study, also known as stress testing, is an essential component of pharmaceutical development that helps to identify the likely degradation products of a substance.[3][4][5] This is achieved by subjecting the compound to harsh conditions such as acid, base, heat, light, and oxidizing agents.[3][4][5] For α-terpinyl acetate, this type of study is crucial for elucidating its degradation pathways, developing and validating stability-indicating analytical methods, and ensuring the safety and efficacy of products containing this compound.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Sample degradation due to improper storage or handling. | Review storage conditions (temperature, light, humidity). Ensure samples are analyzed promptly after preparation. Perform co-injection with a known standard of α-terpineol to confirm hydrolysis. |
| Loss of α-terpinyl acetate potency | Hydrolysis or oxidation has occurred. | Implement stricter control over storage conditions. Consider the use of antioxidants or desiccants in the formulation or packaging. |
| Inconsistent analytical results | Non-validated analytical method; instrument variability. | Develop and validate a stability-indicating HPLC or GC method. Ensure proper system suitability testing before each analytical run. |
| Formation of unknown impurities | Complex degradation pathways under specific stress conditions. | Utilize advanced analytical techniques like LC-MS/MS or GC-MS to identify the structure of the unknown impurities. This is critical for assessing potential toxicity. |
Degradation Pathways and Data
The primary degradation pathways of α-terpinyl acetate are hydrolysis and oxidation.
Hydrolysis
Under aqueous conditions, particularly in the presence of acid or base catalysts, α-terpinyl acetate hydrolyzes to form α-terpineol and acetic acid.
Oxidation
Exposure to oxidizing agents or atmospheric oxygen, potentially accelerated by light or heat, can lead to the formation of various oxidation products. While specific oxidation products of α-terpinyl acetate are not extensively defined in the literature, related terpenoids form a variety of oxidized derivatives.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study on α-terpinyl acetate.
| Stress Condition | Duration | α-Terpinyl Acetate Remaining (%) | α-Terpineol Formed (%) | Other Degradants (%) |
| 0.1 M HCl | 24 hours | 85.2 | 14.1 | 0.7 |
| 0.1 M NaOH | 8 hours | 78.5 | 20.3 | 1.2 |
| 3% H₂O₂ | 24 hours | 90.1 | Not Detected | 9.9 |
| Heat (80°C) | 48 hours | 95.8 | 3.5 | 0.7 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 98.2 | 1.1 | 0.7 |
Experimental Protocols
Forced Degradation Study of α-Terpinyl Acetate
Objective: To investigate the degradation pathways of α-terpinyl acetate under various stress conditions.
Materials:
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α-Terpinyl acetate reference standard
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (B78521) (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Methanol (B129727) (HPLC grade)
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Formic acid
Procedure:
-
Sample Preparation: Prepare a stock solution of α-terpinyl acetate in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
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Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
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Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute with mobile phase to the target concentration.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase to the target concentration.
-
-
Thermal Degradation:
-
Place a solid sample of α-terpinyl acetate in a stability chamber at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol and dilute with mobile phase to the target concentration.
-
-
Photolytic Degradation:
-
Expose a solution of α-terpinyl acetate (in a photostable container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the sample by HPLC.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the target concentration without subjecting it to any stress.
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Degradation pathways of α-terpinyl acetate.
Caption: Workflow for a forced degradation study.
References
- 1. α-Terpinyl acetate [webbook.nist.gov]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects [mdpi.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
catalyst selection for efficient synthesis of alpha-Terpinyl acetate from alpha-pinene
Welcome to the technical support center for the synthesis of α-terpinyl acetate (B1210297) from α-pinene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing this important reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing α-terpinyl acetate from α-pinene?
A1: There are two main approaches for the synthesis of α-terpinyl acetate from α-pinene: a one-step process and a two-step process.
-
One-Step Process: This method involves the direct reaction of α-pinene with acetic acid or acetic anhydride (B1165640) in the presence of a catalyst. It is a more streamlined approach but finding a highly selective catalyst is crucial to minimize byproduct formation.[1]
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Two-Step Process: This is the more traditional industrial method. First, α-pinene is hydrated to α-terpineol using a mineral acid. The resulting α-terpineol is then purified and subsequently esterified with acetic anhydride to produce α-terpinyl acetate.[2][3][4][5]
Q2: What types of catalysts are most effective for this synthesis?
A2: A variety of acid catalysts have been successfully employed. The choice of catalyst significantly impacts yield, selectivity, and reaction conditions. Common catalyst types include:
-
Heterogeneous Catalysts:
-
Zeolites: H-beta and Y-type zeolites are frequently used. They offer advantages in terms of separation and potential for regeneration.[2][5][6]
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Acid-Treated Clays (B1170129): Natural clays treated with acids like monochloroacetic acid have shown catalytic activity.
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Solid Superacids: Sulfated metal oxides can also be effective.
-
-
Homogeneous Catalysts:
-
Mineral Acids: Sulfuric acid and phosphoric acid are commonly used, particularly in the two-step process.
-
α-Hydroxycarboxylic Acid–Boric Acid Composites: These composite catalysts have demonstrated high activity and selectivity in the one-step synthesis.[6][7]
-
Ionic Liquids: Acidic ionic liquids have been explored as recyclable homogeneous catalysts.
-
Q3: What are the common side products I should be aware of?
A3: The acid-catalyzed reaction of α-pinene is prone to several side reactions, leading to a variety of byproducts. The most common include:
-
Isomerization Products: Camphene, limonene, and terpinolene (B10128) are frequent isomerization byproducts.[1][7]
-
Other Esters: Bornyl acetate and fenchyl acetate can be formed through rearrangement and esterification.[2]
-
Terpenes: β-terpinene, α-terpinene, and γ-terpinene can also be present in the final product mixture.[8]
Q4: How does reaction temperature affect the synthesis?
A4: Reaction temperature is a critical parameter. Generally, lower temperatures favor a higher yield of α-terpinyl acetate, while higher temperatures can lead to an increase in the formation of undesired byproducts and a decrease in the overall yield.[1][5][9] It is essential to optimize the temperature for the specific catalyst system being used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of α-Terpinyl Acetate | - Inappropriate reaction temperature.- Incorrect catalyst loading.- Suboptimal ratio of reactants.- Catalyst deactivation.- Insufficient reaction time. | - Optimize the reaction temperature; lower temperatures are often preferable.[1][9]- Vary the catalyst concentration to find the optimal loading.- Adjust the molar ratio of α-pinene to acetic acid/anhydride.- Consider catalyst regeneration or using fresh catalyst.- Monitor the reaction progress over time to ensure it has reached completion. |
| Low Selectivity (High Levels of Byproducts) | - High reaction temperature promoting isomerization.- Strong acidity of the catalyst leading to undesired rearrangements.- Presence of water in the reaction mixture (can be complex).- Prolonged reaction time. | - Lower the reaction temperature to minimize isomerization.[9]- Select a catalyst with appropriate acidity. For example, zeolites with a higher silica-to-alumina ratio may offer better selectivity.[1]- The effect of water can be catalyst-dependent. For some systems, a small amount of water can improve selectivity, while for others it is detrimental.[6][7]- Optimize the reaction time to maximize the formation of the desired product before it converts to other species.[1] |
| Catalyst Deactivation | - Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.- Leaching: Dissolution of active species from a solid support into the reaction medium.- Acid Site Poisoning: Adsorption of impurities or byproducts onto the acidic active sites. | - For solid catalysts like zeolites, regeneration can be attempted by calcination in air to burn off coke deposits.- If leaching is suspected, consider using a different catalyst support or modifying the reaction conditions to minimize dissolution.- Ensure the purity of reactants to avoid introducing poisons. |
| Difficulty in Product Separation | - Formation of a complex mixture of products with similar boiling points. | - Utilize fractional distillation for purification.- Employ column chromatography for more challenging separations.- Optimize reaction conditions to improve the selectivity towards α-terpinyl acetate, simplifying the purification process. |
Data Presentation: Comparison of Catalytic Systems
| Catalyst | Reactants | Temperature (°C) | Time (h) | α-Pinene Conversion (%) | α-Terpinyl Acetate Yield (%) | α-Terpinyl Acetate Selectivity (%) | Reference |
| H/ZY (Y-type Zeolite) | α-pinene, acetic anhydride, water, dichloromethane | 40 | 4 | - | 52.83 | 61.38 | [2] |
| Tartaric acid–boric acid | α-pinene, acetic acid | 25 | 24 | 91.8 | - | 45.6 | [7] |
| H-beta Zeolite | α-pinene, acetic acid | Room Temp. | 24 | - | 29 | - | [7] |
| Ionic Liquid | α-pinene, acetic acid | - | - | - | 35.7 | - | [7] |
| Phosphoric Acid & SnCl₄·5H₂O | α-terpineol, acetic anhydride | 35-40 | 6 | - | 85.73 | 90.76 | [8] |
Experimental Protocols
Synthesis using H/ZY Zeolite Catalyst
This protocol is based on the work of Wijayati et al.[2]
-
Catalyst Preparation:
-
Natural zeolite is treated with 1% hydrofluoric acid, washed, and dried.
-
It is then treated with hydrochloric acid, washed, and ion-exchanged with ammonium (B1175870) chloride.
-
Y-type zeolite is activated by calcination at 550°C for 4 hours.
-
-
Reaction Procedure:
-
In a batch reactor equipped with a magnetic stirrer, combine 1 g of α-pinene, 10 mL of acetic anhydride, 10 mL of dichloromethane, and 5 mL of distilled water.
-
Add 0.5 g of the prepared H/ZY catalyst.
-
Stir the reaction mixture continuously at 40°C for 4 hours.
-
-
Product Isolation and Analysis:
-
Separate the catalyst from the reaction mixture by centrifugation.
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the yield and selectivity of α-terpinyl acetate.
-
Synthesis using Tartaric Acid–Boric Acid Composite Catalyst
This protocol is based on the research by Chen et al.[7]
-
Catalyst Preparation:
-
The composite catalyst is typically prepared in situ by adding the α-hydroxycarboxylic acid (e.g., tartaric acid) and boric acid directly to the reaction mixture.
-
-
Reaction Procedure:
-
In a suitable reaction vessel, combine α-pinene and acetic acid (e.g., in a 1:2.5 mass ratio).
-
Add the tartaric acid and boric acid catalyst components.
-
Maintain the reaction at a controlled temperature (e.g., 25°C) with stirring for a specified duration (e.g., 24 hours).
-
-
Product Analysis:
-
Analyze the reaction mixture directly using Gas Chromatography (GC) to determine the conversion of α-pinene and the selectivity for α-terpinyl acetate.
-
Visualizations
Logical Workflow for Catalyst Selection and Troubleshooting
Caption: A flowchart for catalyst selection and troubleshooting in the synthesis of α-terpinyl acetate.
Reaction Pathway for α-Pinene to α-Terpinyl Acetate and Side Products
Caption: Simplified reaction mechanism for the acid-catalyzed synthesis of α-terpinyl acetate from α-pinene, including major side products.
References
- 1. Study on the Hydration of α-Pinene Catalyzed by α-Hydroxycarboxylic Acid–Boric Acid Composite Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydration of α-pinene catalyzed by acid clays | Semantic Scholar [semanticscholar.org]
- 4. Heterogeneous Zeolite-Based Catalyst for Esterification of α-Pinene to α-Terpinyl Acetate – Oriental Journal of Chemistry [orientjchem.org]
- 5. orientjchem.org [orientjchem.org]
- 6. Synthesis of terpinyl acetate from α-pinene catalyzed by α-hydroxycarboxylic acid–boric acid composite catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Page loading... [guidechem.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of Alpha-Terpinyl Acetate and Linalyl Acetate
A comprehensive review for researchers and drug development professionals on the antimicrobial properties of two common monoterpene esters.
Alpha-terpinyl acetate (B1210297) and linalyl acetate, two structurally related monoterpene esters prevalent in the essential oils of various aromatic plants, have garnered significant interest for their potential antimicrobial applications. This guide provides a comparative analysis of their antimicrobial activity, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and development.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of alpha-terpinyl acetate and linalyl acetate has been evaluated against a range of microorganisms, with the Minimum Inhibitory Concentration (MIC) being a key metric for comparison. The MIC represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A summary of reported MIC values is presented in the table below.
| Microorganism | This compound MIC (µg/mL) | Linalyl Acetate MIC (mg/mL) | Gram Stain |
| Staphylococcus aureus | 31.3 - 125[1] | >5[2] | Gram-positive |
| Escherichia coli | 125[1] | >5[2] | Gram-negative |
| Trichophyton mentagrophytes | 0.02 (in essential oil)[1] | Not Reported | Fungus |
| Aspergillus flavus | 0.02 (in essential oil)[1] | Not Reported | Fungus |
| Aspergillus fumigatus | 0.4 (in essential oil)[1] | Not Reported | Fungus |
| Trichophyton rubrum | 0.4 (in essential oil)[1] | Not Reported | Fungus |
| Microsporum canis | Not Reported | 1 (complete inhibition)[3] | Fungus |
| Microsporum gallinae | Not Reported | 1 (complete inhibition)[3] | Fungus |
Note: Data for this compound is presented in µg/mL, while data for linalyl acetate is in mg/mL. Direct comparison requires unit conversion. The data for this compound against fungi was obtained from studies using an essential oil rich in this compound.
Experimental Protocols
The determination of MIC values is crucial for assessing antimicrobial activity. The broth microdilution method is a standard and widely used technique.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[2][4][5]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds (this compound, linalyl acetate)
-
Solvent for test compounds (e.g., dimethyl sulfoxide (B87167) - DMSO)
-
Microbial culture in logarithmic growth phase
-
Sterile pipette and tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solution with the growth medium to achieve a range of concentrations.[2]
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., to 0.5 McFarland standard) and dilute it to the final desired concentration in the wells (typically 5 x 10^5 CFU/mL).[2]
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[2]
-
MIC Determination: The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) is observed.[2]
Proposed Mechanisms of Antimicrobial Action
The antimicrobial activity of both this compound and linalyl acetate is believed to be, at least in part, due to their interaction with microbial cell membranes.
Linalyl Acetate: Studies suggest that linalyl acetate perturbs the lipid fraction of the bacterial plasma membrane.[6] This disruption can lead to alterations in membrane permeability and the leakage of intracellular components, ultimately resulting in cell death.[6] However, its ability to cause leakage from model membrane vesicles is considered slight compared to other monoterpenes like thymol (B1683141) and (+)-menthol.[6]
This compound: The mechanism of action for this compound is less definitively characterized but is also thought to involve the cell envelope.[7] Research indicates that it can cause sublethal injury to both the cytoplasmic and outer membranes of Gram-negative bacteria like E. coli.[7] The repair of this damage appears to require peptidoglycan synthesis, suggesting an impact on the cell wall integrity.[7]
Visualizing the Processes
To better understand the experimental workflow and the proposed mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for the broth microdilution MIC assay.
Caption: Proposed mechanism of antimicrobial action for terpene acetates.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermal, photo-oxidation and antimicrobial studies of linalyl acetate as a major ingredient of lavender essential oil - Arabian Journal of Chemistry [arabjchem.org]
- 4. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Neuroprotective Effects of Alpha-Terpinyl Acetate and Alpha-Terpineol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of two structurally related monoterpenoids: alpha-terpinyl acetate (B1210297) and alpha-terpineol (B3430122). By presenting available experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to facilitate informed decisions in neurodegenerative disease research and drug development.
At a Glance: Key Neuroprotective Properties
| Feature | Alpha-Terpinyl Acetate | Alpha-Terpineol |
| Primary Neuroprotective Mechanism | Multi-targeted: Cholinesterase inhibition, antioxidant, anti-amyloidogenic. | Primarily antioxidant and anti-inflammatory. |
| Cholinesterase Inhibition | Yes (In vitro) | Not extensively reported as a primary mechanism. |
| Antioxidant Activity | Demonstrated in vitro. | Demonstrated in both in vitro and in vivo models. |
| Anti-inflammatory Activity | Implied through antioxidant action. | Demonstrated in vivo. |
| Anti-Amyloidogenic Activity | Demonstrated in vitro. | Demonstrated in vitro and in vivo. |
| In Vivo Efficacy Data | Limited public data. | Available for models of Alzheimer's disease and cerebral ischemia. |
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of this compound and alpha-terpineol. It is crucial to note that the data presented here are from different experimental models and assays, precluding a direct, one-to-one comparison of potency.
Table 1: In Vitro Neuroprotective Effects
| Parameter | This compound | Alpha-Terpineol | Reference Compound | Model System | Source |
| Acetylcholinesterase (AChE) Inhibition (IC₅₀) | 54.72 µM | Not Reported | Donepezil (IC₅₀ = 0.148 µM) | In vitro enzyme assay | [1] |
| Butyrylcholinesterase (BChE) Inhibition | Activity demonstrated | Not Reported | - | In vitro enzyme assay | [2] |
| Reduction of H₂O₂-induced Oxidative Stress | Activity demonstrated | Activity demonstrated | - | PC12 cells | [2][3] |
| Reduction of Aβ-induced Neurotoxicity | Activity demonstrated | Activity demonstrated | - | PC12 cells / In vitro fibril formation | [2][4] |
| Antioxidant Capacity (ORAC) | Not Reported | 2.72 µmol Trolox equiv./µmol | - | ORAC Assay | [5] |
Table 2: In Vivo Neuroprotective Effects (Alpha-Terpineol)
| Parameter | Treatment Group | Control Group (Disease Model) | Effect | Animal Model | Source |
| Spatial Memory (Morris Water Maze Escape Latency) | α-terpineol (100 mg/kg) | Ischemia group | Significantly decreased escape latency (P<0.01) | Rat model of cerebral ischemia | [1] |
| Hippocampal Malondialdehyde (MDA) Levels | α-terpineol (100 mg/kg) | Ischemia group (182.6±7.77 nmol/g) | 145.1±9.9 nmol/g (P<0.05) | Rat model of cerebral ischemia | [1] |
| Serum Superoxide Dismutase (SOD) Levels | α-terpineol (100 mg/kg, protective) | Alzheimer's Disease (Aβ-induced) group | Significantly higher than AD group | Rat model of Alzheimer's disease | [4] |
| Serum Malondialdehyde (MDA) Levels | α-terpineol (100 mg/kg, protective) | Alzheimer's Disease (Aβ-induced) group | Significantly lower than AD group | Rat model of Alzheimer's disease | [4] |
| Long-Term Memory (Shuttle-box) | α-terpineol (100 mg/kg, protective) | Alzheimer's Disease (Aβ-induced) group | Significant improvement | Rat model of Alzheimer's disease | [4] |
| Amyloid Plaque Count | α-terpineol (100 mg/kg, therapeutic) | Alzheimer's Disease (Aβ-induced) group | Significantly decreased | Rat model of Alzheimer's disease | [4] |
| Neuron Count | α-terpineol (100 mg/kg, therapeutic) | Alzheimer's Disease (Aβ-induced) group | Significantly increased | Rat model of Alzheimer's disease | [4] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (for this compound)
This protocol is based on Ellman's method to determine the in vitro inhibition of AChE.
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), purified AChE, and phosphate (B84403) buffer (pH 8.0).
-
Procedure:
-
Prepare various concentrations of this compound.
-
In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB, and 25 µL of AChE solution.
-
Pre-incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of ATCI.
-
Measure the absorbance at 412 nm every 5 minutes for 30 minutes using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction of the sample with that of the control (enzyme and substrate without inhibitor).
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Morris Water Maze (MWM) for Spatial Memory Assessment (for Alpha-Terpineol)
This protocol is a standard method to assess hippocampal-dependent spatial learning and memory in rodent models.[6][7]
-
Apparatus: A circular pool (150 cm in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Rats are subjected to four trials per day with an inter-trial interval of at least 15 minutes.
-
For each trial, the rat is gently placed into the water at one of four randomized starting positions, facing the pool wall.
-
The time taken to find the hidden platform (escape latency) is recorded. If the rat fails to find the platform within 60-90 seconds, it is gently guided to it.
-
The rat is allowed to remain on the platform for 15-30 seconds.
-
-
Probe Trial (e.g., Day 6):
-
The platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location are recorded.
-
-
Lipid Peroxidation (MDA) Assay in Brain Tissue (for Alpha-Terpineol)
This assay measures the level of malondialdehyde (MDA), a marker of oxidative stress, in brain tissue homogenates.[1][8]
-
Sample Preparation:
-
Excise and homogenize brain tissue (e.g., hippocampus) in ice-cold potassium chloride solution (1.15%).
-
Centrifuge the homogenate at 3000 rpm for 10 minutes.
-
-
Reaction Mixture:
-
To 0.1 mL of the supernatant, add 0.2 mL of 8.1% sodium dodecyl sulfate (B86663) (SDS), 1.5 mL of 20% acetic acid solution (pH 3.5), and 1.5 mL of 0.8% thiobarbituric acid (TBA).
-
Bring the final volume to 4.0 mL with distilled water.
-
-
Incubation and Measurement:
-
Heat the mixture at 95°C for 60 minutes.
-
After cooling, add 1.0 mL of distilled water and 5.0 mL of a mixture of n-butanol and pyridine (B92270) (15:1 v/v).
-
Shake vigorously and centrifuge at 4000 rpm for 10 minutes.
-
Measure the absorbance of the organic layer at 532 nm.
-
MDA concentration is calculated using a standard curve of 1,1,3,3-tetramethoxypropane.
-
Anti-Amyloidogenic (Thioflavin T) Assay (for this compound)
This in vitro assay assesses the ability of a compound to inhibit the aggregation of amyloid-beta (Aβ) peptides.[4][9]
-
Reagents: Amyloid-beta (1-42) peptide, Thioflavin T (ThT), and phosphate buffer (pH 7.4).
-
Procedure:
-
Prepare a solution of Aβ (1-42) in the phosphate buffer.
-
Incubate the Aβ solution with various concentrations of this compound at 37°C with continuous agitation to promote fibril formation.
-
At specified time points, take aliquots of the mixture and add them to a solution of ThT in a 96-well black plate.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~440 nm and emission at ~485 nm.
-
A decrease in fluorescence intensity in the presence of the test compound compared to the control (Aβ alone) indicates inhibition of aggregation.
-
Signaling Pathways and Mechanisms of Action
This compound: A Multi-Target Approach
The neuroprotective effects of this compound appear to stem from its ability to interact with multiple targets implicated in the pathology of neurodegenerative diseases, particularly Alzheimer's disease.[2] Its primary mechanisms include the inhibition of acetylcholinesterase (AChE), which increases the availability of the neurotransmitter acetylcholine, and the reduction of oxidative stress and amyloid-beta aggregation.
Alpha-Terpineol: Combating Oxidative Stress and Inflammation
Alpha-terpineol exerts its neuroprotective effects primarily through its potent antioxidant and anti-inflammatory properties. It has been shown to reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes.[1] Furthermore, evidence suggests its involvement in modulating key signaling pathways related to cell survival and synaptic plasticity.[1][10]
Conclusion
Both this compound and alpha-terpineol demonstrate promising neuroprotective properties, albeit through potentially different primary mechanisms and with varying levels of supporting in vivo evidence.
-
This compound shows significant potential as a multi-target agent, particularly for Alzheimer's disease, due to its demonstrated inhibition of cholinesterases and amyloid-beta aggregation in vitro. Further in vivo studies are warranted to validate these findings.
-
Alpha-terpineol has a more established profile as a potent antioxidant and anti-inflammatory agent with demonstrated efficacy in animal models of neurodegenerative conditions like Alzheimer's disease and cerebral ischemia. Its ability to improve cognitive function and reduce neuronal damage in these models makes it a strong candidate for further preclinical and clinical development.
The choice between these two compounds for further investigation will depend on the specific therapeutic strategy and the pathological hallmarks of the targeted neurodegenerative disease. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. Protective effect of α-terpineol against impairment of hippocampal synaptic plasticity and spatial memory following transient cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro neuroprotective potential of the monoterpenes α-pinene and 1,8-cineole against H2O2-induced oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioflavin T spectroscopic assay [assay-protocol.com]
- 5. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Lipid peroxidation reduction and hippocampal and cortical neurons protection against ischemic damage in animal model using Stellaria media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 10. Effectively α-Terpineol Suppresses Glioblastoma Aggressive Behavior and Downregulates KDELC2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating α-Terpinyl Acetate as a Specific Biomarker for Essential Oils: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The authentication of essential oils is a critical aspect of quality control in the pharmaceutical, cosmetic, and food industries. The complex composition of these natural products necessitates the identification of specific chemical markers for accurate identification and verification. This guide provides a comparative analysis of α-terpinyl acetate (B1210297) as a potential biomarker for various essential oils, evaluating its specificity against other candidate molecules.
The Role of α-Terpinyl Acetate in Essential Oils
Alpha-terpinyl acetate is a monoterpene ester that contributes to the characteristic aroma of several essential oils. It is recognized for its fresh, herbal, and floral scent.[1] Its presence and concentration vary significantly across different plant species, making it a candidate for a specific biomarker. Essential oils where α-terpinyl acetate is a notable component include cardamom, lavender, clary sage, and certain species of the Thymus genus.[2][3]
Comparative Analysis of α-Terpinyl Acetate as a Biomarker
The suitability of α-terpinyl acetate as a specific biomarker depends on its consistent presence in the target essential oil and its relative abundance compared to other components. The following tables present a quantitative comparison of α-terpinyl acetate with other major constituents in several commercially important essential oils.
Table 1: Comparative Composition of Cardamom (Elettaria cardamomum) Essential Oil
| Compound | Typical Concentration Range (%) | Function as Biomarker |
| α-Terpinyl acetate | 28.6 - 61.3 [1][2] | Primary Biomarker: High concentration and characteristic presence. |
| 1,8-Cineole | 15.2 - 49.4[2] | Secondary Biomarker: Also present in high concentrations, but less specific as it's found in many other essential oils (e.g., Eucalyptus). |
| Linalool | 0.44 - 11.0[2] | Minor Component: Not suitable as a primary biomarker due to lower concentration and wide distribution in other oils. |
| Linalyl Acetate | 5.4[4] | Minor Component: Generally present in smaller amounts compared to α-terpinyl acetate. |
| Sabinene | 1.9 - 5.0[2][4] | Minor Component: Variable and in lower concentration. |
Table 2: Comparative Composition of Lavender (Lavandula angustifolia) Essential Oil
| Compound | Typical Concentration Range (%) | Function as Biomarker |
| Linalool | 11.4 - 46.7[5] | Primary Biomarker: One of the two most abundant and characteristic compounds. |
| Linalyl Acetate | 7.4 - 44.2[5] | Primary Biomarker: Co-dominant with linalool, their ratio is often a key quality indicator. |
| α-Terpinyl acetate | Present, but typically < 1% | Not a suitable primary biomarker: Concentration is generally too low and variable for reliable identification. |
| Terpinen-4-ol | 1.2 - 18.7[5] | Secondary/Adulteration Marker: Higher levels can indicate adulteration with cheaper oils. |
| Camphor | Low to negligible | Adulteration Marker: Presence indicates potential mixing with lavandin or spike lavender oil. |
Table 3: Comparative Composition of Tea Tree (Melaleuca alternifolia) Essential Oil
| Compound | Typical Concentration Range (%) | Function as Biomarker |
| Terpinen-4-ol | 30 - 48[6] | Primary Biomarker: The most abundant and therapeutically important component. |
| γ-Terpinene | ~20 | Secondary Biomarker: Present in significant amounts. |
| α-Terpinene | ~10 | Secondary Biomarker: Contributes to the overall chemical profile. |
| 1,8-Cineole | < 15 | Quality Marker: Lower concentrations are indicative of higher quality tea tree oil. |
| α-Terpinyl acetate | Not a significant component | Not a suitable biomarker. |
Table 4: Comparative Composition of Clary Sage (Salvia sclarea) Essential Oil
| Compound | Typical Concentration Range (%) | Function as Biomarker |
| Linalyl Acetate | 45.7 - 70[1][2] | Primary Biomarker: The most abundant component, defining the oil's character. |
| Linalool | 14.5 - 30[1] | Secondary Biomarker: Present in significant quantities. |
| α-Terpineol | 1.8 - 7.2 [1] | Minor Component: Not suitable as a primary biomarker. α-terpinyl acetate is not typically reported as a major component. |
| Germacrene D | 1.3 - 2.6[1] | Minor Component. |
Experimental Protocols
The validation of α-terpinyl acetate as a biomarker relies on robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of essential oils.
Protocol 1: Quantification of α-Terpinyl Acetate in Essential Oils by GC-MS
1. Sample Preparation:
-
Dilute the essential oil sample (e.g., 1:100 v/v) in a suitable solvent such as hexane (B92381) or ethanol.
-
Add an internal standard (e.g., n-alkanes) for accurate quantification and retention index calculation.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C for 5 minutes.
-
Ramp: Increase at 3 °C/min to 180 °C.
-
Ramp: Increase at 20 °C/min to 280 °C and hold for 10 minutes.[7]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
3. Data Analysis:
-
Identify α-terpinyl acetate by comparing its mass spectrum and retention index with a certified reference standard.
-
Quantify the compound using the peak area relative to the internal standard and a calibration curve generated from the reference standard.
Visualizing the Validation Workflow and Biomarker Comparison
The following diagrams, generated using the DOT language, illustrate the key processes in validating α-terpinyl acetate as a biomarker and the logic of its comparative analysis.
Caption: Experimental workflow for the validation of α-terpinyl acetate as a biomarker.
Caption: Logical framework for comparing α-terpinyl acetate with alternative biomarkers.
Conclusion
The validation of α-terpinyl acetate as a specific biomarker is highly dependent on the essential oil .
-
For Cardamom (Elettaria cardamomum) essential oil , α-terpinyl acetate serves as an excellent primary biomarker due to its consistently high concentration.
-
For Lavender (Lavandula angustifolia) and Tea Tree (Melaleuca alternifolia) essential oils , α-terpinyl acetate is not a suitable biomarker as it is either present in very low concentrations or is not a characteristic component. Linalool and linalyl acetate are the established biomarkers for lavender, while terpinen-4-ol is the key marker for tea tree oil.
-
For Clary Sage (Salvia sclarea) essential oil , linalyl acetate is the primary biomarker, with α-terpinyl acetate not being a major constituent.
Therefore, while α-terpinyl acetate is a crucial identifier for specific essential oils like cardamom, a comprehensive approach using a panel of biomarkers is often necessary for the unambiguous authentication of many essential oils. The choice of a biomarker must be based on rigorous quantitative analysis and validation against established reference standards.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. funyu-store.b-cdn.net [funyu-store.b-cdn.net]
- 5. Study on Lavender Essential Oil Chemical Compositions by GC-MS and Improved pGC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential Oil from Coriandrum sativum: A review on Its Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Synergistic Antimicrobial Effects of α-Terpinyl Acetate and Other Terpenes: A Comparative Guide
Introduction
The exploration of synergistic interactions between natural compounds is a burgeoning field in drug development, offering the potential for enhanced efficacy and reduced side effects. Within the diverse class of terpenes, α-terpinyl acetate (B1210297), a monoterpene ester found in various essential oils, has garnered interest for its therapeutic properties. This guide provides a comparative analysis of the synergistic effects of α-terpinyl acetate and structurally related terpenes when combined with other terpenoid compounds, supported by experimental data from recent studies. The focus is on antimicrobial applications, a key area where terpene synergy holds significant promise.
Data Presentation: Quantitative Analysis of Terpene Synergy
The following tables summarize the quantitative data from studies investigating the synergistic antimicrobial activity of terpene combinations. The data is presented to facilitate a clear comparison of the efficacy of these combinations against various bacterial strains.
Table 1: Synergistic Antibacterial Activity of α-Pinene, α-Terpineol, and 1,8-Cineole Mixtures
This table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of individual terpenes and their mixtures against several bacterial strains. A lower MIC/MBC value indicates greater antimicrobial activity. The data is adapted from a study by Ben Akacha et al., which utilized a mixture design to evaluate the combined effects. While this study does not directly test α-terpinyl acetate, the inclusion of α-terpineol (the alcohol precursor to α-terpinyl acetate) provides valuable comparative insights.
| Mixture Composition (α-Pinene: α-Terpineol: 1,8-Cineole) | Target Microorganism | MIC (mg/mL) | MBC (mg/mL) |
| 1:0:0 (α-Pinene alone) | Staphylococcus aureus | 1.87 ± 0.62 | >1.87 |
| 0:1:0 (α-Terpineol alone) | Staphylococcus aureus | 1.87 ± 0.62 | >1.87 |
| 0:0:1 (1,8-Cineole alone) | Staphylococcus aureus | 0.45 ± 0.14 | 0.92 ± 0.31 |
| 0.5:0.5:0 | Staphylococcus aureus | 0.93 ± 0.31 | 1.85 ± 0.62 |
| 0.5:0:0.5 | Staphylococcus aureus | 0.46 ± 0.15 | 0.93 ± 0.31 |
| 0:0.5:0.5 | Staphylococcus aureus | 0.46 ± 0.15 | 0.93 ± 0.31 |
| 0.33:0.33:0.33 | Staphylococcus aureus | 0.46 ± 0.15 | 0.93 ± 0.31 |
| 1:0:0 (α-Pinene alone) | Bacillus cereus | 0.93 ± 0.31 | 1.85 ± 0.62 |
| 0:1:0 (α-Terpineol alone) | Bacillus cereus | 0.46 ± 0.15 | 0.93 ± 0.31 |
| 0:0:1 (1,8-Cineole alone) | Bacillus cereus | 0.46 ± 0.15 | 0.93 ± 0.31 |
| 0.33:0.33:0.33 | Bacillus cereus | 0.31 ± 0.00 | 0.62 ± 0.00 |
| 1:0:0 (α-Pinene alone) | Escherichia coli | 0.45 ± 0.14 | 0.92 ± 0.31 |
| 0:1:0 (α-Terpineol alone) | Escherichia coli | 0.45 ± 0.14 | 0.92 ± 0.31 |
| 0:0:1 (1,8-Cineole alone) | Escherichia coli | 0.45 ± 0.14 | 0.92 ± 0.31 |
| 0.33:0.33:0.33 | Escherichia coli | 0.46 ± 0.15 | 0.93 ± 0.31 |
| 1:0:0 (α-Pinene alone) | Salmonella Typhimurium | 0.93 ± 0.31 | 1.85 ± 0.62 |
| 0:1:0 (α-Terpineol alone) | Salmonella Typhimurium | 0.46 ± 0.15 | 0.93 ± 0.31 |
| 0:0:1 (1,8-Cineole alone) | Salmonella Typhimurium | 0.46 ± 0.15 | 0.93 ± 0.31 |
| 0.33:0.33:0.33 | Salmonella Typhimurium | 0.46 ± 0.15 | 0.93 ± 0.31 |
Table 2: Synergistic Activity of α-Terpineol and Linalyl Acetate Combinations against Methicillin-Resistant Staphylococcus aureus (MRSA)
This table presents the Minimum Inhibitory Concentration (MIC) of individual compounds and their combinations, along with the Fractional Inhibitory Concentration Index (FICI), a key indicator of synergy. An FICI of ≤ 0.5 indicates synergy, > 0.5 to 1 indicates an additive effect, > 1 to 4 indicates indifference, and > 4 indicates antagonism. The data is sourced from a study by Wąsik et al.[1], which investigated the synergistic effects of various essential oil components. Linalyl acetate, being an ester like α-terpinyl acetate, serves as a relevant comparator.
| Compound A | Compound B | MIC of A alone (mg/mL) | MIC of B alone (mg/mL) | MIC of A in combination (mg/mL) | MIC of B in combination (mg/mL) | FICI | Interaction |
| Farnesol | α-Terpineol | 6.92 | 29.06 | 0.87 | 3.63 | 0.25 | Synergy |
| Farnesol | Linalyl Acetate | 6.92 | 56.31 | 1.73 | 7.04 | 0.37 | Synergy |
| Carvacrol | α-Terpineol | 1.07 | 29.06 | 0.27 | 7.27 | 0.50 | Additive |
| (-)-α-Pinene | α-Terpineol | 124.95 | 29.06 | 62.48 | 14.53 | 1.00 | Additive |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to determine the synergistic antimicrobial effects of terpene combinations.
Broth Microdilution Method for MIC and MBC Determination
This method is a standardized technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MBC).
-
Preparation of Inoculum: A standardized suspension of the target bacterial strain is prepared in a suitable broth medium, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: The test compounds (individual terpenes and their mixtures) are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the test compound at which no visible bacterial growth is observed.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate. The plates are incubated, and the MBC is defined as the lowest concentration that shows no bacterial growth on the agar.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to evaluate the in vitro interactions between two antimicrobial agents.
-
Plate Setup: A 96-well microtiter plate is set up with serial dilutions of compound A along the x-axis and serial dilutions of compound B along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated as described in the broth microdilution method.
-
MIC Determination of Combinations: The MIC of each compound in the presence of the other is determined for each well.
-
Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated using the following formula: FICI = (MIC of compound A in combination / MIC of compound A alone) + (MIC of compound B in combination / MIC of compound B alone)
-
Interpretation of Results: The interaction is classified based on the calculated FICI value as described in the introduction to Table 2.
Mandatory Visualization
Experimental Workflow for Synergy Assessment
The following diagram illustrates the general workflow for assessing the synergistic antimicrobial effects of terpene combinations using the broth microdilution and checkerboard assays.
Caption: Workflow for determining synergistic antimicrobial activity.
Generalized Signaling Pathway for Antimicrobial Action of Terpenes
While specific signaling pathways for the synergistic action of α-terpinyl acetate with other terpenes are not yet fully elucidated, the following diagram illustrates the generally accepted mechanisms by which terpenes exert their antimicrobial effects. These often involve disruption of the bacterial cell membrane and interference with cellular processes.
Caption: General mechanisms of antimicrobial action by terpenes.
Conclusion
The presented data suggests that combinations of terpenes, including those structurally related to α-terpinyl acetate, can exhibit synergistic and additive antimicrobial effects. The checkerboard assay, coupled with MIC determination, provides a robust framework for quantifying these interactions. While the precise signaling pathways underlying these synergies require further investigation, the disruption of bacterial cell membranes and interference with key cellular functions are likely central mechanisms. This guide provides a foundational understanding for researchers and drug development professionals interested in harnessing the synergistic potential of α-terpinyl acetate and other terpenes for novel therapeutic applications.
References
A Comparative Guide to the In Vivo Efficacy of α-Terpinyl Acetate and Related Monoterpenoids in Animal Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of α-terpinyl acetate (B1210297) and the closely related monoterpenoid, α-terpineol, in preclinical animal models of neurodegenerative diseases, primarily Alzheimer's and Parkinson's disease. Due to the limited availability of in vivo data for α-terpinyl acetate, this guide focuses on the more extensively studied α-terpineol, while also considering the promising in vitro findings for α-terpinyl acetate. The performance of α-terpineol is compared with established alternative therapies and other natural compounds, supported by experimental data on behavioral outcomes, histopathology, and key biomarkers.
Executive Summary
α-Terpineol has demonstrated significant neuroprotective effects in rodent and zebrafish models of neurodegeneration. Key findings indicate its potential to mitigate amyloid-beta (Aβ) toxicity, reduce oxidative stress, and alleviate neuroinflammation, leading to improved cognitive and motor functions. While in vivo studies on α-terpinyl acetate are scarce, in vitro evidence suggests it shares similar mechanisms of action, including anticholinesterase activity and anti-amyloidogenic properties. This guide synthesizes the available data to offer a clear comparison with other therapeutic agents, providing a valuable resource for researchers in the field of neuropharmacology.
Section 1: Alzheimer's Disease Models
Animal models of Alzheimer's disease (AD) are crucial for evaluating the therapeutic potential of novel compounds. This section compares the efficacy of α-terpineol with the natural compound curcumin (B1669340) and the standard-of-care drug, Donepezil (B133215), in models of Aβ-induced toxicity.
Comparative Efficacy in AD Animal Models
The following table summarizes the quantitative outcomes of studies investigating α-terpineol, curcumin, and donepezil in rat and mouse models of AD.
| Compound | Animal Model | Dosage & Administration | Key Efficacy Outcomes | Reference |
| α-Terpineol | Aβ₁₋₄₂-injected Wistar rats | 100 mg/kg, Intraperitoneal | - Cognitive Function: Significant improvement in long-term memory in shuttle-box test.- Biomarkers: Increased superoxide (B77818) dismutase (SOD) levels; decreased malondialdehyde (MDA) levels.- Histopathology: Reduced amyloid plaque counts and increased neuron counts in the hippocampus. | [1][2][3][4] |
| Curcumin | Aβ₁₋₄₂-injected rats | 50, 100, 200 mg/kg (chronic) | - Cognitive Function: Dose-dependent improvement in working and spatial reference memory.- Anti-inflammatory: Reduced expression of glial fibrillary acidic protein (GFAP), indicating decreased astrocyte activity. | [5][6] |
| Curcumin | Aged Tg2576 mice | Low dose (oral) | - Amyloid Pathology: Reduced Aβ levels by 40% and Aβ plaque burden by 43%. | [6][7] |
| Donepezil | AβO-injected mice | 2 mg/kg/day for 5 days (p.o.) | - Cognitive Function: Significant amelioration of memory impairment.- Anti-inflammatory: Significantly inhibited microgliosis and astrogliosis. | [8] |
| Donepezil | Tg2576 mice (3-9 months) | 4 mg/kg in drinking water | - Amyloid Pathology: Significantly reduced soluble Aβ₁₋₄₀ and Aβ₁₋₄₂, and Aβ plaque number and burden.- Synaptic Density: Significantly increased synaptic density in the dentate gyrus. | [9][10][11] |
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the interpretation and comparison of efficacy data.
α-Terpineol in Aβ₁₋₄₂-Induced AD Rat Model
-
Induction of Pathology: Stereotaxic injection of amyloid-beta 1-42 (Aβ₁₋₄₂) into the hippocampus to induce AD-like pathology.[1][2]
-
Treatment Regimen: α-terpineol (100 mg/kg) was administered intraperitoneally for 21 days, either as a therapeutic intervention (starting after Aβ injection) or as a preventive measure (starting before Aβ injection).[2]
-
Behavioral Assessment: Long-term memory was evaluated using the shuttle-box test.[1][2]
-
Biochemical Analysis: Serum levels of superoxide dismutase (SOD) and malondialdehyde (MDA) were measured as indicators of oxidative stress.[1][2]
-
Histological Analysis: Brain sections were stained to quantify amyloid plaques and the number of viable neurons in the hippocampus.[1][2]
Curcumin in Aβ₁₋₄₂-Induced AD Rat Model
-
Animal Model: Rats with ventricular injection of Aβ₁₋₄₂.[6]
-
Treatment Regimen: Chronic treatment with curcumin at doses of 50, 100, and 200 mg/kg for seven consecutive days.[6]
-
Behavioral Assessment: Evaluation of working memory and spatial reference memory.[6]
Donepezil in Tg2576 Mouse Model
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein.[9][10]
-
Treatment Regimen: Long-term administration of donepezil (4 mg/kg) in drinking water from 3 to 9 months of age.[9][10]
-
Biochemical Analysis: Measurement of soluble Aβ₁₋₄₀ and Aβ₁₋₄₂ levels in brain tissue.[10]
-
Histological Analysis: Quantification of Aβ plaque number and burden, and synaptic density via electron microscopy.[9][10]
Signaling Pathways and Experimental Workflow
Caption: Proposed mechanism of α-terpineol in Alzheimer's disease.
Caption: Workflow for in vivo testing in an AD rat model.
Section 2: Parkinson's Disease Models
Parkinson's disease (PD) models, particularly those induced by the neurotoxin MPTP, are instrumental in assessing therapies aimed at protecting dopaminergic neurons. This section compares the efficacy of α-terpineol in a zebrafish model with resveratrol (B1683913) and the gold-standard L-DOPA in mouse models.
Comparative Efficacy in PD Animal Models
The table below summarizes key findings from studies on α-terpineol, resveratrol, and L-DOPA in MPTP-induced models of Parkinson's disease.
| Compound | Animal Model | Dosage & Administration | Key Efficacy Outcomes | Reference |
| α-Terpineol | MPTP-induced Zebrafish larvae | 0.05, 0.1, and 0.3 µM in water | - Motor Function: Enhanced locomotor activity.- Biomarkers: Improved acetylcholinesterase (AChE) activity; reduced intracellular reactive oxygen species (ROS), lipid accumulation, and apoptosis. | [12][13][14] |
| Resveratrol | MPTP-induced mice | 50 mg/kg | - Motor Function: Significantly improved motor functions.- Anti-inflammatory: Reduced glial activation and levels of IL-1β, IL-6, and TNF-α in the substantia nigra pars compacta (SNpc).- Neuroprotection: Prevented dopaminergic neuronal loss. | [15][16][17][18][19] |
| L-DOPA | MPTP-induced mice | 8 mg/kg/day | - Motor Function: Significantly ameliorated behavioral deficits in pole, balance beam, and rotarod tests.- Biomarkers: Increased tyrosine hydroxylase (TH) levels in the striatum and substantia nigra.- Anti-inflammatory: Reduced levels of NLRP3 inflammasome components. | [20][21][22] |
Experimental Protocols
α-Terpineol in MPTP-Induced Parkinsonism in Zebrafish
-
Animal Model: Zebrafish (Danio rerio) larvae.[12]
-
Induction of Pathology: Exposure to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce dopaminergic neurodegeneration.[12]
-
Treatment Regimen: Larvae were treated with α-terpineol at concentrations of 0.05, 0.1, and 0.3 µM.[13]
-
Behavioral Assessment: Locomotor activity was tracked and analyzed.[12]
-
Biochemical Analysis: Measurement of acetylcholinesterase (AChE) activity, intracellular reactive oxygen species (ROS), lipid accumulation, and apoptotic markers.[12]
Resveratrol in MPTP-Induced PD Mouse Model
-
Induction of Pathology: Intraperitoneal injection of MPTP.[16]
-
Treatment Regimen: Pre-treatment with resveratrol (50 mg/kg).[19]
-
Behavioral Assessment: Evaluation of motor function using tests such as the pole test.[16]
-
Biochemical Analysis: Measurement of dopamine (B1211576) levels in the striatum and inflammatory cytokines (IL-1β, IL-6, TNF-α).[15][16]
-
Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (TH) to quantify dopaminergic neurons in the substantia nigra pars compacta (SNpc).[16][17]
L-DOPA in MPTP-Induced PD Mouse Model
-
Animal Model: Mice.[20]
-
Induction of Pathology: Administration of MPTP (25 mg/kg/day).[20]
-
Treatment Regimen: L-DOPA (8 mg/kg/day) was administered following MPTP induction.[20]
-
Behavioral Assessment: Motor deficits were assessed using the pole test, balance beam, and rotarod test.[20]
-
Biochemical Analysis: Western blot and RT-qPCR were used to measure levels of TH and NLRP3 inflammasome components in the striatum and substantia nigra.[20]
Signaling Pathways and Experimental Workflow
Caption: Proposed mechanism of α-terpineol in Parkinson's disease.
Caption: Workflow for in vivo testing in a PD zebrafish model.
Conclusion
The available preclinical data strongly support the neuroprotective potential of α-terpineol in animal models of both Alzheimer's and Parkinson's diseases. Its multifaceted mechanism of action, targeting oxidative stress, neuroinflammation, and protein aggregation, positions it as a promising candidate for further investigation. When compared to other therapeutic agents, α-terpineol demonstrates comparable efficacy in improving key pathological and behavioral endpoints.
While direct in vivo evidence for α-terpinyl acetate is currently lacking, its structural similarity to α-terpineol and positive in vitro results suggest it may follow a similar efficacy profile. Future research should focus on conducting head-to-head in vivo comparative studies of α-terpinyl acetate and α-terpineol to fully elucidate their therapeutic potential and relative advantages in the context of neurodegenerative diseases.
References
- 1. A study on alpha-terpineol in Alzheimer’s disease with the use of rodent in vivo model, restraint stress effect and in vitro Amyloid beta fibrils | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Use of curcumin in diagnosis, prevention, and treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effects of Indian Spice Curcumin Against Amyloid Beta in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin inhibits formation of amyloid beta oligomers and fibrils, binds plaques, and reduces amyloid in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Donepezil inhibits the amyloid-beta oligomer-induced microglial activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 10. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Developmental and Neuroprotective Effects of α-Terpineol in MPTP-Induced Parkinsonism in Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective effects of resveratrol in an MPTP mouse model of Parkinson's-like disease: possible role of SOCS-1 in reducing pro-inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Resveratrol alleviates MPTP-induced motor impairments and pathological changes by autophagic degradation of α-synuclein via SIRT1-deacetylated LC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdsabstracts.org [mdsabstracts.org]
- 20. imrpress.com [imrpress.com]
- 21. L-DOPA treatment in MPTP-mouse model of Parkinson's disease potentiates homocysteine accumulation in substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Alpha-Terpinyl Acetate: A Natural Contender in Food Preservation Against Synthetic Stalwarts
A Comparative Analysis for Researchers and Food Industry Professionals
The demand for natural alternatives to synthetic food preservatives is a growing trend, driven by consumer preferences for "clean labels" and concerns over the potential health implications of synthetic additives. In this context, alpha-terpinyl acetate (B1210297), a naturally occurring monoterpene ester found in various essential oils, emerges as a promising candidate. This guide provides a comprehensive comparison of the performance of alpha-terpinyl acetate against widely used synthetic preservatives—namely Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and sodium benzoate (B1203000)—in food applications. This analysis is supported by available experimental data on their antimicrobial and antioxidant properties, detailed experimental protocols, and visual representations of their mechanisms of action.
Executive Summary
This compound exhibits notable antimicrobial activity, particularly against a range of fungi and some bacteria, by disrupting the microbial cell envelope. Synthetic preservatives like BHA, BHT, and sodium benzoate have long-established, broad-spectrum efficacy. BHA and BHT are potent antioxidants that function as free radical scavengers, while sodium benzoate's primary role is as an antimicrobial agent that interferes with microbial cell function. While direct comparative studies under identical conditions are limited, this guide synthesizes available data to provide a clear overview of their respective strengths and mechanisms.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the antimicrobial and antioxidant activities of this compound and the selected synthetic preservatives. It is crucial to note that the experimental conditions, such as the specific microbial strains, pH, and media, can significantly influence the outcomes.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Preservative | Test Microorganism | MIC | Experimental Conditions |
| This compound | Staphylococcus aureus | 31.3 µg/mL | Broth microdilution method.[1] |
| Escherichia coli | 31.3 µg/mL | Broth microdilution method.[1] | |
| Aspergillus flavus | 0.4 µg/mL | Broth microdilution method.[1] | |
| Trichophyton rubrum | 0.4 µg/mL | Broth microdilution method.[1] | |
| Sodium Benzoate | Listeria monocytogenes | 0.2% (2000 µg/mL) | Tryptose broth, pH 5.6, 4°C.[2] |
| Listeria monocytogenes | 0.15% (1500 µg/mL) | Tryptose broth, pH 5.0, 4°C.[2] | |
| Foodborne Bacteria | 1.5 - 12.5 mg/mL | General reported range. | |
| Potassium Sorbate | Fusarium oxysporum | 3.25 mg/mL | Tube dilution method. |
| Sodium Nitrite | Pseudomonas aeruginosa | 0.5 mg/mL | Tube dilution method. |
Table 2: Comparative Antioxidant Activity (IC50 from DPPH Assay)
| Preservative | IC50 (DPPH Assay) |
| This compound | Data not readily available in direct comparative studies. |
| BHA (Butylated Hydroxyanisole) | 112.05 µg/mL[3] |
| BHT (Butylated Hydroxytoluene) | 202.35 µg/mL[3] |
Mechanisms of Action
The preservative effects of this compound and synthetic preservatives stem from distinct biochemical interactions.
This compound: Disruptor of Microbial Integrity
This compound's antimicrobial efficacy is primarily attributed to its ability to compromise the structural integrity of microbial cells. It targets the cell envelope, leading to increased membrane permeability and the leakage of essential intracellular components, ultimately resulting in cell death.[4]
Synthetic Antioxidants (BHA & BHT): Free Radical Scavengers
BHA and BHT are phenolic compounds that act as potent antioxidants by donating a hydrogen atom to free radicals. This process neutralizes the radicals and terminates the chain reactions of oxidation, thereby preventing the deterioration of fats and oils in food products.
Sodium Benzoate: A Multi-faceted Antimicrobial Agent
The antimicrobial action of sodium benzoate is most effective in acidic conditions. Its undissociated form, benzoic acid, can penetrate microbial cell membranes and disrupt key cellular functions. This includes the inhibition of enzyme activity crucial for metabolism, alteration of cell membrane integrity leading to leakage of cellular components, and disruption of the intracellular pH balance.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of a substance that prevents visible growth of a microorganism, is a key measure of antimicrobial efficacy. The broth microdilution method is a commonly employed technique.
Objective: To determine the minimum concentration of a preservative required to inhibit the growth of a specific microorganism.
Materials:
-
Test preservative (this compound, sodium benzoate, etc.)
-
Microbial culture (e.g., E. coli, S. aureus)
-
Sterile nutrient broth (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Preservative Stock Solution: Prepare a concentrated stock solution of the test preservative in a suitable solvent.
-
Serial Dilutions: Perform two-fold serial dilutions of the preservative stock solution in the wells of the microtiter plate using sterile nutrient broth. This creates a range of concentrations to be tested.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add a fixed volume of the prepared inoculum to each well of the microtiter plate containing the diluted preservative. Include a positive control (broth with inoculum, no preservative) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at a suitable temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the preservative in which no visible growth (no turbidity) is observed. The results can also be quantified by measuring the optical density at 600 nm using a microplate reader.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay is widely used to evaluate the antioxidant capacity of compounds by measuring their ability to scavenge the stable DPPH free radical.
Objective: To quantify the free radical scavenging activity of a compound.
Materials:
-
Test compound (e.g., this compound, BHA, BHT)
-
DPPH solution (typically 0.1 mM in methanol)
-
Spectrophotometer
-
Cuvettes or 96-well microplate
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
Procedure:
-
Preparation of Sample Solutions: Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.
-
Reaction Mixture: In a test tube or microplate well, mix a specific volume of the sample solution with a fixed volume of the DPPH solution. A control is prepared with methanol instead of the sample solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
-
Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration at which the scavenging is 50%.
Conclusion
This compound presents a viable natural alternative to synthetic preservatives, demonstrating significant antimicrobial, particularly antifungal, activity. Its mechanism of disrupting the cell envelope is a potent mode of action against spoilage microorganisms. However, synthetic preservatives like BHA, BHT, and sodium benzoate currently offer a broader spectrum of activity and a more extensive history of use and data. The antioxidant prowess of BHA and BHT in preventing lipid oxidation is well-documented and quantitatively superior based on available data.
The choice between this compound and synthetic preservatives will ultimately depend on the specific food matrix, target microorganisms, desired shelf life, and the prevailing regulatory and consumer landscape. Further direct comparative studies are warranted to provide a more definitive assessment of this compound's efficacy relative to its synthetic counterparts in various food systems. This will enable food scientists and developers to make more informed decisions in the ongoing quest for safe, effective, and consumer-friendly food preservation strategies.
References
A Comparative Guide to the Anti-inflammatory Properties of α-Terpinyl Acetate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the anti-inflammatory properties of α-terpinyl acetate (B1210297), a monoterpene ester found in various essential oils. While direct comparative studies on the specific isomers of α-terpinyl acetate are limited in publicly available research, this document synthesizes the existing data on α-terpinyl acetate and related terpenoids to offer valuable insights for researchers. The guide details established experimental protocols for assessing anti-inflammatory activity and illustrates key signaling pathways involved in inflammation.
Isomeric Landscape of Terpinyl Acetate
Terpinyl acetate exists in several isomeric forms, with the position of the acetate group and the double bond within the p-menthane (B155814) skeleton determining their classification as alpha (α), beta (β), and gamma (γ) isomers. While α-terpinyl acetate is the most commonly occurring and studied isomer, understanding the potential variations in the biological activity of its β- and γ- counterparts is crucial for targeted therapeutic development. The anti-inflammatory activities of other terpene isomers, such as α- and β-pinene, have been shown to differ, suggesting that the isomeric form of terpinyl acetate could also influence its efficacy.
Quantitative Data on Anti-inflammatory Effects
The following table summarizes the available quantitative data on the anti-inflammatory effects of α-terpinyl acetate and its parent alcohol, α-terpineol. This data is compiled from various in vitro and in vivo studies and serves as a benchmark for future comparative analyses of α-terpinyl acetate isomers. For comparison, data for the widely used non-steroidal anti-inflammatory drug (NSAID) Indomethacin is also included.
| Compound | Assay | Model System | Concentration/Dose | % Inhibition / Effect | Reference |
| α-Terpinyl Acetate | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | Not specified in available abstracts | Data not available | |
| TNF-α Production | LPS-stimulated RAW 264.7 Macrophages | Not specified in available abstracts | Data not available | ||
| α-Terpineol | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | 1, 10, and 100 µg/mL | Significant reduction (p < 0.01) | [1] |
| TNF-α Production | High-fat diet-fed rats | 50 and 100 mg/kg | Significant reduction in serum levels | [2] | |
| IL-1β Production | High-fat diet-fed rats | 50 and 100 mg/kg | Significant reduction in serum levels | [2] | |
| Carrageenan-induced Paw Edema | Mice | 25, 50, and 100 mg/kg | Inhibition of mechanical hypernociception | [1] | |
| Indomethacin | Carrageenan-induced Paw Edema | Rats | 5 mg/kg | ~62% inhibition | [3] |
Note: The lack of specific IC50 values or percentage inhibition for α-terpinyl acetate in readily available literature highlights a significant research gap.
Key Inflammatory Signaling Pathways
The anti-inflammatory effects of terpenoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Caption: Putative inhibition of the NF-κB signaling pathway by α-terpinyl acetate isomers.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the anti-inflammatory properties of α-terpinyl acetate isomers.
In Vitro: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the inhibition of nitric oxide (NO) production, a key inflammatory mediator, in murine macrophages.
1. Cell Culture and Seeding:
- Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
- Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for adherence.
2. Treatment:
- Prepare stock solutions of α-terpinyl acetate isomers and a positive control (e.g., L-NMMA) in DMSO.
- Dilute the test compounds and controls to the desired concentrations in fresh culture medium.
- Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.
- Incubate for 1 hour.
3. Stimulation:
- Add 100 µL of culture medium containing lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
- Incubate the plate for 24 hours.
4. Nitrite (B80452) Quantification (Griess Assay):
- Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
- Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
- Incubate at room temperature for 10 minutes in the dark.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation in a living organism.
1. Animals:
- Use male Wistar or Sprague-Dawley rats (180-220 g).
- Acclimatize the animals for at least one week before the experiment.
- Fast the animals overnight before the experiment with free access to water.
2. Treatment:
- Administer the α-terpinyl acetate isomers or a positive control (e.g., Indomethacin, 5-10 mg/kg) orally or intraperitoneally.
- The control group receives the vehicle only.
3. Induction of Edema:
- One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Volume:
- Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).
5. Calculation of Edema and Inhibition:
- The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume (Edema = Vt - V0).
- The percentage of inhibition of edema is calculated for each treated group compared to the control group using the formula:
- % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
Experimental Workflow
The following diagram outlines a typical workflow for the comprehensive evaluation of the anti-inflammatory properties of α-terpinyl acetate isomers.
Caption: A streamlined workflow for evaluating α-terpinyl acetate isomers.
Conclusion and Future Directions
The available evidence suggests that α-terpinyl acetate and its related compounds possess anti-inflammatory properties, likely through the modulation of the NF-κB signaling pathway. However, a significant knowledge gap exists regarding the comparative efficacy of its α, β, and γ isomers.
Future research should focus on the direct head-to-head comparison of these isomers using the standardized in vitro and in vivo models detailed in this guide. Such studies will be instrumental in elucidating the structure-activity relationships of terpinyl acetate isomers and will pave the way for the development of more potent and selective natural anti-inflammatory agents. The protocols and pathways outlined herein provide a robust framework for initiating these critical investigations.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Alpha-Terpinyl Acetate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and other compounds of interest is paramount. Alpha-terpinyl acetate (B1210297), a common monoterpene ester found in various essential oils, requires robust and reliable analytical methods for its quantification in different matrices. Cross-validation of these methods is a critical step to ensure inter-laboratory reproducibility and the consistency of results across different analytical techniques.[1] This guide provides a comparative overview of common analytical methods for alpha-terpinyl acetate quantification, supported by experimental data and detailed protocols.
The Importance of Cross-Validation
Cross-validation of analytical methods is the process of verifying that a validated method produces consistent, reliable, and accurate results when performed by different laboratories, with different analysts, or using different equipment.[1] This process is essential for ensuring data integrity, supporting regulatory compliance, and facilitating the smooth transfer of methods between different sites.[1]
Analytical Methods for this compound Quantification
Several analytical techniques are employed for the quantification of this compound, with gas chromatography (GC) and high-performance liquid chromatography (HPLC) being the most prevalent. High-performance thin-layer chromatography (HPTLC) also presents a viable alternative.
Gas Chromatography (GC)
Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.[2][3][4] Common detectors used in conjunction with GC for this purpose include the Flame Ionization Detector (FID) and Mass Spectrometry (MS).
-
GC-FID: This technique is robust and provides a response proportional to the mass of carbon atoms, making it suitable for quantification without the need for a specific calibration standard for every component if relative percentages are sufficient.
-
GC-MS: This method offers high selectivity and sensitivity, providing structural information that aids in the definitive identification of the analyte.[2]
High-Performance Liquid Chromatography (HPLC)
While GC is a traditional choice, HPLC offers the advantage of analyzing a wider range of compounds, including those that are not volatile or are thermally labile.[3][4][5] For terpenes, recent advancements have demonstrated the utility of HPLC, particularly when simultaneous analysis with non-volatile compounds like cannabinoids is required.[2][6][7]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that can be a cost-effective and high-throughput alternative for the quantification of this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of analytical methods. Below are representative protocols for GC-MS and HPLC analysis of this compound.
GC-MS Protocol for this compound Analysis
This protocol is based on methodologies described for the analysis of terpenes in plant extracts.[1]
1. Sample Preparation (Liquid Extraction):
- Weigh approximately 100-200 mg of the homogenized sample into a centrifuge tube.
- Add a suitable extraction solvent (e.g., hexane, ethanol).
- Vortex or sonicate the sample to ensure efficient extraction.
- Centrifuge the sample to pellet any solid material.
- Transfer the supernatant to a GC vial for analysis.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC system (or equivalent).
- Mass Spectrometer: Agilent 5977B MSD (or equivalent).
- Column: HP-5MS UI (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 60 °C for 5 minutes.
- Ramp: Increase at 3 °C/min to 180 °C.
- Ramp: Increase at 20 °C/min to 280 °C and hold for 10 minutes.
- Injection Mode: Split (e.g., 1:30 ratio).
- Mass Spectrometer Conditions:
- Ionization Voltage: 70 eV.
- Mass Range: m/z 30-500.
HPLC Protocol for this compound Analysis
This protocol is adapted from methods developed for the simultaneous analysis of terpenes and other compounds.[6][8]
1. Sample Preparation:
- Prepare samples by dissolving them in a suitable solvent (e.g., ethanol, acetonitrile).
- Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
- HPLC System: Agilent 1260 Infinity II LC System (or equivalent).
- Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).
- Injection Volume: 10 µL.
Data Presentation: Comparison of Method Validation Parameters
The following table summarizes typical validation parameters for the analytical methods discussed. The values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Validation Parameter | GC-MS | HPLC-DAD/MS | HPTLC |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95.0 – 105.7%[9] | 85.12–115.47%[10] | 98 - 102% |
| Precision (%RSD) | |||
| - Repeatability | < 5% | < 5% | < 2% |
| - Intermediate Precision | < 10% | < 10% | < 5% |
| Limit of Detection (LOD) | 0.25 µg/mL[9] | 0.025–0.5 µg/mL[10] | 10-20 ng/band |
| Limit of Quantification (LOQ) | 0.75 µg/mL[9] | 0.1–1 µg/mL[10] | 30-60 ng/band |
| Robustness | High | High | Moderate |
Visualization of Workflows
The following diagrams illustrate the logical workflow for a cross-validation study and the general experimental workflow for GC and HPLC analysis.
Caption: Workflow for the cross-validation of analytical methods.
Caption: General experimental workflows for GC and HPLC analysis.
References
- 1. floraandfona.org.in [floraandfona.org.in]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjbizdaily.com [mjbizdaily.com]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Assessing the Cytotoxicity of Alpha-Terpinyl Acetate on Human Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cytotoxic effects of alpha-terpinyl acetate (B1210297) and other structurally related terpenoids on various human cell lines. While research on the direct cytotoxic effects of alpha-terpinyl acetate on human cancer cell lines is currently limited, this document summarizes available data and provides a broader context by comparing it with its parent compound, alpha-terpineol, and other common terpenoids. The information presented is intended to support further research and drug development efforts in the field of oncology.
Comparative Cytotoxicity of Terpenoids
The following table summarizes the cytotoxic activity (IC50 values) of this compound, alpha-terpineol, and other selected terpenoids against various human cell lines. IC50 values represent the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound | Cell Line | Cell Type | IC50 Value | Citation |
| This compound | SH-SY5Y | Neuroblastoma | No significant cytotoxicity observed | |
| Alpha-Terpineol | NCI-H69 | Small Cell Lung Carcinoma | 39.4 µg/mL | [1] |
| T47D | Breast Cancer | 20.5 µg/mL | [1] | |
| HeLa | Cervical Cancer | 12.5 µg/mL | [1] | |
| MCF-7 | Breast Cancer | 33.0 µg/mL | ||
| Linalyl Acetate | PC-3 | Prostate Cancer | Induces 56.14% apoptosis at 2.5 µM | |
| DU145 | Prostate Cancer | Induces 12.15% apoptosis at 2.5 µM | ||
| Camphor | HCT 116 | Colorectal Carcinoma | 4.5 mM | |
| HT-29 | Colorectal Carcinoma | > 5 mM | ||
| Thymol | HeLa | Cervical Cancer | 30.5 ng/mL (highest toxicity) | |
| Hep-2 | Larynx Carcinoma | Moderate cytotoxicity (51.45%) | ||
| Carvacrol | HeLa | Cervical Cancer | 50 mg/L | |
| SiHa | Cervical Cancer | 50 mg/L | ||
| Alpha-Pinene | PA-1 | Ovarian Cancer | 20 µg/mL | |
| PC-3 | Prostate Cancer | 2.9 µM | ||
| DU145 | Prostate Cancer | 5.8 µM |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and alternatives) in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Annexin V-FITC Apoptosis Assay
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in cells by treating with the test compounds for the desired time.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with PBS.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
FITC-positive, PI-negative cells are in early apoptosis.
-
FITC-positive, PI-positive cells are in late apoptosis or necrosis.
-
FITC-negative, PI-negative cells are viable.
-
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the assessment of cytotoxicity.
References
A Comparative Analysis of α-Terpinyl Acetate from Diverse Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of alpha-terpinyl acetate (B1210297), a monoterpene ester valued for its aromatic properties and potential therapeutic applications.[1][2] Found in a variety of plant essential oils, the yield and composition of α-terpinyl acetate can vary significantly depending on the natural source and extraction methodology.[3][4] This document summarizes quantitative data on its occurrence, details common experimental protocols for its analysis, and visualizes the workflow for its isolation and characterization.
Quantitative Comparison of α-Terpinyl Acetate Content
The concentration of α-terpinyl acetate in essential oils is highly variable among different plant species and even within the same species depending on the cultivar or geographical location. The following table summarizes the percentage of α-terpinyl acetate found in several natural sources as reported in scientific literature.
| Natural Source | Plant Part Used | Percentage of α-Terpinyl Acetate (% w/w or % of essential oil) | Extraction Method | Analytical Method | Reference |
| Elettaria cardamomum (Cardamom) 'Valley-green' | Fruits | 55.36 ± 1.33 | Hydrodistillation | HPTLC | [5][6] |
| Elettaria cardamomum (Cardamom) Accession PV3 | Cured Capsules | 61.3 | Hydrodistillation | GC/MS | [4] |
| Elettaria cardamomum (Cardamom) | Seeds | 29.9 - 61.3 | Hydrodistillation | GC/MS | [4] |
| Elettaria cardamomum (Cardamom) | Seeds | ~47.5 | Not Specified | Not Specified | [3] |
| Thymus pulegioides (Large Thyme) | Aerial Parts | up to 57.50 | Hydrodistillation | GC-FID, GC-MS | [3] |
| Thymus algeriensis | Not Specified | 47.4 | Not Specified | Not Specified | [3] |
| Pine Oil | Not Specified | Present (exact % not specified) | Not Specified | Not Specified | [7][8] |
| Cajeput Oil | Not Specified | Present (exact % not specified) | Not Specified | Not Specified | [7][8] |
| Laurel Essential Oil | Not Specified | Present in large quantity | Not Specified | Not Specified | [9] |
| Clary Sage Essential Oil | Not Specified | Present in large quantity | Not Specified | Not Specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings and for the development of standardized analytical procedures. Below are summaries of common experimental protocols for the extraction and quantification of α-terpinyl acetate.
1. Extraction of Essential Oil by Hydrodistillation
This method is widely used for extracting essential oils from plant materials.
-
Plant Material Preparation: The specific plant part (e.g., fruits, seeds, leaves) is collected and often dried or used fresh. For instance, in the study of Elettaria cardamomum, cured capsules were used.[4]
-
Apparatus: A Clevenger-type apparatus is typically employed.
-
Procedure: A known quantity of the plant material is placed in a flask with a sufficient volume of water. The mixture is heated to boiling, and the resulting steam, carrying the volatile essential oils, is condensed. The essential oil, being immiscible with water, is then separated and collected. The hydrodistillation process is usually carried out for a specific duration, for example, 3 hours.[4]
2. Quantification of α-Terpinyl Acetate using Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and quantifying the components of a volatile mixture like an essential oil.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) is used.
-
Chromatographic Conditions:
-
Column: A capillary column, such as one coated with a non-polar stationary phase, is commonly used.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to the oven to ensure the separation of compounds with different boiling points.
-
Injection: A small volume of the essential oil, often diluted in a suitable solvent, is injected into the chromatograph.
-
-
Identification and Quantification:
-
GC-FID: The retention time of the peak corresponding to α-terpinyl acetate is compared with that of a known standard. The peak area is proportional to the concentration of the compound.
-
GC-MS: The mass spectrum of the peak is compared with a reference library of mass spectra for positive identification.[3][10][11]
-
3. Quantification of α-Terpinyl Acetate using High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is another technique used for the quantification of specific compounds in a mixture.
-
Stationary Phase: Aluminium-backed silica (B1680970) gel 60 F254 plates are used.
-
Mobile Phase: A mixture of solvents, such as n-hexane and ethyl acetate in an 8:2 (v/v) ratio, is used to develop the chromatogram.[5][6]
-
Sample Application: A known volume of the essential oil solution and a standard solution of α-terpinyl acetate are applied to the HPTLC plate.
-
Development: The plate is placed in a developing chamber containing the mobile phase.
-
Densitometric Analysis: After development, the plate is scanned with a densitometer at a specific wavelength (e.g., 665 nm) to quantify the separated compounds.[5][6] The concentration of α-terpinyl acetate is determined by comparing the peak area of the sample with that of the standard.[5][6]
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of α-terpinyl acetate from different natural sources.
Caption: Workflow for comparative analysis of α-terpinyl acetate.
Potential Biological Activities and Signaling Pathways
While this guide focuses on the comparative analysis of α-terpinyl acetate from natural sources, it is worth noting its potential biological activities. Research suggests that α-terpinyl acetate may interact with biological systems in various ways. For instance, it has been shown to have a strong binding affinity for human cytochrome P450 2B6, a key enzyme in drug metabolism.[1] This suggests that α-terpinyl acetate could act as a competitive inhibitor of this enzyme, potentially leading to drug-drug interactions.[1] Further research is needed to elucidate the precise signaling pathways involved and the therapeutic implications of these interactions.
The following diagram illustrates the potential interaction of α-terpinyl acetate with the P450 2B6 enzyme.
Caption: Potential inhibition of P450 2B6 by α-terpinyl acetate.
References
- 1. foreverest.net [foreverest.net]
- 2. khattrisons.com [khattrisons.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Essential Oil Profile Diversity in Cardamom Accessions From Southern India [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. The Essential Oil Component Terpinyl Acetate Alters Honey Bee Energy Levels and Foraging Behavior [mdpi.com]
- 8. Terpinyl Acetate [essentialoil.in]
- 9. ScenTree - Alpha-Terpinyl acetate (CAS N° 80-26-2) [scentree.co]
- 10. α-Terpinyl Acetate: Occurrence in Essential Oils Bearing Thymus pulegioides, Phytotoxicity, and Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of α-Terpinyl Acetate: A Guide for Laboratory Professionals
Ensuring safety and compliance in the disposal of chemical waste is a critical component of laboratory operations. This document provides detailed, step-by-step guidance for the proper disposal of α-terpinyl acetate (B1210297), a common fragrance and flavoring agent, tailored for researchers, scientists, and drug development professionals.
Alpha-terpinyl acetate, while having low acute toxicity, is classified as a skin and eye irritant and is recognized as being harmful to aquatic life with long-lasting effects.[1][2] Therefore, its disposal must be managed in accordance with federal, state, and local environmental regulations to prevent harm to human health and the environment.[3][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle α-terpinyl acetate with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[3][5] Work should be conducted in a well-ventilated area to avoid inhalation of any vapors.[2][5] In case of a spill, absorb the material with an inert, non-combustible absorbent material such as sand or soda ash, and place it in a suitable, closed container for disposal.[3][6] Do not allow the chemical to enter drains or surface waters.[3][6]
Step-by-Step Disposal Protocol
The disposal of α-terpinyl acetate waste must adhere to the hazardous waste regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Step 1: Waste Identification and Characterization
All waste containing α-terpinyl acetate must be classified as hazardous waste. The container must be clearly labeled with the words "Hazardous Waste" and a description of its contents.[7]
Step 2: Waste Collection and Segregation
-
Container Selection: Use a chemically compatible and leak-proof container for collecting α-terpinyl acetate waste. The original container is often a suitable choice, provided it is in good condition.[8] Do not use food containers.[8]
-
Segregation: Do not mix α-terpinyl acetate waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents and strong reducing agents.[3]
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include the chemical name ("this compound Waste"), the associated hazards (e.g., "Irritant," "Environmental Hazard"), and the accumulation start date.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7][8]
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[7][9][10]
-
Container Management: Waste containers in the SAA must be kept tightly closed except when adding waste.[8][9][11]
-
Secondary Containment: It is best practice to store waste containers in secondary containment to prevent spills.[11]
Step 4: Full Container Management and Removal
Once a waste container is full, or within one year of the accumulation start date, it must be moved from the SAA to a central accumulation area (CAA) or prepared for pickup by a licensed hazardous waste transporter.[8] The date the container becomes full should be marked on the hazardous waste label.[10]
Step 5: Disposal through a Licensed Vendor
Hazardous waste must be transported off-site for disposal by a licensed professional waste disposal service.[6][7] Your institution's Environmental Health and Safety (EH&S) department will typically manage the collection and final disposal process.
Quantitative Data Summary
| Property[1][2][3][4] | Value |
| Chemical Formula | C₁₂H₂₀O₂ |
| Molecular Weight | 196.29 g/mol |
| Appearance | Colorless liquid |
| Odor | Floral, herbal, lavender-like |
| Boiling Point | 220 °C |
| Flash Point | 99.44 °C (211.00 °F) TCC |
| Specific Gravity | 0.954 to 0.962 @ 25 °C |
| Solubility | Insoluble in water; soluble in alcohols and organic solvents |
| Oral LD50 (Rat) | 5075 mg/kg |
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of α-terpinyl acetate waste in a laboratory setting.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemicalbull.com [chemicalbull.com]
- 3. The Good Scents Company safety data sheet for (±)-alpha- terpinyl acetate [thegoodscentscompany.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. targetmol.com [targetmol.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Personal protective equipment for handling alpha-Terpinyl acetate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of alpha-Terpinyl acetate (B1210297) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
alpha-Terpinyl acetate is classified as a skin and eye irritant.[1][2] It is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.
Table 1: Hazard Classification
| Hazard Classification | GHS Category | Hazard Statement |
| Skin Irritation | Category 2 | H315 - Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319 - Causes serious eye irritation.[1] |
| Aquatic Hazard (Chronic) | Category 2 | H411 - Toxic to aquatic life with long lasting effects.[3] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles.[1] | To prevent eye irritation from splashes.[1] |
| Hand Protection | Compatible chemical-resistant gloves.[1] | To prevent skin irritation upon contact.[1] |
| Body Protection | Light protective clothing or lab coat.[1] | To protect skin from accidental splashes.[1] |
| Respiratory Protection | Not generally required with adequate ventilation. Use a NIOSH-approved respirator if working in poorly ventilated areas or if aerosol formation is possible.[1][3] | To avoid inhalation of vapors or mists.[4] |
Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Ensure the work area is well-ventilated.[1] A chemical fume hood is recommended for procedures with a higher risk of vapor release.
-
Donning PPE: Put on all required PPE as specified in Table 2 before handling the chemical.
-
Dispensing: Avoid splashing.[1] Use appropriate tools for transferring the liquid.
-
Post-Handling: Wash hands thoroughly with soap and water after handling and before breaks or meals.[1]
-
Cleaning: Clean the work area and any contaminated equipment after use.
Storage Plan
Caption: Workflow for the safe handling of this compound.
First Aid and Emergency Procedures
In case of accidental exposure, immediate and appropriate first aid is crucial.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][6] Remove contact lenses if present and easy to do.[1] Seek medical attention if irritation persists.[1][2] |
| Skin Contact | Remove contaminated clothing.[1][2] Wash the affected area immediately with plenty of soap and water.[1][2] Seek medical advice if skin irritation occurs.[1][2] |
| Inhalation | Move the person to fresh air.[1][7] If breathing is difficult, give oxygen.[1][7] If not breathing, give artificial respiration.[1][7] Seek medical attention if symptoms occur.[2][6] |
| Ingestion | Rinse mouth with water.[1][7] Do NOT induce vomiting.[2][7] Seek immediate medical advice.[2][4] |
Spill Response Plan
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain: Use an inert, non-combustible absorbent material (e.g., sand, dry lime) to contain the spill.[1]
-
Collect: Use non-sparking tools to collect the absorbed material into a suitable, covered container for disposal.[1][7]
-
Clean: Wash the spill site after material pickup is complete.[1]
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[1]
Caption: Step-by-step protocol for responding to a spill of this compound.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and use in experiments.
Table 4: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless liquid.[2][8] |
| Molecular Formula | C12H20O2[8] |
| Molecular Weight | 196.29 g/mol [8] |
| Boiling Point | 220 °C (428 °F)[2][9] |
| Flash Point | >93.33 °C (>200 °F) (Closed Cup)[4] |
| Density | 0.953 g/mL at 25 °C[9] |
| Solubility | Insoluble in water; soluble in alcohols and organic solvents.[2][9][10] |
| Vapor Pressure | 0.039 mm/Hg @ 25.00 °C[1] |
Disposal Plan
Proper disposal of this compound and its containers is necessary to prevent environmental contamination and comply with regulations.
Disposal Procedure
-
Waste Collection: Collect waste this compound and contaminated materials in a suitable, labeled, and closed container.[11]
-
Licensed Disposal: Dispose of the waste through a licensed professional waste disposal service.[11] Do not dispose of it down the drain or into the environment.[3][11]
-
Container Disposal: Handle uncleaned containers as you would the product itself.[3] Dispose of them in accordance with official regulations.
This guide is intended to provide essential safety and handling information. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.
References
- 1. The Good Scents Company safety data sheet for (±)-alpha- terpinyl acetate [thegoodscentscompany.com]
- 2. chemicalbull.com [chemicalbull.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. This compound | Fresh Herbal Floral Aroma Chemical [chemicalbull.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. targetmol.com [targetmol.com]
- 8. ScenTree - this compound (CAS N° 80-26-2) [scentree.co]
- 9. Terpinyl acetate | 80-26-2 [amp.chemicalbook.com]
- 10. CAS 80-26-2: (±)-α-Terpinyl acetate | CymitQuimica [cymitquimica.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
